H-D-Ser-OMe.HCl
Description
3-Tyrosine, also known as L-m-tyr or meta-tyrosine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Tyrosine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466057 | |
| Record name | D-Serine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-57-7 | |
| Record name | D-Serine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Serine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine, methyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Serine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of H-D-Ser-OMe.HCl
This guide provides a comprehensive overview of the physical and chemical properties of D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl), a key derivative of the amino acid D-serine utilized in various research and development applications, including peptide synthesis.[1]
Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of D-serine.[2] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[2]
| Property | Value | References |
| Chemical Formula | C4H10ClNO3 | [3] |
| Molecular Weight | 155.58 g/mol | [3][4] |
| CAS Number | 5874-57-7 | [1][3][4] |
| Appearance | White to light yellow crystalline powder or solid. | [1][3][5] |
| Melting Point | 163-166 °C | [3] |
| Solubility | Soluble in ethanol, methanol (B129727), and DMSO. | [1][3][6] |
| Optical Rotation | [α]20/D between -3.0° and -5.0° (c=2-4 in ethanol) | [3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
A common method for the synthesis of D-Serine methyl ester hydrochloride involves the esterification of D-serine using thionyl chloride in methanol.[3][5]
Procedure:
-
D-serine is suspended in methanol at a reduced temperature, typically between -5°C and 0°C.[5]
-
Thionyl chloride (SOCl₂) is added dropwise to the methanolic suspension of D-serine.[3][5]
-
The reaction mixture is then stirred at room temperature for approximately 24 hours.[3]
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator, yielding a white solid.[3][5]
-
The resulting solid is washed with a non-polar solvent, such as hexane, to remove any non-polar impurities, affording the final product, D-serine methyl ester hydrochloride.[3]
The melting point of this compound is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. For this compound, this is typically observed between 163°C and 166°C.[3]
Optical rotation is a critical physical property for chiral molecules like this compound and is measured using a polarimeter.[7]
Procedure:
-
A solution of this compound is prepared at a known concentration in a suitable solvent, such as ethanol.[3]
-
The solution is placed in a polarimeter cell of a defined path length.
-
Plane-polarized light is passed through the sample.
-
The angle by which the plane of polarized light is rotated is measured.[7]
-
The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR (300 MHz, D₂O): The proton NMR spectrum in deuterium (B1214612) oxide shows characteristic chemical shifts: δ 4.32-4.28 (1H, m, CH), 4.12 (1H, dd, J = 4.2, 12.5 Hz, CHaHbOH), 4.02 (1H, dd, J = 3.4, 12.5 Hz, CHaHbOH), 3.88 (3H, s, CH₃).[3][5]
Storage and Handling
This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3] It is recommended to store it in a freezer at temperatures below -20°C for long-term stability.[1] The compound is hygroscopic and sensitive to moisture. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]
- 3. D-Serine methyl ester hydrochloride | 5874-57-7 [chemicalbook.com]
- 4. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hou.usra.edu [hou.usra.edu]
H-D-Ser-OMe.HCl chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride), including its chemical structure, properties, synthesis, and potential applications in research, particularly in the context of neuroscience. While direct research on the methyl ester is limited, its relevance is primarily derived from its parent compound, D-serine, a critical neuromodulator.
Chemical Identity and Properties
This compound is the hydrochloride salt of the methyl ester of D-serine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility, making it a convenient form for laboratory use.
Chemical Structure:
-
IUPAC Name: methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride[1]
-
Synonyms: Methyl D-Serinate Hydrochloride, D-Serine Methyl Ester Hydrochloride, Methyl (2R)-2-Amino-3-hydroxy-propanoate Hydrochloride[2]
-
Molecular Formula: C4H10ClNO3[1]
-
Molecular Weight: 155.58 g/mol [2]
Physicochemical Data Summary:
| Property | Value | Reference |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | >98.0% | [2] |
| Optical Rotation [α]D20 | -3.0 to -5.0 deg (c=2, ethanol) | [2] |
| Melting Point | 165-167 °C | [2] |
| Solubility | Soluble in water and methanol (B129727). | [4] |
Experimental Protocols: Synthesis of this compound
The most common method for the synthesis of amino acid methyl esters is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst.
Protocol 1: Synthesis using Thionyl Chloride
This protocol describes the synthesis of D-serine methyl ester hydrochloride from D-serine and thionyl chloride in methanol.
Materials:
-
D-serine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl2)
Procedure:
-
Suspend D-serine (e.g., 10.0 g, 95.1 mmol) in methanol.
-
Slowly add thionyl chloride (e.g., 7.60 mL, 104.2 mmol) dropwise to the methanolic solution at a controlled temperature (e.g., holding at 15°C).
-
Stir the reaction mixture at room temperature for 24 hours.[2]
-
Upon completion of the reaction, remove the solvent by rotary evaporation to yield a white solid.
-
Wash the solid with hexane (e.g., 3 x 25 mL) to remove impurities.
-
Dry the resulting product, D-serine methyl ester hydrochloride, to a constant weight.[2]
Protocol 2: Synthesis using Acetyl Chloride
This method utilizes acetyl chloride as the source of HCl for the esterification reaction.
Materials:
-
D-serine
-
Methanol (MeOH)
-
Acetyl chloride
Procedure:
-
Suspend D-serine (e.g., 100 g, 0.9515 mole) in methanol (600 ml) at room temperature.
-
Cool the suspension to -5°C to 0°C.
-
Add acetyl chloride (e.g., 224.0 g, 2.8545 mole) dropwise to the cooled suspension.
-
Stir the mixture for 30 minutes at this temperature.
-
Allow the reaction to proceed, monitoring for completion (e.g., by TLC).
-
Work-up involves evaporation of the solvent and crystallization of the residue, for instance from methanol and methyl tert-butyl ether, to obtain the final product.[2]
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological and Research Context
Direct experimental data on the biological activity of this compound is not widely available in published literature. Its primary significance in a research context is as a derivative of D-serine. D-serine is a crucial endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[5][6] The NMDA receptor is a key player in synaptic plasticity, learning, and memory.[6]
It is hypothesized that this compound, due to its ester group, may exhibit increased lipophilicity compared to D-serine, potentially allowing for enhanced cell permeability. In experimental settings, it could serve as a prodrug that, once inside a cell or in the central nervous system, is hydrolyzed by esterases to release D-serine.
The Role of D-Serine at the NMDA Receptor
The full activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, which can be either glycine (B1666218) or D-serine.[7][8] D-serine is believed to be the primary co-agonist at synaptic NMDA receptors in many brain regions, such as the hippocampus and cortex.[7][8]
The synthesis and degradation of D-serine are tightly regulated. D-serine is synthesized from its L-isomer, L-serine, by the enzyme serine racemase.[8] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[9]
The signaling pathway involving D-serine at a glutamatergic synapse is depicted below.
Caption: D-Serine as a co-agonist in NMDA receptor signaling.
Potential Research Applications
Given its relationship to D-serine, this compound can be a valuable tool for researchers in several areas:
-
Neuroscience: To study the effects of elevated D-serine levels on synaptic transmission and plasticity in both in vitro and in vivo models. Its potential for improved bioavailability could be advantageous.
-
Drug Development: As a starting material or intermediate in the synthesis of more complex molecules targeting the central nervous system.
-
Peptide Synthesis: As a protected amino acid derivative for the synthesis of peptides containing D-serine.
References
- 1. nbinno.com [nbinno.com]
- 2. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. dulynet.com [dulynet.com]
- 5. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 8. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: H-D-Ser-OMe.HCl (D-Serine Methyl Ester Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of H-D-Ser-OMe.HCl, also known as D-Serine Methyl Ester Hydrochloride. It is a derivative of the amino acid D-serine, commonly used in peptide synthesis and other organic synthesis applications.[1] This guide covers its core physicochemical properties and outlines standard analytical methodologies for its characterization.
Physicochemical Properties
D-Serine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-serine. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClNO₃ | [2] |
| Linear Formula | HOCH₂CH(NH₂)CO₂CH₃·HCl | |
| Molecular Weight | 155.58 g/mol | [2] |
| CAS Number | 5874-57-7 | [2][3] |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically ≥98% | |
| IUPAC Name | methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | [2] |
Logical Relationship of Compound Properties
The following diagram illustrates the relationship between the compound's common name, its chemical formula, and its molecular weight.
Standard Experimental Protocols for Characterization
Accurate characterization of this compound is critical for its application in research and development. The following are detailed summaries of common analytical methods used to confirm the identity, purity, and structure of amino acid derivatives like this compound.
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acid derivatives.
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Elute the compound using a gradient mobile phase to separate it from potential impurities.[4]
-
Ionization: Direct the eluent from the HPLC to an ESI source operating in positive ion mode. The acidic mobile phase promotes the formation of the protonated molecular ion [M+H]⁺. For this compound, the free base (D-Serine methyl ester, MW = 119.12) will be detected.
-
Mass Analysis: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₄H₉NO₃ + H]⁺ would be approximately 120.1.
-
Data Analysis: The resulting mass spectrum should show a prominent peak at the expected m/z, confirming the molecular weight of the core molecule.
-
¹H NMR spectroscopy is used to confirm the chemical structure by identifying the chemical environment of hydrogen atoms within the molecule.
-
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). Add a small amount of a reference standard like TMS (tetramethylsilane) if not using a solvent with a residual peak as a reference.
-
Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Spectral Analysis: The expected spectrum for this compound would show distinct signals corresponding to:
-
A singlet for the methyl ester protons (-OCH₃).
-
A multiplet for the alpha-proton (-CH).
-
A multiplet for the beta-protons (-CH₂).
-
Broad signals for the amine (-NH₃⁺) and hydroxyl (-OH) protons, which may exchange with D₂O.
-
-
Interpretation: The chemical shifts, integration values, and splitting patterns of the peaks must be consistent with the known structure of D-serine methyl ester.
-
HPLC is a primary method for determining the purity of chemical compounds by separating the main component from any impurities.[5]
-
Methodology: Reversed-Phase HPLC (RP-HPLC)
-
System Setup: Use an HPLC system with a UV detector and a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A common system for amino acid derivatives is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.[4]
-
Analysis: Inject a defined volume (e.g., 10 µL) of the sample. Run the analysis for a sufficient time to allow all components to elute.
-
Detection: Monitor the eluent at a low wavelength (e.g., 210 nm) where the peptide bond or carboxyl group absorbs UV light.[6]
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The workflow for these analytical procedures is outlined below.
References
- 1. D-Serine methyl ester hydrochloride | 5874-57-7 [amp.chemicalbook.com]
- 2. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Serine methyl ester hydrochloride - CAS - 5874-57-7 | Axios Research [axios-research.com]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. cenmed.com [cenmed.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Solubility Profile of D-Serine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of D-Serine methyl ester hydrochloride in various organic solvents. D-Serine methyl ester hydrochloride is a crucial chiral building block and a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
While specific quantitative solubility data for D-Serine methyl ester hydrochloride in a broad range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment and data from structurally similar amino acid methyl ester hydrochlorides provide valuable insights. D-Serine methyl ester hydrochloride is generally described as being soluble in polar protic solvents.[3]
For comparative purposes, the table below includes qualitative information for D-Serine methyl ester hydrochloride and quantitative data for the analogous compounds L-Alanine methyl ester hydrochloride and L-Glycine methyl ester hydrochloride. This information can serve as a practical guide for solvent selection in experimental design.
| Solvent | Compound | Solubility | Temperature (°C) |
| Methanol | D-Serine methyl ester hydrochloride | Soluble | Not Specified |
| Ethanol | D-Serine methyl ester hydrochloride | Soluble | Not Specified |
| Ethanol | L-Alanine methyl ester hydrochloride | ~30 mg/mL[4] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | L-Alanine methyl ester hydrochloride | ~20 mg/mL[4] | Not Specified |
| Dimethylformamide (DMF) | L-Alanine methyl ester hydrochloride | ~20 mg/mL[4] | Not Specified |
| Water | L-Glycine methyl ester hydrochloride | Highly Soluble[5] | Not Specified |
| Ethanol | L-Glycine methyl ester hydrochloride | Highly Soluble[5] | Not Specified |
| Acetone | L-Glycine methyl ester hydrochloride | Highly Soluble[5] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of D-Serine methyl ester hydrochloride in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for establishing equilibrium solubility.[6]
Objective: To determine the saturation solubility of D-Serine methyl ester hydrochloride in a specific organic solvent at a controlled temperature.
Materials:
-
D-Serine methyl ester hydrochloride (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: Add an excess amount of D-Serine methyl ester hydrochloride to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.[6]
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of D-Serine methyl ester hydrochloride in the filtrate using a validated analytical method, such as HPLC. A pre-established calibration curve with standards of known concentrations should be used for accurate quantification.[6]
-
Data Analysis: The solubility is expressed as the concentration of D-Serine methyl ester hydrochloride in the saturated solution, typically in mg/mL or mol/L, at the specified temperature.
Visualizations: Signaling Pathways and Experimental Workflows
To further illustrate the context and application of D-Serine methyl ester hydrochloride, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and a typical experimental workflow.
D-serine acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Its binding, along with glutamate, is necessary for the activation of the NMDA receptor, leading to calcium influx and the initiation of downstream signaling cascades that are fundamental for synaptic plasticity, learning, and memory.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl): A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety information for H-D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl), a compound utilized in laboratory and chemical synthesis applications.[1][2] This document consolidates critical safety data, handling procedures, and emergency protocols to ensure safe laboratory practices.
Chemical Identification
This compound is identified by the following chemical and regulatory identifiers.
| Identifier | Value |
| Chemical Name | D-Serine methyl ester hydrochloride |
| Synonyms | Methyl D-Serinate Hydrochloride, Methyl (2R)-2-Amino-3-hydroxy-propanoate Hydrochloride |
| CAS Number | 5874-57-7[2][3] |
| Molecular Formula | C4H10ClNO3[3] |
| Molecular Weight | 155.58 g/mol [3] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid, Powder[4] |
| Appearance | White[4] |
| Odor | Odorless[4] |
| Melting Point/Range | 163 - 166 °C (lit.), 160 - 165 °C[4] |
| Boiling Point/Range | No information available[4] |
| Solubility | No information available |
| Flash Point | No information available[4] |
| Autoignition Temperature | Not applicable[4] |
| pH | No information available[4] |
| Vapor Pressure | No information available[4] |
| Vapor Density | Not applicable[4] |
Hazard Identification and GHS Classification
H-D-Serine Methyl Ester Hydrochloride is not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, some suppliers indicate potential for irritation.
| Hazard Category | GHS Classification |
| Skin Corrosion/Irritation | May cause skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2A)[6] |
| Respiratory/Digestive Tract Irritation | May cause respiratory and digestive tract irritation[5] |
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]
-
Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If on skin, wash with plenty of soap and water.[6] If inhaled, remove person to fresh air and keep comfortable for breathing.[6]
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling and Storage Workflow
Caption: Diagram 1: Handling and Storage Workflow for this compound.
Personal Protective Equipment (PPE)
The following diagram outlines the necessary personal protective equipment when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to High-Purity H-D-Ser-OMe.HCl for Neuroscientific and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of high-purity H-D-Ser-OMe.HCl (D-Serine Methyl Ester Hydrochloride), a crucial serine derivative for research in neuroscience and drug development. This document details commercial supplier specifications, experimental applications, and its pivotal role in glutamatergic neurotransmission.
Commercial Suppliers and Product Specifications
High-purity this compound is available from a range of commercial suppliers, catering to the needs of researchers and pharmaceutical developers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. Below is a summary of specifications from prominent vendors.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥98% | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |
| Thermo Scientific Chemicals | 95% | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |
| Tokyo Chemical Industry (TCI) | >98.0% (Titration) | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |
| Chem-Impex | ≥98% (HPLC) | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |
| MedChemExpress | 98.0% | 5874-57-7 | C₄H₁₀ClNO₃ | 155.58 |
| Simson Pharma Limited | High Quality | 5874-57-7 | Not Specified | Not Specified |
| AMINOLOGICS CO., LTD. | Not Specified | Not Specified | Not Specified | Not Specified |
| Advanced ChemTech | Not Specified | 5874-57-7 | Not Specified | Not Specified |
| Aapptec Peptides | Not Specified | 5874-57-7 | Not Specified | Not Specified |
| Bachem AG | Not Specified | 5680-80-8 (L-isomer) | C₄H₉NO₃·HCl | 155.58 |
| Alentris Research Pvt. Ltd. | Not Specified | 5874-57-7 | C₄H₉NO₃·HCl | 155.6 |
Role in NMDA Receptor Signaling and Synaptic Plasticity
This compound serves as a more stable and cell-permeable precursor to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist (either D-serine or glycine) to become fully active.[1][2][3][4][5] The activation of the NMDA receptor is fundamental for synaptic plasticity, the cellular mechanism that underlies learning and memory.[1][6][7]
Dysregulation of D-serine levels and NMDA receptor function has been implicated in various neurological and psychiatric disorders, including schizophrenia and depression.[2][4][8] Consequently, this compound is a valuable tool for studying these conditions and for the development of novel therapeutic agents that modulate glutamatergic signaling.[2][8]
Below is a diagram illustrating the role of D-serine in the NMDA receptor signaling pathway.
Caption: Role of D-Serine in NMDA Receptor Activation.
Experimental Protocols
The following sections provide examples of experimental methodologies where this compound or D-serine are utilized. These are intended as a guide and may require optimization for specific experimental setups.
In Vivo Administration for Behavioral Studies
For rodent models, D-serine (derived from this compound) is often administered to assess its effects on behavior and cognition.
-
Objective: To investigate the effect of D-serine on reversing cognitive deficits in a mouse model.
-
Procedure:
-
Prepare a sterile solution of D-serine in saline.
-
Administer D-serine intraperitoneally (i.p.) at a dosage range of 600–4000 mg/kg.[9]
-
The specific dosage and administration schedule will depend on the experimental paradigm and the animal model being used.
-
Conduct behavioral tests, such as the forced swim test or learned helplessness paradigm, to assess antidepressant-like effects or changes in cognitive function.[10]
-
Electrophysiological Recordings in Brain Slices
To study the effects of D-serine on synaptic plasticity, such as long-term potentiation (LTP), electrophysiological recordings are performed on acute hippocampal slices.
-
Objective: To determine if D-serine can rescue impaired LTP.
-
Procedure:
-
Prepare acute hippocampal slices from rodents.
-
Perfuse the slices with artificial cerebrospinal fluid (aCSF).
-
Induce LTP using a high-frequency stimulation protocol.
-
To test the effect of D-serine, incubate the slices with D-serine (e.g., 10 µM) in the aCSF before and during LTP induction.[11]
-
Record field excitatory postsynaptic potentials (fEPSPs) to measure the potentiation of synaptic transmission.[11]
-
The workflow for such an experiment is outlined below.
Caption: Workflow for Electrophysiology Experiment.
Synthesis and Purification of this compound
While commercially available, understanding the synthesis of this compound can be valuable. A common method involves the esterification of D-serine.
-
Objective: To synthesize this compound from D-serine.
-
Procedure:
-
Suspend D-serine in methanol.
-
Introduce hydrogen chloride gas or use a reagent like thionyl chloride or trimethylchlorosilane to catalyze the esterification.[12]
-
The reaction mixture is typically stirred at room temperature.
-
Upon completion, the solvent is removed, often by rotary evaporation, to yield the crystalline this compound product.[12]
-
The product can be further purified by recrystallization.
-
Conclusion
High-purity this compound is an indispensable tool for researchers investigating the intricacies of the glutamatergic system and its role in health and disease. Its utility as a stable D-serine precursor allows for the precise modulation of NMDA receptor activity in a variety of experimental settings. The information provided in this guide is intended to support the design and execution of robust and impactful research in the fields of neuroscience and pharmaceutical development.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 5. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Serine: a key to synaptic plasticity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Acute D-serine treatment produces antidepressant-like effects in rodents. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Astrocytes control hippocampal synaptic plasticity through the vesicular-dependent release of D-serine [frontiersin.org]
- 12. mdpi.com [mdpi.com]
The Role of D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl) in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Serine (B559539) methyl ester hydrochloride (H-D-Ser-OMe.HCl) serves as a valuable investigational tool in neuroscience, functioning as a bioavailable precursor to D-serine. D-serine is a potent and essential co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. Dysregulation of D-serine signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. This technical guide provides an in-depth overview of the mechanism of action, applications, and experimental considerations for utilizing this compound in neuroscience research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its effective use in laboratory settings.
Introduction: Chemical Identity and Rationale for Use
This compound is the hydrochloride salt of the methyl ester of D-serine. Its chemical structure facilitates increased stability and solubility, making it a convenient compound for in vivo and in vitro studies.
-
Synonyms: D-Serine methyl ester hydrochloride, (R)-Methyl 2-amino-3-hydroxypropanoate hydrochloride
-
Molecular Formula: C₄H₁₀ClNO₃
-
Molecular Weight: 155.58 g/mol [1]
The primary rationale for using this compound in research is its function as a prodrug for D-serine. The esterification of the carboxyl group is a common strategy to enhance the lipophilicity of amino acids, potentially improving their ability to cross the blood-brain barrier. Following administration, endogenous esterases are expected to hydrolyze the methyl ester, releasing D-serine to act on its targets within the central nervous system (CNS). This approach allows for the systemic administration of a compound to modulate central D-serine levels and, consequently, NMDA receptor activity.
Mechanism of Action: Modulating the NMDA Receptor
The neurobiological effects of this compound are attributable to its active metabolite, D-serine. D-serine is a crucial endogenous co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2][3] For the NMDA receptor ion channel to open, it requires the simultaneous binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit.[3] This dual requirement makes the NMDA receptor a "coincidence detector," essential for many forms of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[2]
D-serine is often considered the dominant endogenous co-agonist at synaptic NMDA receptors in forebrain regions, while glycine may play a more prominent role at extrasynaptic receptors.[2] By administering this compound, researchers can elevate local concentrations of D-serine, thereby enhancing NMDA receptor activation in the presence of glutamate. This potentiation of NMDA receptor function is the foundational mechanism through which this compound is used to probe the roles of this receptor in health and disease.
Signaling Pathway
Upon co-activation by glutamate and D-serine, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This influx of calcium acts as a critical second messenger, initiating a cascade of downstream signaling events. A key pathway involves the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, which ultimately leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[4][5][6] Activated CREB promotes the transcription of genes involved in synaptic growth, plasticity, and neuronal survival.
Applications in Neuroscience Research
This compound is a versatile tool for investigating a range of neurological processes and disorders.
-
Cognitive Enhancement Studies: Given the role of NMDA receptors in learning and memory, this compound is used to explore potential cognitive-enhancing effects in animal models of aging and neurodegenerative diseases.
-
Schizophrenia Research: The glutamate hypofunction hypothesis of schizophrenia suggests that reduced NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder. This compound can be used to test whether enhancing NMDA receptor co-agonism can ameliorate these deficits in preclinical models.
-
Depression and Mood Disorders: Emerging evidence links NMDA receptor modulation to the pathophysiology of depression. This compound can be used to investigate the role of D-serine-sensitive pathways in models of affective disorders.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, synaptic dysfunction is a key feature. This compound allows researchers to probe the therapeutic potential of augmenting NMDA receptor function to improve synaptic health and neuronal survival.[7]
-
Excitotoxicity Models: While enhancing NMDA function can be beneficial, overactivation leads to excitotoxicity and neuronal death. D-serine itself, at high concentrations, can be used to study these pathological processes.[2]
Quantitative Data
Quantitative data for this compound is limited, as it is primarily a prodrug. The relevant pharmacological data pertains to its active form, D-serine.
Table 1: Receptor Binding and Potency of D-Serine
| Parameter | Value | Receptor/System | Comments |
| Potency | More potent than glycine | NMDA Receptor Co-agonist site | D-serine is considered the primary endogenous co-agonist at many central synapses.[3] |
| Apparent Affinity (Km) | 0.1 mM | D-serine deaminase (DsdA) | This high affinity is relevant for enzymatic degradation assays.[2] |
| Extracellular Conc. | ~5-7 µM | Rat Brain (in vivo microdialysis) | Basal extracellular levels in brain regions like the prefrontal cortex and striatum.[8][9] |
Table 2: Pharmacokinetic Parameters of D-Serine in Rodents (Intraperitoneal Administration)
| Species | Dose (mmol/kg) | Cmax (µmol/mL) | Tmax (h) | Elimination t1/2 (min) | Bioavailability (Oral) |
| Rat | 0.1 (i.v.) | - | - | 108 ± 16 | 94 ± 27% |
| Rat | 1.8 | ~2.0 | - | - | - |
| Mouse | 10 mg/kg (oral) | ~40 µg/mL | ~0.7 | ~72 | - |
Data compiled from multiple sources.[10][11][12] Note: Cmax values are dose-dependent. A Cmax greater than 2 µmol/mL has been associated with nephrotoxicity in rats.[10][12]
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental conditions and institutional guidelines.
Protocol 1: In Vivo Electrophysiology - Long-Term Potentiation (LTP) in Rodent Hippocampus
-
Animal Preparation: Anesthetize an adult rat or mouse according to an approved protocol. Secure the animal in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the hippocampal region of interest (e.g., CA1).
-
Electrode Placement: Slowly lower a recording electrode into the stratum radiatum of CA1 and a stimulating electrode into the Schaffer collateral pathway.
-
Baseline Recording: Deliver single-pulse stimuli to elicit field excitatory postsynaptic potentials (fEPSPs). Establish a stable 20-30 minute baseline recording at a stimulation intensity that produces 40-50% of the maximal response.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 30-100 mg/kg). Allow 30-60 minutes for the compound to be metabolized and reach the CNS.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.
-
Post-HFS Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of LTP between vehicle- and this compound-treated groups.
Protocol 2: In Vivo Microdialysis for Extracellular D-Serine Measurement
-
Guide Cannula Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[13] Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[13]
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.[13]
-
Drug Administration: Administer this compound (i.p.) at the desired dose.
-
Post-Injection Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the change in extracellular D-serine concentration over time.
-
Sample Analysis: Analyze the D-serine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis.[13][14]
-
Data Analysis: Calculate the percentage change in D-serine concentration from the baseline for each time point post-injection.
Protocol 3: Behavioral Assay - Morris Water Maze for Spatial Memory
-
Apparatus: Use a circular pool (approx. 1.5m diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Use distal visual cues placed around the room.
-
Acquisition Phase:
-
For 5-7 consecutive days, conduct 4 trials per day for each animal.
-
For each trial, place the mouse in the water at one of four randomized start positions.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Administer this compound or vehicle (i.p.) 30-60 minutes before the first trial of each day.
-
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the swim path using a video tracking system.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings. Compare these metrics between treatment groups.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cognitive function in a rodent model.
Conclusion and Future Directions
This compound is an indispensable tool for probing the function of the NMDA receptor system in the CNS. By reliably delivering its active metabolite, D-serine, it allows for the systematic investigation of synaptic plasticity and its role in cognition and disease. Future research should aim to further characterize the specific pharmacokinetic profile of this compound, including its brain penetrance and hydrolysis rate, to refine its use as a research compound. Understanding how its administration impacts the distinct roles of synaptic versus extrasynaptic NMDA receptors will also be a critical avenue for future studies, potentially leading to more targeted therapeutic strategies for a host of debilitating neurological and psychiatric disorders.
References
- 1. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]
- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alteration in plasma and striatal levels of d-serine after d-serine administration with or without nicergoline: An in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Applications of D-Serine Derivatives in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-serine (B559539), an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical neuromodulator, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Consequently, the modulation of D-serine signaling has become a promising avenue for therapeutic intervention in a range of central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, including schizophrenia, and in other conditions such as depression and age-related cognitive decline.[3][4] This technical guide provides a comprehensive overview of the applications of D-serine and its derivatives in drug discovery, detailing their mechanism of action, therapeutic potential, and the key experimental protocols used for their evaluation. Quantitative data on the binding affinities, efficacy, and pharmacokinetic properties of D-serine and related compounds are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows, rendered using Graphviz (DOT language), to provide clear visual representations of complex biological and experimental processes.
The D-Serine Signaling Pathway and Therapeutic Rationale
D-serine is synthesized in the brain from its precursor L-serine by the enzyme serine racemase (SR) and is degraded by both SR and D-amino acid oxidase (DAAO).[5] It acts as a potent and selective co-agonist at the glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor, a ligand-gated ion channel that is crucial for excitatory neurotransmission.[6][7] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit is required for channel opening and the subsequent influx of Ca2+, which triggers downstream signaling cascades involved in synaptic plasticity.[6]
Dysregulation of D-serine levels has been implicated in the pathophysiology of several CNS disorders. For instance, reduced levels of D-serine in the cerebrospinal fluid and postmortem brain tissue of individuals with schizophrenia have been consistently reported, supporting the glutamate hypofunction hypothesis of the disease.[3] Conversely, alterations in D-serine homeostasis are also being investigated in the context of neurodegenerative diseases like Alzheimer's disease, where excitotoxicity may play a role.[2] Therefore, the development of D-serine derivatives and modulators of its metabolic pathways presents a key strategy for normalizing NMDA receptor function.
Key Molecular Players in D-Serine Signaling
The following diagram illustrates the core components of the D-serine signaling pathway, which are primary targets for drug discovery.
Quantitative Data on D-Serine Derivatives and Related Compounds
The following tables summarize key quantitative data for D-serine, its derivatives, and other relevant compounds that modulate the NMDA receptor.
Table 1: Binding Affinity and Efficacy of NMDA Receptor Ligands
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | EC50 (µM) | Efficacy (% of Glycine) | Reference(s) |
| D-Serine | NMDA Receptor (Glycine Site) | Binding/Functional | - | - | 0.1 - 1.0 | 100% | [2][8] |
| D-Cycloserine | NMDA Receptor (Glycine Site) | Functional | - | - | 3.1 - 22 | 63-151% (subtype dependent) | [8][9] |
| Lanicemine (AZD6765) | NMDA Receptor Channel | Binding | 560 - 2100 | 4 - 7 | - | N/A (Antagonist) | [10] |
| Ketamine | NMDA Receptor Channel | Binding | 150 | 0.57 | - | N/A (Antagonist) | [11] |
| MK-801 | NMDA Receptor Channel | Binding | 2 - 14 | 0.013 - 0.038 | - | N/A (Antagonist) | [11] |
Table 2: Pharmacokinetic Parameters of D-Serine in Rodents
| Species | Route | Dose (mmol/kg) | Cmax (µmol/L) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference(s) |
| Rat | IV | 0.1 | - | - | 1.8 | - | [12] |
| Rat | PO | 0.1 | ~100 | ~0.5 | - | 94 | [12] |
| Mouse (Wild-Type) | PO | - | - | 0.7 | 1.2 | - | [8] |
| Mouse (DAAO KO) | PO | - | - | >2 | >10 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of D-serine derivatives.
In Vitro Assays
This assay measures the binding of a test compound to the NMDA receptor channel by assessing its ability to displace the radiolabeled antagonist [3H]MK-801.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]MK-801 (radioligand)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Glutamate and Glycine (to open the channel for MK-801 binding)
-
Non-specific binding control: unlabeled MK-801 or phencyclidine (PCP)
-
Test compounds (D-serine derivatives)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).
-
Add varying concentrations of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Initiate the binding reaction by adding [3H]MK-801 (e.g., 1-5 nM).
-
Add the brain membrane preparation to all wells.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
References
- 1. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contributions of the D-serine pathway to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of low-dose D-serine on recognition and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 11. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Ser-OMe.HCl: A Precursor for the Synthesis of D-Serine Containing Peptides - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once considered anomalies in the L-amino acid-dominated world of biology, are now recognized as crucial signaling molecules. Among these, D-serine has emerged as a key endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a receptor pivotal for synaptic plasticity, learning, and memory. Consequently, peptides incorporating D-serine are of significant interest in neuroscience research and drug development for their potential to modulate NMDA receptor activity and address neurological and psychiatric disorders. H-D-Ser-OMe.HCl (D-serine methyl ester hydrochloride) is a stable and readily available precursor for the synthesis of these D-serine containing peptides. This guide provides a comprehensive overview of its properties, its application in peptide synthesis, and the biological context of the resulting peptides.
Chemical Properties of this compound
This compound is the hydrochloride salt of the methyl ester of D-serine. The esterification of the carboxylic acid and the formation of the hydrochloride salt enhance the compound's stability and handling characteristics, making it a convenient starting material for peptide synthesis.
| Property | Value |
| Chemical Name | Methyl (2R)-2-amino-3-hydroxypropanoate hydrochloride |
| Synonyms | D-Serine methyl ester hydrochloride, H-D-Ser-OMe·HCl |
| CAS Number | 5874-57-7 |
| Molecular Formula | C₄H₁₀ClNO₃ |
| Molecular Weight | 155.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~165-167 °C |
| Solubility | Soluble in water and methanol |
Synthesis of D-Serine Containing Peptides
This compound is a versatile precursor for both solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, it can be directly used as the C-terminal amino acid ester. For SPPS, it is typically first N-terminally protected (e.g., with Fmoc or Boc) before being coupled to the resin or subsequent amino acids.
Solution-Phase Synthesis of a Dipeptide: A Detailed Protocol
This protocol describes the synthesis of a model dipeptide, Boc-L-Ala-D-Ser-OMe, using this compound as the starting material for the D-serine residue.
Experimental Workflow for Dipeptide Synthesis
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. To this solution, add DIPEA (1.1 eq) dropwise while stirring at 0 °C. Allow the mixture to stir for 15 minutes at 0 °C to ensure complete neutralization.
-
Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.05 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C and add DIPEA (2.2 eq) dropwise. Stir the mixture for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling: Add the activated Boc-L-Ala-OH solution from step 2 to the neutralized H-D-Ser-OMe solution from step 1 at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Boc-L-Ala-D-Ser-OMe.
-
Characterization: The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Dipeptide Synthesis
The following table presents typical quantitative data for the solution-phase synthesis of a dipeptide, such as Boc-L-Ala-D-Ser-OMe. Yields and purity are dependent on the specific amino acids, coupling reagents, and purification methods used.
| Parameter | Typical Value |
| Reaction Time | 4-6 hours |
| Crude Yield | >90% |
| Purified Yield | 75-85% |
| Purity (HPLC) | >98% |
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of longer peptides, SPPS is the method of choice. In this approach, an N-terminally protected D-serine derivative, such as Fmoc-D-Ser(tBu)-OH, is typically used. The tert-butyl (tBu) group protects the side-chain hydroxyl group of serine during synthesis. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, with intermittent Fmoc deprotection steps. This compound can be used after N-terminal protection and subsequent hydrolysis of the methyl ester to the free carboxylic acid for attachment to the resin.
Biological Context: D-Serine Peptides as NMDA Receptor Modulators
D-serine containing peptides are primarily investigated for their ability to modulate the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (either glycine (B1666218) or D-serine) for activation. D-serine is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. Peptides incorporating D-serine can be designed to have enhanced stability, bioavailability, and specificity for different subtypes of NMDA receptors compared to free D-serine.
NMDA Receptor Signaling Pathway
Caption: A simplified diagram of the NMDA receptor signaling pathway, highlighting the role of D-serine as a co-agonist.
D-serine containing peptides can act as agonists, partial agonists, or even antagonists at the NMDA receptor, depending on their structure. This modulatory activity makes them promising candidates for the treatment of various neurological and psychiatric conditions, including:
-
Schizophrenia: Hypofunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia. D-serine and related peptides may ameliorate negative and cognitive symptoms.
-
Alzheimer's Disease: While excitotoxicity from over-activation of NMDA receptors is a concern, subtle modulation of receptor function with specific D-serine peptides could potentially improve cognitive deficits.
-
Depression: Some studies suggest that NMDA receptor modulators can have rapid antidepressant effects.
-
Neuropathic Pain: D-serine has been shown to play a role in pain signaling, and D-serine containing peptides could offer a novel therapeutic approach.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of D-serine containing peptides. Its stability and reactivity make it suitable for standard peptide coupling methodologies, enabling the creation of novel peptide-based therapeutics. The resulting D-serine peptides hold significant promise for the modulation of NMDA receptor activity, offering potential new avenues for the treatment of a range of debilitating neurological and psychiatric disorders. Further research into the synthesis and biological evaluation of diverse D-serine peptide libraries will be crucial in realizing their full therapeutic potential.
A Comprehensive Technical Guide to the Handling and Storage of H-D-Ser-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling and storage conditions for H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride), a crucial serine derivative utilized in peptide synthesis and various research applications. Adherence to these guidelines is paramount to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.
Compound Specifications and Properties
This compound, with the CAS number 5874-57-7, is the hydrochloride salt of the methyl ester of D-serine.[1][2] It typically presents as a white to light yellow crystalline powder. The hydrochloride form enhances its stability and solubility in aqueous solutions compared to its free base form.[3]
| Property | Value |
| Molecular Formula | C₄H₉NO₃ · HCl |
| Molecular Weight | 155.58 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | >98.0% |
| Solubility | Soluble in water |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and ensure its stability over time. The compound is generally stable under recommended storage conditions.[4][5]
| Condition | Temperature | Duration | Notes |
| Long-Term Storage (Solid) | -20°C | At least 2 years | Protect from light and moisture.[3] |
| Short-Term Storage (Solid) | +4°C | Keep container tightly closed in a dry place.[3][5] | |
| Shipping | Ambient Temperature | May vary for international shipping.[1] | |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Use within 6 months for optimal performance.[6] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Use within 1 month for optimal performance.[6] |
Incompatible Materials: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5][7]
Hazardous Decomposition: When exposed to high temperatures or fire, this compound may decompose to produce hazardous substances, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4][5][8]
Safe Handling and Personal Protective Equipment (PPE)
Safe handling practices are essential to minimize exposure and prevent potential health hazards. While not classified as a hazardous substance under all regulations, it is recommended to handle this compound with care in a laboratory setting.[5][8]
Engineering Controls: Use in a well-ventilated area. If operations generate dust, use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Suitable glove materials include polychloroprene, nitrile rubber, and butyl rubber.[7][8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved respirator.[4][8]
Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]
Experimental Protocols and Workflows
This compound is a key building block in peptide synthesis. The following diagrams illustrate a general workflow for its safe handling and its role in a typical synthesis protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to D-Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of native L-amino acid peptides. Among these, D-amino acids, the enantiomers of the proteinogenic L-amino acids, have garnered significant attention. Their unique stereochemistry confers remarkable properties to peptides, most notably a profound resistance to proteolytic degradation, thereby enhancing their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of D-amino acid incorporation in peptide chemistry, tailored for professionals in research and drug development.
The primary advantage of substituting L-amino acids with their D-counterparts lies in the increased stability of the resulting peptides against enzymatic breakdown.[1][2] Most proteases are stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids.[3] Consequently, peptides containing D-amino acids exhibit significantly longer half-lives in biological systems.[4][5][6] This enhanced stability, however, is just one facet of their utility. The introduction of D-amino acids can also induce unique conformational changes, leading to novel secondary structures and potentially altered receptor binding affinities and biological activities.[7]
This guide will delve into the practical aspects of synthesizing, purifying, and characterizing peptides containing D-amino acids, providing detailed experimental protocols. Furthermore, it will explore the impact of D-amino acid incorporation on peptide function with a focus on quantitative data and will visually articulate key biological pathways and experimental workflows through detailed diagrams.
Properties Conferred by D-Amino Acid Incorporation
The substitution of L-amino acids with D-amino acids in a peptide sequence can dramatically alter its physicochemical and biological properties. These changes are primarily rooted in the altered stereochemistry of the peptide backbone.
Enhanced Proteolytic Stability
The most significant and widely exploited advantage of incorporating D-amino acids is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide and protein breakdown, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds formed by L-amino acids. The presence of a D-amino acid at or near the cleavage site sterically hinders the enzyme's active site, preventing efficient hydrolysis.[3][8] This increased stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[4][5]
Conformational Modifications
The introduction of a D-amino acid can induce significant alterations in the secondary structure of a peptide. While L-amino acids favor right-handed helical structures, the presence of a D-amino acid can disrupt these conformations or promote the formation of unique structures, such as left-handed helices or specific types of β-turns.[7] This conformational flexibility allows for the design of peptides with novel topologies and potentially improved receptor binding and specificity.
Modulation of Biological Activity
The altered conformation and stability of D-amino acid-containing peptides can lead to changes in their biological activity. In some cases, the D-enantiomer of a peptide may exhibit similar or even enhanced activity compared to its L-counterpart.[1] For instance, some D-amino acid-containing antimicrobial peptides have shown potent activity against a range of pathogens.[8][9][10] Conversely, in other instances, the introduction of a D-amino acid can reduce or abolish biological activity, making it a useful tool for structure-activity relationship (SAR) studies.
Synthesis of D-Amino Acid-Containing Peptides
The synthesis of peptides containing D-amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[11][12][13] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for SPPS is applicable to both L- and D-amino acids, with the key difference being the use of protected D-amino acid building blocks.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing D-amino acids using the widely adopted Fmoc/tBu strategy.[14][15][16]
1. Resin Selection and Swelling:
-
Resin Choice: Select a resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin can be used.[11][14]
-
Procedure:
-
Place the desired amount of resin (e.g., 100-500 mg) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[14]
-
2. First Amino Acid Coupling (Loading):
-
Procedure for Rink Amide Resin:
-
After swelling, drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Dissolve the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]
-
Wash the resin with DMF.
-
3. Peptide Chain Elongation (Iterative Cycles):
-
Each cycle consists of two main steps: Fmoc deprotection and coupling of the next amino acid.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and the coupling agent (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]
-
Wash the resin with DMF.
-
Repeat this cycle for each subsequent amino acid in the sequence.
-
4. Cleavage and Deprotection:
-
Procedure:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purification and Characterization
Following synthesis and cleavage, the crude peptide product is a mixture of the target peptide and various impurities. Purification is essential to obtain a product of high purity for biological and pharmaceutical applications.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for purifying synthetic peptides.[17][18] It separates peptides based on their hydrophobicity.
Experimental Protocol: Peptide Purification by RP-HPLC
-
Column: A C18 stationary phase is typically used for peptide purification.[17]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).[19]
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[20]
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Solvent B concentration to elute the peptides. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.
-
Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak, which is usually the target peptide.
-
Analyze the collected fractions for purity by analytical HPLC and for identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[19][20]
-
Characterization Techniques
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[21][22] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the presence and location of D-amino acids, as the fragmentation patterns of diastereomeric peptides can differ.[23]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[24][25][26] By measuring the differential absorption of left- and right-circularly polarized light, one can obtain a spectrum that is characteristic of the peptide's conformation (e.g., α-helix, β-sheet, random coil). This is particularly useful for comparing the conformational effects of D-amino acid substitution.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
-
Dilute the stock solution to a final concentration suitable for CD measurements (typically 10-100 µM).[24]
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution, typically from 190 to 260 nm.[24]
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]), which is normalized for concentration, path length, and the number of amino acid residues.
-
Quantitative Data on the Impact of D-Amino Acid Incorporation
The following tables summarize quantitative data from various studies, illustrating the effects of D-amino acid substitution on peptide stability and activity.
Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides
| Peptide Sequence (L-form) | Modified Peptide (D-amino acid in lowercase) | Enzyme/Serum | Half-life (L-form) | Half-life (D-form/modified) | Reference |
| TPTPTGTQTPT | tp-TPTGTQ-tpt | Human Serum | < 1 hour | Completely stable | [3] |
| RDP215 | 9D-RDP215 | Human Serum | Susceptible to degradation | Significantly increased stability | [1] |
| An L-peptide | An all-D peptide (mB27) | Mouse Plasma | 2-6 minutes (expected) | ~36 minutes | [27] |
| D3D3 | RD2D3 | Mouse Plasma | Stable for at least 24h | Stable for at least 24h | [4] |
Table 2: Pharmacokinetic Parameters of D-Amino Acid-Containing Peptides
| Peptide | Administration Route | Cmax/D ((µg/g)/(mg/kg)) in Brain | Brain/Plasma Ratio | Terminal Half-life (Plasma) | Bioavailability | Reference |
| RD2 | i.v., i.p., s.c., p.o. | 0.06 | 0.7 - 1.0 | > 2 days | High | [5][6] |
| D3D3 | i.p. | - | - | - | - | [4] |
| RD2D3 | i.p. | - | - | - | Higher than D3D3 | [4] |
Table 3: Receptor Binding Affinity and Biological Activity
| Peptide System | L-form IC50/EC50 | D-form/Modified IC50/EC50 | Target/Assay | Reference |
| Octreotide (B344500) (contains D-Phe and D-Cys) | - | EC50 (cAMP inhibition): 0.15 nM | Somatostatin (B550006) Receptor 2 (SSTR2) | [28] |
| RDP215 vs. 9D-RDP215 | LC50 (SBcl-2 cells, 8h): 4.7 µM | LC50 (SBcl-2 cells, 8h): 1.8 µM | Antitumor activity | [1] |
Signaling Pathways and Mechanisms of Action
The incorporation of D-amino acids can lead to peptides that interact with biological targets in unique ways. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways for a D-amino acid-containing therapeutic and a general mechanism for antimicrobial peptides.
Signaling Pathway of Octreotide
Octreotide is a synthetic octapeptide analog of somatostatin that contains a D-phenylalanine and a D-cysteine residue. It is used clinically to treat acromegaly and certain neuroendocrine tumors. Its mechanism of action involves binding to somatostatin receptors (primarily SSTR2), which are G-protein coupled receptors.[28][29][30][31][32] This binding initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.
Caption: Signaling pathways activated by the D-amino acid-containing peptide analog, Octreotide.
General Mechanism of D-Amino Acid Antimicrobial Peptides
D-amino acid-containing antimicrobial peptides (AMPs) often exert their effect by targeting and disrupting the bacterial cell membrane.[9][33][34] Their cationic nature facilitates interaction with the negatively charged bacterial membrane, leading to membrane permeabilization and cell death. Their D-amino acid composition makes them resistant to bacterial proteases.
Caption: General mechanism of action for D-amino acid containing antimicrobial peptides.
Conclusion
The incorporation of D-amino acids into peptides represents a cornerstone of modern peptide chemistry and a validated strategy in drug development. The ability to confer proteolytic resistance while potentially modulating conformation and biological activity provides a powerful toolkit for overcoming the inherent pharmacokinetic and pharmacodynamic limitations of natural L-peptides. This guide has provided a detailed overview of the synthesis, purification, and characterization of D-amino acid-containing peptides, supported by specific experimental protocols and quantitative data. The illustrative diagrams of signaling pathways and mechanisms of action further highlight the functional implications of D-amino acid incorporation. As the demand for novel and robust peptide therapeutics continues to grow, the strategic use of D-amino acids will undoubtedly remain a critical and expanding area of research and development.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. americanpeptidesociety.org [americanpeptidesociety.org]
- 25. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 32. researchgate.net [researchgate.net]
- 33. cdnsciencepub.com [cdnsciencepub.com]
- 34. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to H-D-Ser-OMe.HCl in Research and Development
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the procurement and application of H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride). A pivotal building block in synthetic chemistry, particularly in peptide synthesis, understanding its market value and technical applications is crucial for efficient and effective research. This document provides a comprehensive overview of pricing for both bulk and research quantities, detailed experimental protocols for its use, and visualizations of its role as a precursor in biological signaling pathways.
Market Pricing Analysis: this compound
The cost of this compound can vary based on supplier, purity, and quantity. For research purposes, it is typically available in gram-scale quantities, while bulk quantities are subject to quotation. The following table summarizes current market pricing for research-scale quantities to aid in budgetary planning for research and development.
| Supplier | Quantity (g) | Price (USD) | Purity |
| Sigma-Aldrich | 5 | $23.17 | 98% |
| 25 | $57.52 | ||
| Thermo Scientific | 5 | $29.40 | 95% |
| MedChemExpress | 100 | $54.00 | >98% |
| 500 | $107.00 | ||
| Cenmed | 100 | $1,321.65 | ≥98% |
| Bachem | 25 | CHF 101.70 | >98% |
| 100 | CHF 314.60 | ||
| TCI | 5 | $30.00 | >98% |
| 25 | $84.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is typically available upon request from the suppliers.
Core Application: A Gateway to Peptide Synthesis
This compound is a protected form of the amino acid D-serine, where the carboxylic acid group is esterified as a methyl ester and the amino group is protonated as a hydrochloride salt. This protection strategy is fundamental in peptide synthesis, preventing the carboxylic acid from participating in unwanted side reactions during the formation of a peptide bond.[1] It is a versatile reagent for both solution-phase and solid-phase peptide synthesis methodologies.
Experimental Protocols
The following protocols outline the fundamental steps in utilizing this compound for the synthesis of a dipeptide in a solution-phase approach.
1. Neutralization of this compound
Before the coupling reaction, the hydrochloride salt must be neutralized to liberate the free amine, which will act as the nucleophile.
-
Materials: this compound, a suitable organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)).
-
Procedure:
-
Dissolve this compound in the chosen organic solvent.
-
Add one equivalent of the base (e.g., DIEA) to the solution.
-
Stir the mixture at room temperature for a short period to ensure complete neutralization. The resulting solution contains the free amine of D-serine methyl ester and can be used directly in the coupling step.
-
2. Peptide Bond Formation: Coupling with an N-Protected Amino Acid
This protocol describes a typical coupling reaction using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. HOBt is added to suppress racemization and improve the efficiency of the reaction.[2]
-
Materials: Neutralized this compound solution, an N-protected amino acid (e.g., Boc-L-Alanine), DCC, HOBt, and a suitable organic solvent (e.g., DCM or DMF).
-
Procedure:
-
In a separate reaction vessel, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in the organic solvent.
-
Add DCC (1.1 equivalents) to this solution and stir at 0°C for 30 minutes to form the active ester.
-
To this mixture, add the previously prepared solution of neutralized this compound (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, can be removed by filtration.
-
The filtrate, containing the protected dipeptide, is then typically washed with dilute acid and base to remove any unreacted starting materials and byproducts.
-
3. Deprotection of the Dipeptide
The final step involves the removal of the protecting groups to yield the free dipeptide. The methyl ester can be removed by saponification (hydrolysis with a base).
-
Materials: The protected dipeptide, a solvent mixture (e.g., methanol/water), and a base (e.g., sodium hydroxide).
-
Procedure:
-
Dissolve the protected dipeptide in the solvent mixture.
-
Add a solution of the base and stir at room temperature. The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, the reaction mixture is typically acidified to protonate the newly formed carboxylic acid.
-
The final dipeptide can then be isolated and purified using standard techniques such as crystallization or chromatography.
-
The following diagram illustrates the general workflow for the synthesis of a dipeptide using this compound.
Biological Context: The Role of D-Serine in NMDA Receptor Signaling
While this compound is a synthetic precursor, its parent amino acid, D-serine, is a critical neuromodulator in the central nervous system. D-serine acts as a co-agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. The binding of both glutamate (B1630785) and a co-agonist (like D-serine) is necessary for the activation of the NMDA receptor, which then allows for the influx of calcium ions (Ca²⁺) into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.[3][4][5]
The diagram below illustrates the pivotal role of D-serine in the activation of the NMDA receptor and its downstream signaling.
References
The Enigmatic Co-Agonist: A Technical Guide to the Natural Occurrence and Biological Significance of D-Serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-serine (B559539), a once considered "unnatural" amino acid in mammals, has emerged as a critical neuromodulator, primarily recognized for its role as a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its discovery and subsequent characterization have revolutionized our understanding of glutamatergic neurotransmission and synaptic plasticity. This technical guide provides an in-depth exploration of the natural occurrence, distribution, and profound biological significance of D-serine. It details the enzymatic machinery responsible for its synthesis and degradation, summarizes its concentrations in various biological tissues, and outlines key experimental protocols for its quantification. Furthermore, this guide visually elucidates the complex signaling pathways and experimental workflows associated with D-serine research through detailed diagrams.
Natural Occurrence and Distribution
Contrary to the long-held belief that mammalian systems exclusively utilize L-amino acids, D-serine is endogenously produced and present in significant concentrations, particularly within the central nervous system (CNS).[3][4] Its distribution is not uniform, displaying a distinct regional heterogeneity that closely mirrors the expression of NMDA receptors.[4][5]
Central Nervous System
The highest concentrations of D-serine are found in the forebrain, with notable enrichment in the cerebral cortex, hippocampus, and striatum.[5][6] Conversely, regions like the cerebellum contain significantly lower levels.[6][7] The cellular localization of D-serine and its synthesizing enzyme, serine racemase, has been a subject of debate, with evidence supporting its presence in both neurons and astrocytes.[8][9] This dual localization suggests complex neuron-glia interactions in the regulation of D-serine availability at the synapse.
Peripheral Tissues
While the primary focus of D-serine research has been on the CNS, its presence and functional importance in peripheral tissues are increasingly recognized.[10] D-serine has been detected in various peripheral organs, including the kidneys, liver, and testes, where it is also thought to play a role in NMDA receptor-mediated processes.[6]
Quantitative Data on D-Serine Concentrations
The precise quantification of D-serine in biological samples is crucial for understanding its physiological and pathological roles. The following tables summarize reported concentrations of D-serine in various tissues and fluids.
Table 1: D-Serine Concentrations in Rodent Brain Regions
| Brain Region | D-Serine Concentration (nmol/g wet tissue) | Species | Reference |
| Frontal Cortex | 10.6 | Rat | [11] |
| Hippocampus | Significantly higher than cerebellum | Mouse | [6][7] |
| Striatum | 1.79 | Rat | [11] |
| Cerebellum | Below limit of detection | Rat | [11] |
Table 2: D-Serine Concentrations in Human Cerebrospinal Fluid (CSF)
| Condition | D-Serine Concentration (µM) | Reference |
| Healthy Controls | 0.8 - 4.3 | [12] |
| Major Depressive Disorder | No significant difference from controls | [13] |
| Alzheimer's Disease | 1.88 ± 0.51 (non-significant difference from controls) | [14] |
Biosynthesis and Degradation
The levels of D-serine in the brain are tightly regulated by the coordinated action of a synthesizing enzyme, serine racemase (SR), and a degrading enzyme, D-amino acid oxidase (DAAO).[15]
Biosynthesis: Serine Racemase (SR)
D-serine is synthesized from its L-enantiomer, L-serine, by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, serine racemase.[16][17] The activity of serine racemase is subject to regulation by various factors, including the availability of its substrate and cofactors like magnesium and ATP.[15][16]
Degradation: D-Amino Acid Oxidase (DAAO)
The primary enzyme responsible for the degradation of D-serine is the FAD-dependent peroxisomal enzyme, D-amino acid oxidase.[18][19] DAAO catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide.[20] The regional expression of DAAO is inversely correlated with D-serine levels, with high activity in the cerebellum and lower activity in the forebrain.[18]
Biological Significance
The most well-characterized biological role of D-serine is its function as a necessary co-agonist for the activation of synaptic NMDA receptors.[2][21]
NMDA Receptor Co-agonist Activity
For the NMDA receptor ion channel to open, it requires the binding of both the primary agonist, glutamate, to the GluN2 subunit and a co-agonist, either D-serine or glycine, to the GluN1 subunit.[21][22] D-serine often displays a higher potency than glycine at the co-agonist site and is considered the principal endogenous co-agonist at many central synapses.[21] The binding of D-serine facilitates the glutamate-induced opening of the NMDA receptor channel, leading to an influx of Ca²⁺ ions. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[21][23]
References
- 1. pnas.org [pnas.org]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Fatal cerebral edema associated with serine deficiency in CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebrospinal fluid D-serine concentrations in major depressive disorder negatively correlate with depression severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors regulating serine racemase and D-amino acid oxidase expression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 17. Serine racemase - Wikipedia [en.wikipedia.org]
- 18. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. NMDA receptor - Wikipedia [en.wikipedia.org]
- 22. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 23. nbinno.com [nbinno.com]
Spectroscopic Profile of H-D-Ser-OMe.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for H-D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl), a key chiral building block used in peptide synthesis and drug development. The incorporation of D-amino acids like this compound into peptide sequences can confer unique biological activities, enhance stability against enzymatic degradation, and improve pharmacological properties. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this important molecule.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that the NMR and IR spectra of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation). Therefore, where data for the D-enantiomer was not explicitly available, data for the L-enantiomer (H-L-Ser-OMe.HCl) is provided as a direct equivalent for spectral interpretation.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.32-4.28 | m | CH |
| 4.12 | dd | CHaHbOH |
| 4.02 | dd | CHaHbOH |
| 3.88 | s | CH₃ |
| Solvent: D₂O, 300 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for H-L-Ser-OMe.HCl *
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O |
| Data not available | CH |
| Data not available | CH₂OH |
| Data not available | OCH₃ |
Note: Specific chemical shift values for the ¹³C NMR of this compound or its L-enantiomer could not be definitively located in the searched literature. Researchers should perform this analysis to confirm the carbon skeleton.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3361 | O-H, N-H stretching |
| 2921 | C-H stretching (aliphatic) |
| 2660-2488 | N-H stretching (ammonium) |
| 1747 | C=O stretching (ester) |
| 1592 | N-H bending (amine) |
| 1471-1343 | C-H bending |
| 1258 | C-O stretching (ester) |
| 1094, 1038 | C-O stretching (alcohol) |
| Source: KBr pellet[1] |
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| Data not available |
Note: Despite extensive searches, specific mass spectrometry data (e.g., molecular ion peak and fragmentation pattern) for this compound could not be located in the available literature. This analysis is crucial for confirming the molecular weight and structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices for the analysis of amino acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of this compound.
Instrumentation: A 300 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (for D₂O, typically around 4.79 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The residual solvent peak is used as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
FTIR Acquisition Parameters:
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol (B129727) and water, often with a small amount of formic acid to promote ionization.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is expected to be most effective, targeting the protonated molecular ion [M+H]⁺.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to ensure desolvation without thermal degradation of the analyte.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Fragmentation (MS/MS): If desired, the protonated molecular ion can be selected and subjected to collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Synthesis of H-D-Ser-OMe.HCl from D-Serine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl) from D-serine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
D-Serine methyl ester hydrochloride is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds and complex organic molecules. The esterification of the carboxylic acid group in D-serine protects it, allowing for selective modification of the amino and hydroxyl groups. This guide focuses on the common and efficient methods for its preparation from D-serine.
Synthetic Methodologies
The synthesis of this compound from D-serine is primarily achieved through Fischer-Speier esterification or variations thereof, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst. The most frequently employed reagents to generate the acidic conditions in situ are thionyl chloride (SOCl₂) and acetyl chloride. Other methods include the use of gaseous hydrogen chloride or trimethylchlorosilane (TMSCl).
2.1. Thionyl Chloride Method
This is a widely used and high-yielding method. Thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride. The in-situ generation of HCl catalyzes the esterification of D-serine.
2.2. Acetyl Chloride Method
Similar to the thionyl chloride method, acetyl chloride reacts with methanol to produce methyl acetate (B1210297) and hydrogen chloride, which then catalyzes the esterification. This method is also highly effective and suitable for large-scale synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound.
Table 1: Synthesis of this compound using Thionyl Chloride
| Parameter | Value | Reference |
| Starting Material | D-Serine | [1][2] |
| Reagents | Thionyl Chloride (SOCl₂), Methanol | [1][2] |
| Scale (D-Serine) | 10.0 g (95.1 mmol) | [1][2] |
| SOCl₂ Amount | 7.60 mL (104.2 mmol) | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 24 hours | [1][2] |
| Product Yield | 14.4 g (97%) | [1][2] |
| Purity | Not specified | |
| Product Form | Colorless solid | [1][2] |
Note: A similar procedure for the L-enantiomer involves cooling to 0-10 °C during SOCl₂ addition, followed by heating to 35-40 °C for 24-48 hours.[3][4]
Table 2: Synthesis of this compound using Acetyl Chloride
| Parameter | Value | Reference |
| Starting Material | D-Serine | [1] |
| Reagents | Acetyl Chloride, Methanol | [1] |
| Scale (D-Serine) | 100 g (0.9515 mol) | [1] |
| Acetyl Chloride Amount | 224.0 g (2.8545 mol) | [1] |
| Reaction Temperature | -5 to 0 °C (addition), then reflux | [1] |
| Reaction Time | 30 min (stirring), 15 hours (reflux) | [1] |
| Product Yield | 134.7 g (91%) | [1] |
| Purity (HPLC) | 99.6% | [1] |
| Product Form | Colorless solid | [1] |
Table 3: Product Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₃ | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Melting Point | 163-166 °C | [2] |
| 165-167 °C | [1] | |
| Optical Rotation | [α]D20 = -4° (c=4 in ethanol) | [2] |
| [α]D20 = +3.7° (c=4 in EtOH) Note: Likely a typo in the source, should be negative for D-isomer | [1] | |
| ¹H NMR (300 MHz, D₂O) | δ 4.32-4.28 (1H, m, CH), 4.12 (1H, dd, J = 4.2, 12.5 Hz, CHaHbOH), 4.02 (1H, dd, J = 3.4, 12.5 Hz, CHaHbOH), 3.88 (3H, s, CH₃) | [1][2] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.75 (s, 3H), 3.80-3.95 (m, 2H), 4.15 (t, 1H), 5.50 (br s, 1H), 8.65 (br s, 3H) | [1] |
| IR (KBr, cm⁻¹) | 3361, 2921, 2660, 2732, 2550, 2488, 2134, 2079, 1922, 1747, 1592, 1505, 1471, 1444, 1431, 1382, 1343, 1297, 1258, 1187, 1158, 1128, 1094, 1038, 969, 900, 793, 844, 580, 469 | [1] |
Experimental Protocols
4.1. Protocol 1: Synthesis using Thionyl Chloride [1][2]
-
Preparation: Suspend D-serine (10.0 g, 95.1 mmol) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add thionyl chloride (7.60 mL, 104.2 mmol) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete, remove the solvent by rotary evaporation to obtain a white solid.
-
Purification: Wash the solid with hexane (B92381) (3 x 25 mL) to yield D-serine methyl ester hydrochloride as a colorless solid (14.4 g, 97% yield).
4.2. Protocol 2: Synthesis using Acetyl Chloride [1]
-
Preparation: Suspend D-serine (100 g, 0.9515 mol) in 600 mL of methanol in a suitable reaction vessel at room temperature.
-
Reagent Addition: Cool the suspension to -5 °C to 0 °C. Add acetyl chloride (224.0 g, 2.8545 mol) dropwise while maintaining the temperature.
-
Reaction: Stir the mixture for 30 minutes at -5 °C to 0 °C, then heat the reaction mixture to reflux for 15 hours.
-
Work-up: Evaporate the reaction mixture under reduced pressure.
-
Purification: Crystallize the resulting residue from methanol and methyl tert-butyl ether to obtain D-serine methyl ester hydrochloride as a colorless solid (134.7 g, 91% yield).
Visualizations
5.1. Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from D-serine to this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
5.2. Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
Thionyl chloride and acetyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions generate HCl gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Always perform reactions in appropriate glassware and ensure proper cooling when necessary to control exothermic reactions.
Conclusion
The synthesis of this compound from D-serine can be accomplished with high yields and purity using either thionyl chloride or acetyl chloride in methanol. The choice of method may depend on the scale of the reaction, available resources, and safety considerations. The provided protocols and data serve as a valuable resource for the successful synthesis of this important chiral intermediate.
References
- 1. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. D-Serine methyl ester hydrochloride | 5874-57-7 [chemicalbook.com]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Coupling of H-D-Ser-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl) in peptide synthesis. Due to the C-terminal methyl ester, this amino acid derivative is not suitable for direct use in standard stepwise solid-phase peptide synthesis (SPPS) where a free carboxyl group is required for anchoring to the resin. Instead, this compound is primarily employed in two key strategies: solution-phase peptide synthesis and fragment condensation on a solid support. These approaches are critical for the synthesis of complex peptides, peptidomimetics, and for incorporating unique structural motifs.
This guide outlines the selection of appropriate coupling reagents, detailed protocols for solution-phase and solid-phase fragment condensation, and strategies to mitigate common side reactions, particularly racemization, to which serine residues are susceptible.
Core Principles and Considerations
The coupling of this compound involves the formation of a peptide bond between its free amino group and the activated carboxyl group of an N-protected amino acid or a peptide fragment. As the hydrochloride salt, this compound must be neutralized in situ using a non-nucleophilic base to liberate the free amine for the coupling reaction.
Key Considerations:
-
Side-Chain Protection: The hydroxyl group of the serine side chain is reactive and should be protected (e.g., with a tert-butyl group, tBu) on the coupling partner to prevent side reactions.
-
Racemization: Serine is known to be susceptible to racemization during activation and coupling. The choice of coupling reagent, additives, and base is critical to maintain the stereochemical integrity of the chiral center. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended to suppress this side reaction.[1][2][3]
-
Coupling Reagents: The selection of a coupling reagent is crucial for achieving high efficiency. Uronium/aminium salts like HATU and HBTU are generally more reactive and faster than carbodiimides such as DIC, especially for potentially sterically hindered couplings.[4] COMU, an Oxyma-based uronium salt, offers high reactivity with a better safety profile than HOBt or HOAt-based reagents.[5]
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent directly impacts yield, reaction time, and the degree of racemization. The following table summarizes the performance of common coupling reagents suitable for the coupling of this compound. Quantitative data is based on general performance in peptide synthesis, as specific comparative data for this exact derivative is limited.
| Coupling Reagent/Additive | Relative Coupling Efficiency | Typical Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| DIC / HOBt | Good | 1 - 4 hours | Low to Moderate | Advantages: Cost-effective, well-established. Disadvantages: Slower reaction times, formation of insoluble DCU byproduct if DCC is used.[1] |
| DIC / OxymaPure | Very Good | 1 - 3 hours | Low | Advantages: Safer alternative to HOBt/HOAt, provides high yields and low racemization.[5][6] Disadvantages: Can be slower than uronium salts. |
| HBTU / DIPEA | Very Good | 30 - 90 minutes | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3][4] Disadvantages: Less effective than HATU for difficult couplings; risk of guanidinylation side reaction.[2] |
| HATU / DIPEA | Excellent | 15 - 60 minutes | Very Low | Advantages: Highly efficient, fast reaction rates, excellent for sterically hindered couplings, low racemization.[4] Disadvantages: Higher cost. |
| COMU / DIPEA | Excellent | 15 - 60 minutes | Very Low | Advantages: High reactivity comparable to HATU, non-explosive byproducts, good solubility.[5][6] Disadvantages: Higher cost than carbodiimides. |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a model dipeptide, for example, Fmoc-Ala-D-Ser-OMe, in solution.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
H-D-Serine-OMe.HCl
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quenching and extraction solvents (e.g., water, ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine)
Procedure:
-
Preparation of Amine Component:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Activation of Carboxyl Component:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the mixture and stir for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ala-OH solution to the neutralized H-D-Ser-OMe solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: On-Resin Fragment Condensation
This protocol outlines the coupling of this compound to the N-terminus of a peptide chain assembled on a solid support. This is a common strategy for introducing C-terminal ester functionalities or for convergent synthesis approaches.
Materials:
-
N-terminally deprotected peptidyl-resin (e.g., H-Gly-Phe-Resin)
-
N-protected amino acid for activation (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling Reagent (e.g., COMU)
-
Additive (e.g., OxymaPure, if not part of the coupling reagent)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the N-terminally deprotected peptidyl-resin in anhydrous DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Preparation of the Coupling Solution (Activation of the peptide fragment):
-
This protocol assumes a pre-synthesized peptide fragment on the resin. The final coupling will be with a protected amino acid to the N-terminus of the H-D-Ser-OMe.
-
For coupling this compound to a resin-bound peptide, the peptide on the resin must have a C-terminal activated carboxyl group. This is a non-standard SPPS procedure. A more common approach is to couple a dipeptide (e.g., Fmoc-Ala-D-Ser-OMe) synthesized in solution to the N-terminus of the resin-bound peptide.
-
Alternatively, for fragment condensation: Couple a protected peptide acid (e.g., Boc-Ala-Gly-OH) to H-D-Ser-OMe in solution first, then deprotect the N-terminus to yield H-Ala-Gly-D-Ser-OMe for further solution-phase elongation.
Adapted Protocol for Pseudo-Fragment Condensation on Resin: This protocol describes the coupling of an N-protected amino acid to this compound, which is then coupled to a resin-bound amine. This is a multi-step process and is less common than solution-phase fragment synthesis.
A more practical approach is side-chain anchoring, if applicable (e.g., for Cys, Asp, Glu), or performing the entire synthesis in solution phase when a C-terminal ester is required.
-
Mandatory Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Decision tree for selecting a coupling reagent for this compound.
References
Application Notes and Protocols: Solution-Phase Peptide Synthesis Using D-Serine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. Unlike solid-phase synthesis, all reactions are carried out in a homogeneous solution, which offers advantages in scalability and purification for certain peptide sequences. D-Serine, a non-proteinogenic amino acid, is of significant interest in the development of peptide-based therapeutics due to its ability to introduce unique conformational constraints and resistance to enzymatic degradation.[1] D-Serine methyl ester hydrochloride serves as a convenient starting building block, with the methyl ester providing temporary protection of the C-terminus and the hydrochloride salt enhancing stability and handling.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of D-Serine methyl ester hydrochloride in solution-phase peptide synthesis.
Key Principles and Strategies
Successful solution-phase peptide synthesis relies on the strategic use of protecting groups and coupling reagents to ensure the formation of the desired peptide bond while preventing unwanted side reactions.[3][4]
Protecting Group Strategy
A robust protecting group strategy is paramount. For the synthesis of a dipeptide, for example, the N-terminus of one amino acid and the C-terminus of the other must be protected to direct the formation of the correct peptide bond.[5]
-
N-terminal Protection: The N-terminus of the amino acid to be coupled to the D-Serine methyl ester is typically protected with a group such as tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[3][6]
-
Boc Group: Introduced by reacting the amino acid with di-tert-butyl dicarbonate. It is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[3]
-
Fmoc Group: Introduced via reaction with Fmoc-Cl. It is stable to acidic conditions but is cleaved by treatment with a secondary amine, such as piperidine.[3]
-
-
C-terminal Protection: In this protocol, the C-terminus of the D-Serine is protected as a methyl ester. This group can be removed by saponification (hydrolysis with a base) at the end of the synthesis if the free C-terminal acid is required.[2]
-
Side-Chain Protection (Serine Hydroxyl Group): The hydroxyl group of serine can be reactive and may require protection to prevent O-acylation during coupling.[1] A common protecting group for the serine hydroxyl is the tert-butyl (t-Bu) ether, which is stable to many reaction conditions but can be removed with strong acids, concurrently with Boc deprotection.[3][7]
Coupling Reagents
Coupling reagents activate the carboxyl group of the N-protected amino acid, facilitating its reaction with the amino group of the D-Serine methyl ester to form a peptide bond.[3][8] Several classes of coupling reagents are commonly used in solution-phase synthesis.
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents.[3][9] It is highly effective but can lead to the formation of a poorly soluble byproduct, dicyclohexylurea (DCU), which can complicate purification.[9][10] Water-soluble carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are also frequently used.[9] To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included.[10][11]
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency and rapid reaction times with low racemization.[8][9][10][11] These are often the reagents of choice for more challenging couplings.[10]
Experimental Protocols
The following protocols describe the synthesis of a model dipeptide, Nα-Boc-L-Alaninyl-D-Serine methyl ester, using D-Serine methyl ester hydrochloride as the starting material.
Protocol 1: N-terminal Deprotection of D-Serine Methyl Ester Hydrochloride
This step is often not necessary if the hydrochloride salt is neutralized in situ during the coupling reaction. However, if the free amine is required, the following procedure can be used.
Materials:
-
D-Serine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve D-Serine methyl ester hydrochloride in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine of D-Serine methyl ester.
Protocol 2: Peptide Coupling using DCC/HOBt
Materials:
-
Nα-Boc-L-Alanine
-
D-Serine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Nα-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, suspend D-Serine methyl ester hydrochloride (1.0 equivalent) in DCM or DMF and add TEA (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add the neutralized D-Serine methyl ester solution to the activated Nα-Boc-L-Alanine solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography or recrystallization.
Protocol 3: Peptide Coupling using HBTU
Materials:
-
Nα-Boc-L-Alanine
-
D-Serine methyl ester hydrochloride
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Nα-Boc-L-Alanine (1.0 equivalent) and HBTU (1.1 equivalents) in DMF.
-
Add D-Serine methyl ester hydrochloride (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise, ensuring the pH of the reaction mixture is between 8 and 9.[9]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography.
Protocol 4: C-terminal Deprotection (Saponification)
Materials:
-
Protected dipeptide methyl ester
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected dipeptide methyl ester in a mixture of MeOH and water.
-
Cool the solution to 0 °C.
-
Add 1 M NaOH solution (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the peptide with a free C-terminal carboxylic acid.
Protocol 5: N-terminal Boc Deprotection
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting peptide TFA salt can be used directly in the next coupling step after neutralization or purified.
Purification and Characterization
The final peptide product is typically purified using techniques such as flash column chromatography on silica (B1680970) gel or reversed-phase high-performance liquid chromatography (RP-HPLC).[12] Characterization is performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized peptide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Nα-Boc-L-Alaninyl-D-Serine methyl ester.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| DCC | HOBt | TEA | DCM | 14 | 85-95 | ~90 |
| HBTU | - | DIPEA | DMF | 3 | 90-98 | >95 |
| PyBOP | - | DIPEA | DMF | 2.5 | 92-99 | >95 |
Table 2: Deprotection Efficiency
| Deprotection Step | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| N-terminal Boc Removal | TFA | DCM | 1.5 | >98 |
| C-terminal Methyl Ester Saponification | 1M NaOH | MeOH/H₂O | 2 | 90-95 |
Visualizations
Caption: General workflow for peptide coupling in solution-phase.
Caption: Decision pathway for deprotection and chain elongation.
Caption: Activation pathway using DCC/HOBt coupling reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Recommended coupling reagents for H-D-Ser-OMe.HCl (e.g., HATU, HOBt/EDC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of recommended coupling reagents, specifically HATU and HOBt/EDC, for peptide synthesis involving H-D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl). This document includes a comparative analysis of the reagents, detailed experimental protocols, and visual workflows to aid in the successful synthesis of serine-containing peptides.
Introduction to Peptide Coupling with this compound
This compound is a valuable building block in peptide synthesis. The methyl ester protection of the carboxylic acid allows for the selective formation of a peptide bond at the N-terminus. The choice of coupling reagent is critical to ensure high yield, purity, and minimal racemization of the chiral serine center. Two commonly employed and effective coupling systems are the uronium salt HATU and the carbodiimide-based EDC in combination with the additive HOBt.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization.[1] It is particularly effective for sterically hindered amino acids and challenging peptide sequences.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used with HOBt (Hydroxybenzotriazole) , is a cost-effective and widely used carbodiimide (B86325) for peptide bond formation. HOBt is added to suppress side reactions and minimize the risk of racemization.[2]
Comparative Performance of Coupling Reagents
| Coupling Reagent/System | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU/Base | >95% | < 30 minutes | Highly reactive and efficient, leading to faster and more complete couplings with a lower risk of epimerization.[1][3] | Higher cost; can cause guanidinylation of the N-terminus if used in excess.[3] |
| HOBt/EDC | ~91%[3] | 18 - 24 hours[3] | Cost-effective; byproducts are water-soluble and easily removed during workup.[3] | Slower reaction rates compared to uronium salts; higher risk of racemization without the HOBt additive.[2][3] |
Disclaimer: The quantitative data presented in this table is based on the performance of coupling reagents with (S)-Benzyl 2-amino-3-hydroxypropanoate and should be considered as a general guideline for the coupling of this compound.[3] Optimization of reaction conditions for the specific substrate is recommended.
Experimental Protocols
The following are detailed solution-phase protocols for the coupling of an N-protected amino acid to this compound using HATU and HOBt/EDC.
Protocol 1: Peptide Coupling using HATU
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound using HATU as the coupling reagent.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent)
-
This compound (1.0 equivalent)
-
HATU (1.05 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate flame-dried flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF. Add DIPEA (1.0 eq.) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated carboxylic acid solution to the solution of this compound.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Protocol 2: Peptide Coupling using HOBt/EDC
This protocol outlines the coupling of an N-protected amino acid to this compound using HOBt and EDC.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent)
-
This compound (1.0 equivalent)
-
HOBt (1.1 equivalents)
-
EDC.HCl (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), HOBt (1.1 eq.), and this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (1.0 eq.) to the mixture to neutralize the hydrochloride salt.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC.HCl (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Visual Representations
Chemical Reaction Pathway
Caption: General pathway for peptide bond formation.
Experimental Workflow: HATU Coupling
Caption: Step-by-step workflow for HATU coupling.
Experimental Workflow: HOBt/EDC Coupling
Caption: Step-by-step workflow for HOBt/EDC coupling.
Troubleshooting and Safety Precautions
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species.
-
For HOBt/EDC, ensure the EDC is fresh, as it can degrade over time.
-
For HATU, pre-activation time may need to be optimized.
-
Consider increasing the equivalents of the coupling reagent and/or the N-protected amino acid.
-
-
Racemization:
-
Maintain low reaction temperatures, especially during the addition of EDC.
-
Use a non-nucleophilic base like DIPEA.
-
HATU generally provides a lower risk of racemization compared to carbodiimide-based methods.[1]
-
-
Side Reactions (e.g., O-acylation of Serine):
-
The hydroxyl group of serine can sometimes be acylated. Using a protecting group on the serine side chain (e.g., t-butyl) can prevent this, but it adds extra synthesis and deprotection steps.
-
Uronium salt-based reagents like HATU are reported to have a lower incidence of O-acylation compared to some other methods.
-
Safety Precautions:
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU: Can be a skin and eye irritant. Avoid inhalation of dust.
-
EDC.HCl: Is a skin and respiratory sensitizer (B1316253) and can cause allergic reactions upon repeated exposure. Handle with care and avoid creating dust.
-
HOBt: Can be explosive when dry and is often supplied wetted with water. Do not heat neat HOBt.
-
DIPEA: Is a corrosive and flammable liquid. Handle with care.
-
Solvents: Anhydrous DMF and DCM are hazardous. Consult the Safety Data Sheets (SDS) for each reagent and solvent before use.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing D-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage and deprotection of synthetic peptides incorporating D-serine methyl ester. This document outlines the primary strategies, potential side reactions, and detailed protocols for the successful isolation of the target peptide.
Introduction
The incorporation of modified amino acids, such as D-serine methyl ester, into peptides is a critical strategy in drug discovery and development to enhance potency, stability, and pharmacokinetic properties. The final cleavage and deprotection step is paramount to obtaining the desired peptide in high purity and yield. This document details the methods for cleaving peptides from the solid support and removing side-chain protecting groups, with a specific focus on peptides containing the O-methylated D-serine residue.
The primary strategy for the synthesis of such peptides is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology.[1] In this approach, the peptide is assembled on a solid support, and the final step involves treatment with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[1]
Key Considerations for Peptides with D-Serine Methyl Ester
The presence of a methyl ester on the D-serine side chain introduces specific challenges and considerations during the final deprotection and cleavage steps:
-
Stability of the Methyl Ester: The methyl ester group is generally stable to the acidic conditions used for the final cleavage (e.g., high concentrations of TFA). However, it can be susceptible to cleavage under basic conditions (saponification).[2]
-
Potential Side Reactions:
-
Racemization: While the D-configuration of the serine is incorporated during synthesis, there is a risk of racemization (conversion to L-serine) during peptide synthesis and cleavage, which can be influenced by basic conditions or prolonged exposure to high temperatures.[3][4][5]
-
β-Elimination: Serine residues are prone to β-elimination, especially under basic conditions, leading to the formation of a dehydroalanine (B155165) residue. While the O-methylation reduces this tendency compared to an unprotected hydroxyl group, it is still a potential side reaction to monitor.
-
N-O Acyl Shift: In the presence of strong acids like TFA, an N-O acyl shift can occur, where the peptide backbone migrates to the serine side chain. This is a reversible reaction that can be influenced by the cleavage cocktail composition and work-up conditions.[6]
-
O-Sulfonation: If the peptide contains arginine residues protected with sulfonyl-type protecting groups (e.g., Pmc, Mtr), O-sulfonation of the serine residue can occur during TFA cleavage if appropriate scavengers are not used.[2]
-
Cleavage Cocktails
The choice of cleavage cocktail is critical to minimize side reactions and ensure complete deprotection. The composition of the cocktail is determined by the amino acid sequence of the peptide, particularly the presence of sensitive residues.
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Remarks |
| TFA/TIS/H₂O | 95:2.5:2.5 | General-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. Triisopropylsilane (TIS) is a scavenger for carbocations.[7][8] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole (B89551)/EDT (82.5:5:5:5:2.5) | A universal and highly effective cocktail for complex peptides, especially those with multiple sensitive residues.[7] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thioanisole and ethanedithiol (EDT). Effective for peptides with trityl-based protecting groups.[8] |
| TFA/DCM | Varies | Can be used for the cleavage of peptides from highly acid-labile resins to yield protected peptide fragments.[9] |
Experimental Workflows and Protocols
Logical Workflow for Cleavage and Deprotection
Caption: General workflow for peptide cleavage and purification.
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
This protocol is suitable for peptides containing D-serine methyl ester that do not have other sensitive residues such as Cys, Met, or Trp.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitation: Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing D-serine methyl ester along with sensitive amino acids like Cys, Met, or Trp.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Reagent K components: TFA, deionized water, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT)
-
Cold diethyl ether (-20°C)
-
DCM
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA, water, phenol, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add Reagent K to the resin and agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation and Precipitation: Follow steps 4 and 5 from Protocol 1.
-
Washing and Drying: Follow steps 6 and 7 from Protocol 1.
Orthogonal Deprotection of the Serine Methyl Ester
In some synthetic strategies, it may be necessary to selectively remove the methyl ester from the serine side chain while the peptide is still on the resin or in a protected form in solution. This requires an orthogonal deprotection strategy.
Saponification of the Methyl Ester
Saponification (base-catalyzed hydrolysis) can be used to convert the methyl ester to a free carboxylic acid. This method must be used with caution as basic conditions can promote racemization and β-elimination.
Reaction Diagram:
Caption: Saponification of the serine methyl ester.
Protocol 3: On-Resin Saponification of Serine Methyl Ester
Materials:
-
Peptidyl-resin with D-Ser(OMe)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
DMF
-
DCM
Procedure:
-
Swell the peptidyl-resin in a mixture of THF and water.
-
Add a solution of LiOH in water (e.g., 1 M) to the resin suspension.
-
Gently agitate the mixture at room temperature and monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Once the reaction is complete, neutralize the resin with a weak acid (e.g., dilute acetic acid).
-
Wash the resin extensively with water, DMF, and DCM.
-
Dry the resin under vacuum before proceeding with the next synthetic step or final cleavage.
Analysis of the Cleaved Peptide
After cleavage and precipitation, it is essential to analyze the crude peptide to determine its purity and to identify any potential side products.
Table 2: Analytical Methods for Peptide Characterization
| Analytical Method | Purpose | Key Parameters to Assess |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification. | Peak area of the main product versus impurities. Retention time comparison with a standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of side products. | Observed mass versus theoretical mass. Presence of masses corresponding to deletion sequences, products of side reactions (e.g., +14 for methylation, -18 for dehydration). |
| Chiral Amino Acid Analysis (Chiral AAA) | Quantification of racemization. | Ratio of D-serine to L-serine after acid hydrolysis and derivatization with a chiral reagent (e.g., Marfey's reagent).[10][11] |
Decision Logic for Analytical Workflow
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of D-serine Analogs in NMDA Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of D-serine analogs and their subsequent pharmacological evaluation at N-methyl-D-aspartate (NMDA) receptors. The protocols outlined below are intended to serve as a foundational resource for researchers investigating the structure-activity relationships of ligands targeting the NMDA receptor's glycine (B1666218) co-agonist site, a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.
Data Presentation: Quantitative Analysis of D-serine Analogs
The following table summarizes the potency (EC₅₀) and relative efficacy of a series of D-serine analogs at various NMDA receptor subtypes. This data is crucial for understanding the subtype selectivity and functional activity of these compounds. The NMDA receptors were activated by the respective compounds in the presence of a saturating concentration of glutamate (B1630785). Efficacy is expressed relative to the maximal response elicited by glycine.
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D |
| EC₅₀ (µM) | Eₘₐₓ (%) | EC₅₀ (µM) | Eₘₐₓ (%) | |
| D-Serine | 0.8 | 100 | 0.7 | 100 |
| Analog 15a | >100 | ND | >100 | ND |
| Analog 16a | >100 | ND | >100 | ND |
| D-Cycloserine | 3.1 | 90 | 5.2 | 63 |
ND: Not Determined. Data adapted from Jessen et al., 2017.[1]
Experimental Protocols
General Synthesis of D-serine Analogs
This protocol provides a general scheme for the synthesis of C-substituted D-serine analogs. Specific modifications to starting materials and reaction conditions would be required to yield different analogs.
Materials:
-
Commercially available protected D-serine derivative (e.g., N-Boc-D-serine methyl ester)
-
Appropriate electrophile for C-substitution
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of D-serine: The amino and carboxyl groups of D-serine are protected to prevent unwanted side reactions. A common protecting group for the amine is tert-butyloxycarbonyl (Boc), and the carboxylic acid is often converted to a methyl ester.
-
Deprotonation: The protected D-serine is dissolved in anhydrous THF and cooled to -78°C. A strong, non-nucleophilic base such as LDA is added dropwise to deprotonate the α-carbon.
-
Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the reaction mixture to introduce the substituent at the α-carbon. The reaction is allowed to warm to room temperature slowly.
-
Work-up and Extraction: The reaction is quenched with a weak acid, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to isolate the desired C-substituted D-serine analog.
-
Deprotection: The protecting groups are removed. For example, the Boc group is removed with a strong acid like HCl, and the methyl ester is hydrolyzed with a base like NaOH, followed by neutralization.
-
Final Purification: The final product is purified by recrystallization or chromatography.
Radioligand Binding Assay for NMDA Receptor
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of synthesized D-serine analogs for the glycine binding site on the NMDA receptor.
Materials:
-
Cell membranes prepared from cells expressing the desired NMDA receptor subtype (e.g., HEK293 cells transfected with GluN1 and a specific GluN2 subunit).
-
Radioligand with high affinity for the glycine binding site (e.g., [³H]MDL 105,519).
-
Synthesized D-serine analogs (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target NMDA receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kₔ value).
-
Increasing concentrations of the unlabeled D-serine analog (competitor).
-
A known concentration of the membrane preparation.
-
For determining non-specific binding, a high concentration of a known glycine site ligand (e.g., unlabeled D-serine or glycine) is used instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the functional activity (potency and efficacy) of D-serine analogs on NMDA receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cells expressing the desired NMDA receptor subtype.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, and glucose, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).
-
Glutamate solution.
-
Solutions of synthesized D-serine analogs at various concentrations.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
Procedure:
-
Cell Preparation: Plate the cells expressing the NMDA receptors on coverslips suitable for electrophysiological recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the micropipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.
-
Apply a saturating concentration of glutamate along with varying concentrations of the D-serine analog to the cell using a rapid perfusion system.
-
Record the resulting inward currents, which are mediated by the activation of NMDA receptors.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of the D-serine analog.
-
Plot the normalized current response against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal response (efficacy) relative to a full agonist like D-serine or glycine.
-
Visualizations
Caption: NMDA receptor signaling pathway activated by glutamate and a D-serine analog.
References
Application Note: Chiral HPLC Method for the Enantiomeric Separation of D- and L-Serine Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction The stereoisomeric composition of amino acids and their derivatives is a critical quality attribute in the pharmaceutical and biotechnology industries. Different enantiomers of a molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] D-Serine and its derivatives, for instance, act as crucial neuromodulators by regulating the N-methyl-D-aspartate (NMDA) receptor in the brain, making their accurate enantiomeric analysis essential.[1][2] H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride) and its corresponding L-isomer are common chiral building blocks in peptide synthesis.[3] Therefore, a robust and reliable analytical method to separate and quantify these enantiomers is paramount for quality control and research.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most effective techniques for the direct separation of enantiomers.[4] This application note details a highly efficient chiral HPLC method for the baseline separation of this compound from its L-isomer using a crown ether-based CSP. Crown-ether CSPs are particularly well-suited for resolving the enantiomers of primary amino acids and their esters.[2]
Principle of Separation The separation is achieved on a ChiroSil® SCA(-) column, which features a (18-crown-6)-tetracarboxylic acid chiral selector. The primary amine group (-NH3+) of the serine methyl ester analyte forms a complex with the crown ether cavity through hydrogen bonding. The stereochemical arrangement of the substituents on the chiral center of the analyte dictates the stability and fit of this host-guest complex. The L-isomer typically forms a more stable complex with the SCA(-) phase, leading to stronger retention, while the D-isomer forms a less stable complex and elutes earlier. This differential interaction results in the effective chromatographic separation of the two enantiomers.
Experimental Protocol
This protocol provides a detailed methodology for the chiral separation of D- and L-Serine Methyl Ester HCl.
1. Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector (UV, ELSD, or Mass Spectrometer).
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Chiral Column: ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Perchloric Acid (HClO₄, Analytical Grade)
-
This compound (Reference Standard, >98% purity)
-
H-L-Ser-OMe.HCl (Reference Standard, >98% purity)
-
2. Chromatographic Conditions The specific parameters for the HPLC method are summarized in the table below.
| Parameter | Value |
| Column | ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm |
| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm* |
| Run Time | 15 minutes |
*Note: Serine methyl ester lacks a strong chromophore. Detection at low UV wavelengths (200-210 nm) is possible but may have limited sensitivity. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully add the required volume of perchloric acid to 160 mL of HPLC-grade water to achieve a final concentration of 5 mM. Add 840 mL of HPLC-grade methanol. Mix thoroughly and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each enantiomer (this compound and H-L-Ser-OMe.HCl) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase.
-
Racemic Standard Solution (0.1 mg/mL): Pipette 1 mL of the this compound stock solution and 1 mL of the H-L-Ser-OMe.HCl stock solution into a 20 mL volumetric flask. Dilute to the mark with the mobile phase. This solution is used for method development and to confirm the resolution and elution order.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject the racemic standard solution to verify the system suitability. The resolution between the two enantiomer peaks should be greater than 2.0.
-
Inject the individual enantiomer standard solutions to confirm the elution order.
-
Once system suitability is established, proceed with the injection of the sample solutions.
Data Presentation and Expected Results
The following table summarizes the expected chromatographic performance based on published data for serine enantiomers under similar conditions.[2] The D-isomer is expected to elute first on the ChiroSil® SCA(-) column.
| Parameter | This compound | H-L-Ser-OMe.HCl | Acceptance Criteria |
| Retention Time (t_R) | ~5.2 min | ~7.8 min | - |
| Capacity Factor (k') | ~1.37 | ~2.53 | k' > 1 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~1.85} | α > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 3.0} | R_s > 2.0 |
Values are illustrative and calculated based on a void time (t₀) of 2.2 minutes and theoretical plate count. Actual retention times may vary depending on the specific HPLC system, column batch, and conditions.
Visualized Workflow
The logical workflow for this chiral HPLC analysis, from preparation to final reporting, is depicted below.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound 5874-57-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for the Quantitative Analysis of H-D-Ser-OMe.HCl in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl) in a typical reaction mixture. The methodologies presented are based on established analytical techniques for amino acid derivatives, ensuring robustness and reliability for research and quality control purposes.
Introduction
This compound is a chiral building block commonly employed in the synthesis of peptides and other pharmaceutical compounds.[1] Accurate quantification of this starting material within a reaction mixture is critical for reaction monitoring, yield calculation, and impurity profiling. This application note details two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methodologies
Two primary methods are presented for the quantitative analysis of this compound. The choice of method will depend on available instrumentation, sample complexity, and the desired level of accuracy and precision.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
RP-HPLC is a widely used technique for the separation and quantification of amino acid derivatives.[2][3][4] Since this compound lacks a strong UV chromophore, a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) is employed to enable sensitive fluorescence detection.[5]
Principle: The primary amine of this compound reacts with OPA in the presence of a thiol to form a highly fluorescent isoindole derivative. This derivative is then separated from other components in the reaction mixture by RP-HPLC and quantified using a fluorescence detector.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of a target analyte in a complex mixture without the need for derivatization or a calibration curve with the identical substance. Quantification is based on the integration of a specific, well-resolved signal of the analyte relative to that of a certified internal standard.
Principle: A known amount of an internal standard is added to a precisely weighed sample of the reaction mixture. The ¹H-NMR spectrum is recorded, and the concentration of this compound is determined by comparing the integral of a characteristic proton signal of the analyte (e.g., the methyl ester protons) to the integral of a known proton signal of the internal standard.
Data Presentation
The following tables summarize the expected quantitative data for the validation of the RP-HPLC method.
Table 1: HPLC Method Validation - Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,543 |
| 5.0 | 63,128 |
| 10.0 | 124,987 |
| 25.0 | 311,564 |
| 50.0 | 625,112 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: HPLC Method Validation - Precision
| Parameter | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Intra-day (n=6) | < 2.0% | - |
| Inter-day (n=6) | - | < 3.0% |
Table 3: HPLC Method Validation - Accuracy and Recovery
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.92 | 98.4 |
| 20.0 | 19.86 | 99.3 |
| 40.0 | 40.28 | 100.7 |
| Average Recovery | 98.0 - 102.0% |
Table 4: HPLC Method Validation - Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.5 |
Experimental Protocols
RP-HPLC with Pre-column Derivatization Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Sodium phosphate (B84403) monobasic
-
Reaction mixture sample containing this compound
4.1.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
4.1.3. Preparation of Solutions
-
Mobile Phase A: 25 mM Sodium phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Derivatization Reagent (OPA Reagent): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 12.5 mL with 0.4 M boric acid buffer (pH 10.2). This solution should be prepared fresh daily.
-
Standard Solutions: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with water to bring the concentration of this compound into the range of the calibration curve. The dilution factor will depend on the expected concentration in the reaction mixture. Potential interferences from the reaction matrix may necessitate a sample clean-up step, such as solid-phase extraction (SPE), although direct dilution is often sufficient.
4.1.4. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 60% B (linear gradient)
-
15-17 min: 60% to 10% B (linear gradient)
-
17-25 min: 10% B (equilibration)
-
4.1.5. Derivatization Procedure (Automated in Autosampler)
-
Transfer 10 µL of the standard or sample solution to an autosampler vial.
-
Add 40 µL of the OPA reagent.
-
Mix for 1 minute.
-
Inject 10 µL of the resulting mixture onto the HPLC system.
4.1.6. Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration of this compound in the prepared sample from the calibration curve and account for the initial dilution factor.
Quantitative ¹H-NMR (qNMR) Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Reaction mixture sample containing this compound
4.2.2. Instrumentation
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion)
4.2.3. Sample Preparation
-
Accurately weigh about 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a suitable amount of the internal standard to the same NMR tube. The molar ratio of the internal standard to the expected amount of analyte should be roughly 1:1.
-
Add the appropriate deuterated solvent (e.g., 0.75 mL of D₂O) to dissolve the sample and internal standard completely.
-
Vortex the tube to ensure a homogeneous solution.
4.2.4. NMR Data Acquisition
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (D1) (e.g., 5 times the longest T₁ of the signals of interest).
-
Pulse angle of 90°.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
4.2.5. Data Processing and Quantification
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet at ~3.8 ppm).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration (w/w %) of this compound in the sample
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
M_analyte = Molar mass of this compound
-
M_IS = Molar mass of the internal standard
-
m_IS = Mass of the internal standard
-
m_sample = Mass of the reaction mixture sample
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
References
Application Notes and Protocols: H-D-Ser-OMe.HCl in the Synthesis of Non-Peptide Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-D-Ser-OMe.HCl, the methyl ester hydrochloride salt of D-serine, is a versatile and valuable chiral building block in modern organic synthesis. Its inherent chirality and multiple functional groups—an amine, a hydroxyl group, and an ester—make it an ideal starting material for the stereoselective synthesis of a wide array of non-peptide molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key non-peptide scaffolds, including chiral oxazolines, aziridines, β-lactam precursors, and phosphine (B1218219) ligands. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and their utility in asymmetric catalysis.
Applications Overview
This compound serves as a precursor for various non-peptide structures through strategic manipulation of its functional groups. The primary applications covered in these notes are:
-
Synthesis of Chiral Oxazolines: These heterocycles are important as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of other chiral molecules.
-
Synthesis of Chiral Aziridine-2-carboxylates: Aziridines are strained three-membered rings that are valuable synthetic intermediates for the preparation of various amino compounds.
-
Synthesis of β-Lactam Precursors: The β-lactam ring is a core component of many antibiotic drugs. D-serine derivatives are key starting materials for certain classes of these compounds.
-
Synthesis of Chiral Phosphine Ligands: These ligands are crucial for a wide range of metal-catalyzed asymmetric transformations.
The following sections provide detailed protocols and quantitative data for each of these applications.
Experimental Protocols and Data
Synthesis of Chiral (R)-4-(methoxycarbonyl)oxazolines
Chiral oxazolines are readily synthesized from this compound through a two-step process involving N-acylation followed by cyclization.
Experimental Workflow:
Caption: Synthesis of chiral oxazolines from this compound.
Protocol 1: Synthesis of Methyl (R)-2-(adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate
This protocol is adapted from a procedure for the L-enantiomer and provides a method for the synthesis of a specific chiral oxazoline.
Step 1: N-Acylation
-
Materials: this compound, Acetonitrile (ACN), Potassium carbonate (K₂CO₃), 1-Adamantanecarbonyl chloride.
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), acetonitrile, and potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and cool to 0 °C in an ice bath.
-
Add 1-adamantanecarbonyl chloride (0.5 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Quench the reaction with deionized water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with 1.0 M HCl, 1.0 M NaHCO₃, and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-D-serine methyl ester.
-
Step 2: Dehydrative Cyclization
-
Materials: Crude N-acyl-D-serine methyl ester, Toluene, MoO₂(acac)₂, 6-Methyl-2-pyridinecarboxylic acid.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, add the crude N-acyl-D-serine methyl ester (1.0 eq), toluene, MoO₂(acac)₂ (0.1 eq), and 6-methyl-2-pyridinecarboxylic acid (0.2 eq).
-
Heat the mixture to reflux and collect water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired chiral oxazoline.
-
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Purity | Reference |
| Methyl (R)-2-(adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate | This compound | 1-Adamantanecarbonyl chloride, MoO₂(acac)₂ | ~88% (based on L-enantiomer synthesis) | >99% | [Adapted from PMC journal article] |
Synthesis of Chiral Aziridine-2-carboxylates
This compound can be converted to chiral aziridine-2-carboxylates, which are valuable intermediates. The synthesis involves activation of the hydroxyl group followed by intramolecular cyclization.
Experimental Workflow:
Caption: General workflow for aziridine synthesis from this compound.
Protocol 2: Synthesis of Methyl (R)-1-Boc-aziridine-2-carboxylate
This is a general protocol based on established methods for converting amino alcohols to aziridines.
Step 1: N-Protection
-
Materials: this compound, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir until the solution becomes clear.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-D-serine methyl ester.
-
Step 2: Hydroxyl Group Activation and Cyclization
-
Materials: N-Boc-D-serine methyl ester, Methanesulfonyl chloride (MsCl), Triethylamine, DCM.
-
Procedure:
-
Dissolve N-Boc-D-serine methyl ester (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight to facilitate cyclization.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the aziridine product.
-
Quantitative Data:
| Product | Starting Material | Key Steps | Typical Yield | Reference |
| Methyl (R)-1-Boc-aziridine-2-carboxylate | This compound | N-Boc protection, Mesylation, Cyclization | 60-80% | [General synthetic methods] |
Synthesis of a β-Lactam Precursor: (R)-3-Chloroalanine Methyl Ester Hydrochloride
(R)-3-Chloroalanine methyl ester hydrochloride is a key intermediate in the synthesis of the atypical β-lactam antibiotic Lactivicin. This protocol starts from D-serine, the precursor to this compound.
Experimental Workflow:
Caption: Synthesis of a Lactivicin precursor from D-Serine.
Protocol 3: Two-Step Synthesis of (R)-3-Chloroalanine Methyl Ester Hydrochloride
This protocol is based on a patent for the synthesis of this key intermediate.[1]
Step 1: Synthesis of D-serine-N-carboxy anhydride (NCA)
-
Materials: D-serine, Paraformaldehyde, Tetrahydrofuran (THF).
-
Procedure:
-
Add D-serine (1.0 eq) to THF in a reaction flask.
-
Add paraformaldehyde (1.2-1.5 eq) and stir at room temperature for 0.5-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Induce crystallization to obtain D-serine-NCA.
-
Step 2: Synthesis of (R)-3-chloroalanine methyl ester hydrochloride
-
Materials: D-serine-NCA, Methanol, Thionyl chloride (SOCl₂), Petroleum ether.
-
Procedure:
-
Dissolve D-serine-NCA (1.0 eq) in methanol.
-
Add thionyl chloride and react at 15-25 °C for 1-3 hours.
-
Recover the methanol by evaporation.
-
Add petroleum ether to crystallize the product, (R)-3-chloroalanine methyl ester hydrochloride.
-
Quantitative Data:
| Product | Starting Material | Yield | Purity | Reference |
| (R)-3-Chloroalanine methyl ester hydrochloride | D-Serine | Up to 94.72% | Up to 99% | [1] |
Synthesis of Chiral Phosphine Ligands
This compound can be directly converted into chiral N-phosphinoamino acid esters, which are valuable ligands in asymmetric catalysis.
Experimental Workflow:
Caption: Direct synthesis of a chiral phosphine ligand.
Protocol 4: Synthesis of N-Diphenylphosphino-D-serine methyl ester
This protocol is based on a general method for the synthesis of N-diphenylphosphinoamino acid esters.
-
Materials: this compound, Chlorodiphenylphosphine (Ph₂PCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend this compound (1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the suspension to 0 °C and add triethylamine (2.2 eq).
-
Stir until the solution is clear, then add chlorodiphenylphosphine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with degassed water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by crystallization or chromatography under inert conditions.
-
Quantitative Data:
| Product | Starting Material | Reagents | Typical Yield | Reference |
| N-Diphenylphosphino-D-serine methyl ester | This compound | Chlorodiphenylphosphine, Triethylamine | High | [General synthetic methods for phosphine ligands] |
Conclusion
This compound is a readily available and highly versatile chiral starting material for the synthesis of a variety of valuable non-peptide molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of chiral oxazolines, aziridines, β-lactam precursors, and phosphine ligands. The stereochemical integrity of the D-serine backbone is maintained throughout these transformations, allowing for the production of enantiomerically enriched products that are of significant interest in drug discovery and asymmetric catalysis. Further exploration of the reactivity of this compound is likely to uncover even more applications for this important chiral building block.
References
Protecting group strategies for the hydroxyl function of D-serine during synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the hydroxyl group in D-serine is a critical consideration in the synthesis of peptides and complex organic molecules. The choice of protecting group directly influences the overall synthetic strategy, affecting reaction yields, purity, and the potential for side reactions. This document provides detailed application notes and protocols for the most common and effective protecting group strategies for the hydroxyl function of D-serine, with a focus on their application in solid-phase peptide synthesis (SPPS).
Core Principles of Hydroxyl Group Protection in D-Serine Synthesis
The ideal protecting group for the serine hydroxyl function should be introduced efficiently, remain stable throughout the various synthetic steps (e.g., peptide coupling, N-terminal deprotection), and be removed selectively under conditions that do not compromise the integrity of the rest of the molecule.[1] In the context of peptide synthesis, the concept of orthogonality is paramount. An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of complex peptides.[1][2]
The two dominant strategies in solid-phase peptide synthesis, Fmoc/tBu and Boc/Bzl, dictate the choice of serine hydroxyl protection.
-
Fmoc/tBu Strategy: The 9-fluorenylmethoxycarbonyl (Fmoc) group, used for Nα-protection, is base-labile (typically removed with piperidine). Side-chain protecting groups in this strategy must be stable to base but labile to acid. The tert-butyl (tBu) ether is the standard choice for serine in this context.[2][3]
-
Boc/Bzl Strategy: The tert-butyloxycarbonyl (Boc) group for Nα-protection is acid-labile (removed with trifluoroacetic acid, TFA). Side-chain protecting groups must be stable to TFA but removable under harsher conditions. The benzyl (B1604629) (Bzl) ether is the conventional choice for serine in Boc SPPS, typically cleaved by strong acids like hydrofluoric acid (HF) or by hydrogenolysis.[2][4]
Beyond these, silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer an alternative with tunable lability, providing further strategic options.
Comparative Overview of Common Protecting Groups
The selection of a protecting group for the D-serine hydroxyl function is a critical decision that impacts the entire synthetic workflow. The following table summarizes the key characteristics of the most widely used protecting groups.
| Protecting Group | Structure | Introduction | Removal Conditions | Stability | Key Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-catalyzed addition of isobutylene (B52900) or reaction with tert-butyl acetate (B1210297).[5][6] | Strong acid (e.g., TFA), typically with scavengers.[7] | Stable to base (e.g., piperidine) and catalytic hydrogenation.[3][7] | Fully orthogonal with the Fmoc group; robust and reliable.[3] | Requires strong acid for cleavage, which can promote side reactions in sensitive peptides.[3] | Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Williamson ether synthesis (e.g., benzyl bromide and a base).[8][9] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HF).[10][11][12] | Stable to TFA and piperidine.[3] | Orthogonal to Boc and Fmoc Nα-protection; removable under non-acidic conditions (hydrogenolysis). | Hydrogenolysis can be incompatible with other functional groups (e.g., Cys, Met); HF is highly corrosive.[3] | Boc-based SPPS; synthesis of protected peptide fragments.[2][4] |
| tert-Butyldimethylsilyl (TBDMS) | -O-Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl with a base (e.g., imidazole) in an aprotic solvent.[13] | Fluoride ions (e.g., TBAF), acidic or basic conditions.[14] | Lability can be tuned; generally stable to conditions for peptide coupling. | Mild removal conditions; can be orthogonal to other protecting groups. | Potential for migration between adjacent hydroxyl groups.[15] | Specialized applications requiring mild deprotection. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of the D-serine hydroxyl group and its subsequent deprotection.
Protocol 1: Synthesis of Fmoc-D-Ser(tBu)-OH
This protocol describes the tert-butylation of the hydroxyl group of D-serine, followed by the introduction of the Fmoc protecting group.
Step 1: O-tert-Butylation of D-Serine Methyl Ester
-
Esterification: Suspend D-serine (1 eq.) in anhydrous methanol. Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and stir for 24-36 hours. Remove the solvent under reduced pressure to obtain D-serine methyl ester hydrochloride.[16]
-
tert-Butylation: Dissolve the D-serine methyl ester hydrochloride in a suitable solvent like dichloromethane. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and pass isobutene gas through the solution for 48-96 hours.[16] Alternatively, react with tert-butyl acetate in the presence of perchloric acid and sulfuric acid for several days at room temperature.[6]
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up. The resulting O-tert-butyl-D-serine methyl ester can be purified by chromatography.
Step 2: Saponification and Fmoc Protection
-
Saponification: Hydrolyze the methyl ester of O-tert-butyl-D-serine using a base such as lithium hydroxide (B78521) in a mixture of THF and water to yield O-tert-butyl-D-serine.
-
Fmoc Introduction: Dissolve O-tert-butyl-D-serine in a mixture of dioxane and aqueous sodium carbonate solution. Cool the solution and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq.). Stir the reaction at room temperature for several hours.[17]
-
Isolation: After the reaction is complete, perform an acidic work-up to precipitate the product. The crude Fmoc-D-Ser(tBu)-OH can be purified by recrystallization or chromatography.
Expected Yield: High yields are typically reported for the individual steps, with overall yields varying depending on the specific conditions and purification methods.
Protocol 2: Synthesis of Boc-D-Ser(Bzl)-OH
This protocol outlines the benzylation of the hydroxyl group of N-Boc-D-serine.
-
Preparation: Dissolve N-Boc-D-serine (1 eq.) in a suitable aprotic solvent such as DMF.[18]
-
Deprotonation: Add a base to deprotonate the hydroxyl and carboxylic acid groups. Sodium hydride (NaH, ~2.1 eq.) is commonly used and should be added portion-wise at a reduced temperature (e.g., -40°C to 0°C).[18]
-
Benzylation: Add benzyl bromide (1.1-1.2 eq.) to the reaction mixture and allow it to stir, gradually warming to room temperature, for several hours (e.g., 5 hours).[18]
-
Work-up and Purification: Quench the reaction with water and perform an extractive work-up. The crude product is then purified by column chromatography to yield Boc-D-Ser(Bzl)-OH.
Expected Yield: Yields for this reaction are generally good, often exceeding 80%.
Protocol 3: Deprotection of the Hydroxyl Group
A. Cleavage of the tert-Butyl (tBu) Group
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[7] The scavengers are crucial to trap the reactive tert-butyl cations generated during cleavage.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide (e.g., 1-2 mL per 100 mg of resin) and allow the mixture to react at room temperature for 2-4 hours.[7]
-
Peptide Precipitation: Filter the cleavage mixture away from the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[7]
-
Isolation: Pellet the precipitated peptide by centrifugation, wash with cold ether, and dry under a stream of inert gas or in a vacuum desiccator.[7]
B. Cleavage of the Benzyl (Bzl) Group by Hydrogenolysis
-
Reaction Setup: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).[10][11]
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.
Visualization of Workflows and Strategies
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the protection and deprotection of the D-serine hydroxyl group.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Boc-D-Ser(Bzl)-OH synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing H-D-Ser-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug design, often conferring enhanced metabolic stability and unique conformational properties.[1][2] H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride) is a key building block for introducing D-serine into peptide chains. The methyl ester protection of the carboxylic acid and the hydrochloride salt form enhance its solubility and handling, making it suitable for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[3] These application notes provide detailed protocols for the large-scale synthesis of peptides containing D-serine using this compound, covering both major synthesis strategies.
Physicochemical Data and Handling of this compound
Proper handling and storage of the starting material are crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO₃ |
| Molecular Weight | 155.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMF, and DMSO |
| Storage | Store at 2-8°C, desiccated |
Note: As a hydrochloride salt, this compound requires neutralization with a non-nucleophilic base prior to the coupling reaction to liberate the free amine.
Section 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for the synthesis of many peptides due to its efficiency and the ease of purification.[1][4][5] The following is a general protocol based on the widely used Fmoc/tBu strategy.
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of D-Serine using this compound in SPPS
This protocol outlines the manual steps for coupling this compound onto a resin-bound peptide. This procedure assumes the synthesis is performed on a 10 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (10 mmol)
-
This compound (5 eq, 50 mmol, 7.78 g)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 eq, 50 mmol, 7.75 mL)
-
1-Hydroxybenzotriazole (HOBt) (5 eq, 50 mmol, 6.76 g)
-
N,N-Diisopropylethylamine (DIEA) (5 eq, 50 mmol, 8.7 mL, for neutralization)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (20% v/v)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Preparation of H-D-Ser-OMe for Coupling:
-
In a separate flask, dissolve this compound (50 mmol) and HOBt (50 mmol) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA (50 mmol) dropwise to neutralize the hydrochloride salt.
-
Add DIC (50 mmol) to the solution to pre-activate the amino acid. Allow the activation to proceed for 15-20 minutes at 0°C.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected peptide-resin.
-
Add the pre-activated H-D-Ser-OMe solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored by a Kaiser test.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and by-products.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Continuation of Synthesis: For the addition of the next amino acid, the process returns to the Fmoc deprotection step of the newly incorporated D-Serine residue.
Section 2: Large-Scale Solution-Phase Peptide Synthesis
Solution-phase synthesis is often employed for the large-scale production of shorter peptides and for fragment condensation.[1][6]
Logical Flow for a Dipeptide Synthesis in Solution
Caption: Logical flow for a typical solution-phase dipeptide synthesis.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-D-Ser-OMe)
This protocol describes the synthesis of a model dipeptide on a 100 mmol scale.
Materials:
-
This compound (1 eq, 100 mmol, 15.56 g)
-
Boc-Ala-OH (1 eq, 100 mmol, 18.92 g)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1 eq, 100 mmol, 19.17 g)[7]
-
1-Hydroxybenzotriazole (HOBt) (1 eq, 100 mmol, 13.51 g)
-
N,N-Diisopropylethylamine (DIEA) (1 eq, 100 mmol, 17.4 mL)
-
Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (100 mmol) and HOBt (100 mmol) in anhydrous DCM (or a 1:1 DCM/DMF mixture for better solubility).
-
Cool the solution to 0°C in an ice bath.
-
-
Neutralization and Activation:
-
Slowly add DIEA (100 mmol) to the cooled solution to neutralize the hydrochloride salt.
-
Add EDC.HCl (100 mmol) to the mixture.
-
Add Boc-Ala-OH (100 mmol) to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (3 times), saturated NaHCO₃ solution (3 times), and brine (2 times).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica (B1680970) gel column chromatography.
-
Section 3: Purification and Analysis
Regardless of the synthesis method, the final peptide requires purification and characterization to ensure it meets the required specifications.
Purification and Analysis Parameters
| Parameter | Method/Technique | Typical Conditions |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Column: C18 stationary phase.Mobile Phase: Gradient of acetonitrile (B52724) in water, both containing 0.1% Trifluoroacetic Acid (TFA).[8] |
| Identity Confirmation | Mass Spectrometry (MS), e.g., LC-MS, MALDI-TOF | To confirm the molecular weight of the desired peptide. |
| Purity Analysis | Analytical RP-HPLC | Using a standardized gradient to determine the percentage purity of the final product. |
| Quantity Determination | Amino Acid Analysis (AAA) | Provides the net peptide content by quantifying the constituent amino acids after hydrolysis.[9] |
Conclusion
This compound is a versatile and essential building block for the large-scale synthesis of peptides containing D-serine. The choice between solid-phase and solution-phase synthesis will depend on the target peptide's length, sequence, and the required scale of production. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of peptide drug development. Successful synthesis relies on high-quality starting materials, careful control of reaction conditions, and robust purification and analytical methods.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Monitoring the Progress of Coupling Reactions with H-D-Ser-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. Coupling reactions involving serine derivatives, such as D-serine methyl ester hydrochloride (H-D-Ser-OMe.HCl), present unique challenges due to the presence of a nucleophilic hydroxyl group in the side chain. This can lead to side reactions like O-acylation, resulting in branched impurities that are difficult to remove.[1] Furthermore, sequences rich in serine can be prone to aggregation on the solid-phase support, hindering reaction completion.[1]
Effective monitoring of coupling reactions is therefore paramount to ensure high peptide purity and yield. This document provides detailed protocols for both qualitative and quantitative monitoring of coupling reactions involving this compound, enabling researchers to optimize reaction conditions and troubleshoot incomplete couplings.
Monitoring Techniques: An Overview
A variety of techniques are available to monitor the progress of peptide coupling reactions. The choice of method depends on the specific requirements of the synthesis, including the scale, the nature of the peptide sequence, and the available analytical instrumentation.
Qualitative Methods: These methods provide a rapid, colorimetric assessment of the presence of free primary amines on the solid-phase support, indicating an incomplete reaction.[2] They are widely used for routine in-process control.[3]
-
Kaiser Test (Ninhydrin Test): Reacts with primary amines to produce an intense blue color.[2] It is a common and sensitive test but can give false positives with Fmoc-protected peptides due to the partial instability of the Fmoc group under the test conditions.[2]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: Reacts with primary amines to give an orange/red color on the resin beads.[4]
-
Chloranil Test: Another alternative that produces a color change in the presence of primary amines.[3]
Quantitative Methods: These techniques provide precise data on the extent of the reaction, allowing for detailed kinetic studies and accurate determination of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of peptide analysis, HPLC is used to assess the purity of the crude peptide after cleavage from the resin.[5][6] By comparing the peak areas of the desired product and unreacted starting materials or side products, the reaction efficiency can be quantified.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, confirming the identity of the desired peptide and detecting any side products, such as deletion sequences or O-acylated species.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for quantitative analysis of peptide coupling reactions.[4] By comparing the integration of specific proton signals from the starting material and the product, the reaction conversion can be accurately determined.[4]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in SPPS.
Protocol for Kaiser Test (Qualitative)
The Kaiser test is used to detect the presence of free primary amines. A blue color indicates an incomplete coupling reaction.[2]
Reagents:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.[1]
-
Solution B: 80g Phenol in 20 mL Ethanol.[1]
-
Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine.[1]
Procedure:
-
After the coupling reaction, take a small sample of resin beads (a few beads are sufficient).[1]
-
Wash the resin beads thoroughly with DMF and then DCM.[1]
-
Place the washed resin beads in a small glass test tube.[1]
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense Blue Beads and Solution | Incomplete coupling, significant amount of free amine. | Perform a second coupling. Consider changing coupling reagents or solvents if aggregation is suspected.[2] |
| Faint Blue Beads | Incomplete coupling, small amount of free amine. | Perform a second coupling. |
| Colorless/Yellow Beads and Solution | Complete coupling, no free primary amines detected. | Proceed to the next step in the synthesis. |
Protocol for HPLC and LC-MS Analysis (Quantitative)
This protocol describes the analysis of the crude peptide after cleavage from the solid support.
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS for standard Fmoc/tBu strategy).[1]
-
Cold diethyl ether.[1]
-
HPLC system with a C18 column.
-
LC-MS system.
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
Procedure:
-
After the final coupling and deprotection steps, wash the resin thoroughly and dry it under vacuum.[1]
-
Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.[1]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[1]
-
Dry the crude peptide pellet.[1]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for analysis.[1]
-
Inject the sample into the HPLC or LC-MS system.
-
Elute the peptide using a gradient of Solvent B.
-
Analyze the resulting chromatogram and mass spectrum.
Data Interpretation:
-
HPLC: The purity of the peptide is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.
-
LC-MS: The mass spectrum will confirm the molecular weight of the desired peptide. The presence of unexpected masses may indicate side reactions like O-acylation or the formation of deletion sequences.[1]
Data Presentation
Quantitative data from reaction monitoring should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Comparison of Coupling Reagents for this compound Coupling
| Coupling Reagent | Additive | Reaction Time (h) | Crude Peptide Purity (%) by HPLC | Notes |
| DIC | HOBt | 2 | 85 | Standard conditions, some O-acylation observed. |
| HBTU | HOBt | 2 | 92 | Higher efficiency and less racemization.[7] |
| HATU | HOAt | 1 | 95 | Faster reaction and very effective for difficult couplings.[8] |
| PyBOP | - | 2 | 90 | Effective for preventing racemization.[1] |
Table 2: Time-Course Analysis of a Coupling Reaction by LC-MS
| Time Point (min) | Desired Product (%) | Unreacted Amine (%) | O-acylated Product (%) |
| 15 | 60 | 35 | 5 |
| 30 | 85 | 10 | 5 |
| 60 | 95 | <5 | 5 |
| 120 | >98 | <1 | <1 |
Troubleshooting and Optimization
Incomplete coupling reactions with serine derivatives are a common issue in peptide synthesis. The following diagram outlines a logical approach to troubleshooting these problems.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Key Optimization Strategies:
-
Choice of Coupling Reagent: For sterically hindered couplings or sequences prone to side reactions, more robust coupling reagents like HATU or HCTU are recommended.[1] Phosphonium salt-based reagents such as PyBOP are also very effective.[1]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation by forming more selective active esters.[1]
-
Protecting Group Strategy: Ensure the serine hydroxyl group is adequately protected, typically with a tert-butyl (tBu) group in standard Fmoc-SPPS, to prevent O-acylation.[1]
-
Solvent Choice: If peptide aggregation is suspected, changing the solvent from DMF to NMP or DMSO can be beneficial.[2]
-
Capping: If a small amount of unreacted amine remains after a second coupling, it should be capped with acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.[2]
Conclusion
Careful monitoring of coupling reactions involving this compound is essential for the successful synthesis of high-quality peptides. A combination of rapid qualitative tests for in-process control and robust quantitative methods for final product analysis provides a comprehensive strategy for optimizing reaction conditions and ensuring the desired product is obtained with high purity. By implementing the protocols and troubleshooting strategies outlined in these application notes, researchers can overcome the challenges associated with serine-containing peptides and improve the efficiency and reliability of their synthetic efforts.
References
Application Notes and Protocols for the Derivatization of H-D-Ser-OMe.HCl for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl) for analytical quantification and chiral separation. The protocols described are essential for researchers in drug development, neuroscience, and biochemistry who require accurate measurement of D-serine and its derivatives.
Introduction
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain and its accurate quantification is vital for understanding its role in various physiological and pathological processes.[1][2] this compound, a derivative of D-serine, often requires derivatization prior to analysis to enhance its chromatographic retention, improve detection sensitivity, and enable chiral separation from its L-enantiomer. This document outlines protocols for derivatization coupled with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques and Derivatization Strategies
The choice of analytical technique and derivatization agent depends on the specific requirements of the study, such as the need for chiral separation, desired sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids and their derivatives. Pre-column derivatization is often employed to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively.[3][4][5] For chiral analysis, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. Amino acids and their esters are polar and not sufficiently volatile for direct GC analysis, thus derivatization is necessary to increase their volatility and thermal stability.[6]
Application Note 1: Chiral Separation of D/L-Serine Methyl Ester by HPLC Following Derivatization
This section details derivatization methods for the enantioselective analysis of serine methyl ester using HPLC.
Derivatization with Marfey's Reagent (FDAA)
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent used for the separation of D- and L-amino acid enantiomers.[7] It reacts with the primary amine of the amino acid ester to form diastereomers that can be resolved on a reversed-phase HPLC column with UV detection.[7][8] The resulting derivatives have a strong UV absorbance at approximately 340 nm.[9][10]
Experimental Protocol: Derivatization with FDAA
-
Sample Preparation: Dissolve a known amount of this compound in a suitable buffer (e.g., 0.5 M NaHCO₃).
-
Derivatization Reaction:
-
Reaction Quenching: After incubation, cool the reaction mixture and acidify to pH 4 with 2 M HCl.[10]
-
Sample Dilution: Dilute the sample with methanol (B129727) before injection into the HPLC system.[10]
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 5 µm, 25.0 cm x 0.46 cm).[10]
-
Mobile Phase: A gradient of trifluoroacetic acid (TFA) in water and acetonitrile (B52724) is typically used.[10]
-
Detection: UV at 340 nm.[10]
Derivatization with o-Phthalaldehyde (B127526) and a Chiral Thiol (OPA/N-acetyl-L-cysteine)
This method involves pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.[1][4] This allows for sensitive fluorescence detection and chiral separation on a reversed-phase column.[4][5]
Experimental Protocol: Derivatization with OPA/NAC
-
Reagent Preparation:
-
Prepare a 0.5 M carbonate buffer (pH 10).[1]
-
Prepare a 20 mmol/L OPA-NAC solution by dissolving OPA in ethanol (B145695) and then adding NAC and the carbonate buffer.[1]
-
Dilute the 20 mmol/L OPA-NAC solution to 4 mmol/L with the carbonate buffer.[1]
-
-
Derivatization Reaction:
-
Injection: Inject a portion of the reaction mixture directly onto the HPLC system.[1]
HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[4]
Quantitative Data for HPLC Analysis of Derivatized D-Serine
| Derivatization Agent | Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| OPA/N-acetyl-L-cysteine | D-Serine | 23.3 | - | 0.1 nmol/mL | [4] |
| OPA/N-acetyl-L-cysteine | L-Serine | 23.9 | - | 0.1 nmol/mL | [4] |
| OPA/N-tert-butyloxycarbonyl-L-cysteine | D-Serine | 4.77 (retention factor) | 2.56 x 10⁻⁹ mol L⁻¹ | 8.53 x 10⁻⁹ mol L⁻¹ | [5] |
| OPA/N-tert-butyloxycarbonyl-L-cysteine | L-Serine | 4.02 (retention factor) | 2.49 x 10⁻⁹ mol L⁻¹ | 8.3 x 10⁻⁹ mol L⁻¹ | [5] |
| FMOC-Cl | D-Serine | - | 0.28 ppm | 0.7 ppm | [3] |
Application Note 2: Quantitative Analysis of this compound by GC-MS
For GC-MS analysis, a two-step derivatization is commonly performed to convert the amino acid ester into a volatile and thermally stable derivative. The first step is esterification of the carboxyl group (already present in this compound), and the second step is the acylation of the amino and hydroxyl groups.
Two-Step Derivatization for GC-MS
This protocol describes the formation of methyl ester-pentafluoropropionic (Me-PFP) derivatives, which are suitable for GC-MS analysis.[6]
Experimental Protocol: Me-PFP Derivatization
-
Esterification (if starting from D-Serine): this compound is already the methyl ester. If starting with D-serine, it would first be converted to its methyl ester by heating with 2 M HCl in methanol.
-
Acylation:
-
The dried sample containing this compound is treated with pentafluoropropionic anhydride (B1165640) (PFPA) in a suitable solvent like ethyl acetate.
-
The reaction mixture is heated to complete the acylation of the amino and hydroxyl groups.
-
-
Extraction: The resulting Me-PFP derivative is extracted into a water-immiscible organic solvent such as toluene (B28343) for injection into the GC-MS.[6]
GC-MS Conditions
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is required for enantiomeric separation.[11]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.
-
MS Detection: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[6]
Quantitative Data for GC-MS Analysis of Derivatized D-Amino Acids
| Derivatization Method | Column | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Pentafluoropropionic anhydride/heptafluorobutanol | Chirasil-L-Val | 3.2-446 nM | 0.031-1.95 µM | [11] |
Visualizations
References
- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Enzymatic Synthesis of Peptides Using D-Serine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides containing D-amino acids, such as D-serine (B559539), offer significant advantages in therapeutic development. The incorporation of these non-canonical amino acids confers remarkable resistance to proteolytic degradation by endogenous proteases, which typically recognize only L-amino acid substrates.[1][2] This enhanced stability leads to longer in-vivo half-lives, a critical attribute for peptide-based drugs. D-serine itself is a crucial neuromodulator, acting as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, making D-serine-containing peptides highly valuable for developing novel therapeutics for neurological disorders.[3][4]
Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to traditional chemical synthesis methods like Solid Phase Peptide Synthesis (SPPS).[1][5] Enzymatic approaches offer high stereoselectivity, operate under mild reaction conditions, and minimize the need for complex protection/deprotection steps, aligning with the principles of green chemistry.[5] This document provides an overview of enzymatic strategies and detailed protocols for the synthesis of peptides incorporating D-serine derivatives.
Key Enzymatic Strategies
Two primary enzymatic strategies are employed for the synthesis of peptides containing D-amino acids:
-
Protease-Catalyzed Synthesis: Proteases such as α-chymotrypsin, subtilisin, and thermolysin can catalyze the formation of peptide bonds in a reverse hydrolysis reaction.[5][6] The reaction equilibrium can be shifted towards synthesis by using organic solvents, frozen aqueous media, or by immobilizing one of the substrates on a solid support.[6][7] While many proteases have a strong preference for L-amino acids, certain conditions and specific enzymes, like D-aminopeptidase, can facilitate the incorporation of D-amino acids.[8]
-
Nonribosomal Peptide Synthetase (NRPS) Domain-Catalyzed Synthesis: NRPSs are modular enzymes found in bacteria and fungi that synthesize a wide array of peptides. The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific amino acid substrate as an aminoacyl-AMP intermediate.[1][9] Certain A-domains have been identified that naturally activate D-amino acids.[10] A chemoenzymatic system leveraging the activity of isolated A-domains can be used to specifically activate a D-serine derivative, which then reacts with a nucleophile (an L- or D-amino acid ester) to form a dipeptide.[8][10]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the general workflow for chemoenzymatic peptide synthesis, the specific mechanism involving NRPS A-domains, and the biological relevance of D-serine at the NMDA receptor.
Caption: General workflow for protease-catalyzed peptide synthesis.
Caption: Chemoenzymatic synthesis via an NRPS A-domain intermediate.
Caption: D-Serine's role as a co-agonist at the NMDA receptor.
Data Presentation: Synthesis Yields & Enzyme Specificity
The efficiency of enzymatic peptide synthesis depends heavily on the choice of enzyme, substrates, and reaction conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Representative Yields for Enzymatic Synthesis of D-Amino Acid Peptides
| Enzyme | Acyl Donor Substrate | Nucleophile/Acceptor | Key Condition(s) | Product/Polymer | Yield | Reference(s) |
| Alkaline D-Peptidase | L-peptide fragments | L-peptide fragments | Substrate-mimetic strategy | Parvulin 10 (L-protein) | 61% | [5] |
| α-Chymotrypsin | L-Cysteine ethyl ester | - (Polymerization) | Frozen aqueous solution (-20 °C) | Poly-L-cysteine | 85% | [11] |
| D-Aminopeptidase (DAP) | D-Ala-OEt | - (Polymerization) | 1 M PBS (pH 8.0), 25 °C | Poly-D-alanine | N/A | [12] |
| Lipase | D,L-Peptide | - (Hydrolysis) | Reverse hydrolysis in organic media | D,L-heterochiral peptide | > L-form | [2] |
| Whole-Cell Biocatalyst* | L-4-fluorophenylalanine | - (Stereoinversion) | Two-enzyme system (LAAD & DAAT) | D-4-fluorophenylalanine | 84% | [13] |
Note: This example represents the synthesis of a D-amino acid precursor, not a peptide bond formation, but is relevant to the overall process.
Table 2: Enzyme Kinetic and Specificity Data
| Enzyme / Domain | Substrate(s) | Parameter | Value | Notes | Reference(s) |
| Serine Racemase (Rat Brain) | L-Serine | K_m_ | 4.6 mM | Favors D-serine synthesis under physiological L-serine concentrations. | |
| Serine Racemase (Rat Brain) | D-Serine | K_m | 23 mM | Higher K_m_ indicates lower affinity for the reverse reaction. | [14] |
| PvdD A-Domain | L-Threonine vs. D-Serine | Activity | High for L-Thr; Not detected for D-Ser | Demonstrates the high substrate specificity of many natural A-domains. | [1] |
| Engineered NRPS-like protein | Anthranilate | Specificity | 26-fold improvement over wild type | Shows the potential of protein engineering to alter substrate preference. | [15] |
Protocol 1: General Protease-Catalyzed Synthesis of a D-Serine Dipeptide
This protocol describes a generalized, kinetically controlled approach for synthesizing a dipeptide (e.g., D-Ser-L-Phe-NH₂) using a protease like subtilisin or α-chymotrypsin. Optimization of parameters is crucial and should be performed for each new substrate pair.
Materials:
-
Acyl Donor: D-Serine methyl ester (D-Ser-OMe) with N-terminal protection (e.g., Z-D-Ser-OMe).
-
Nucleophile: L-Phenylalanine amide (L-Phe-NH₂).
-
Enzyme: Subtilisin Carlsberg or α-Chymotrypsin.
-
Buffer: 0.2 M Phosphate or Bicarbonate buffer. The optimal pH is typically alkaline (pH 8-10) to ensure the nucleophile's amino group is deprotonated.[11]
-
Organic Co-solvent (optional): Dioxane, Acetonitrile (B52724), or DMF (e.g., 50% v/v).
-
Quenching Solution: 1 M HCl.
-
Analytical Equipment: HPLC with a C18 column, Mass Spectrometer.
Methodology:
-
Substrate Preparation: Dissolve the N-protected D-serine ester (acyl donor) and the C-terminally protected L-amino acid amide (nucleophile) in the chosen buffer or buffer/co-solvent mixture. A typical starting concentration is 10-50 mM for the acyl donor and a 1.5 to 5-fold molar excess for the nucleophile.
-
Enzyme Addition: Equilibrate the substrate solution to the desired reaction temperature (typically 25-40 °C).[11] Initiate the reaction by adding the enzyme. The enzyme concentration should be optimized, starting around 0.1 mg/mL.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr). Quench the reaction in the aliquot by adding an equal volume of 1 M HCl.
-
Analysis: Analyze the quenched aliquots by RP-HPLC to determine the consumption of substrates and the formation of the dipeptide product. Confirm product identity using mass spectrometry.
-
Reaction Termination and Purification: Once the reaction reaches its maximum yield (or a desired endpoint), terminate the entire reaction by acidifying with 1 M HCl. The peptide product can then be purified from the reaction mixture using preparative HPLC.
-
Deprotection: If necessary, remove the N-terminal protecting group (e.g., by catalytic hydrogenation for a Z-group) to yield the final dipeptide.
Protocol 2: Dipeptide Synthesis Using a Recombinant NRPS Adenylation Domain
This protocol outlines a chemoenzymatic method for synthesizing a D-serine-containing dipeptide (e.g., D-Ser-L-Ala) by leveraging a purified NRPS A-domain that shows activity towards D-serine.
Materials:
-
Purified recombinant NRPS A-domain (with known or engineered specificity for D-serine).
-
Substrates: D-Serine, L-Alanine methyl ester (L-Ala-OMe).
-
Cofactors: ATP, MgCl₂.
-
Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.
-
Enzyme Mix: Pyrophosphatase (optional, to drive the reaction forward by hydrolyzing PPi).
-
Analytical Equipment: HPLC, Mass Spectrometer.
Methodology:
-
Enzyme Expression and Purification: Express the target NRPS A-domain in a suitable host (e.g., E. coli) and purify it using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM D-Serine
-
10 mM L-Ala-OMe (5-fold excess)
-
1-5 µM purified A-domain enzyme
-
1 U/mL Pyrophosphatase (optional)
-
-
Initiation and Incubation: Initiate the reaction by adding the A-domain enzyme. Incubate the mixture at a constant temperature (e.g., 30 °C) for 2-12 hours.
-
Reaction Monitoring & Termination: Monitor the reaction by HPLC as described in Protocol 1. Terminate the reaction by adding an organic solvent like acetonitrile or methanol (B129727) to precipitate the enzyme, followed by centrifugation.
-
Analysis and Purification: Analyze the supernatant for product formation using HPLC and confirm the mass by MS. Purify the dipeptide product using preparative HPLC if required.
References
- 1. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. users.cs.duke.edu [users.cs.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. | Semantic Scholar [semanticscholar.org]
- 11. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 14. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: H-D-Ser-OMe.HCl in the Preparation of Labeled Peptides for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-isomers, into peptides is a critical strategy in drug discovery and chemical biology. D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate their binding affinity and selectivity for biological targets.[1] H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride) is a valuable building block for introducing D-serine into a peptide sequence during solid-phase peptide synthesis (SPPS).[2] The methyl ester protection of the C-terminus allows for efficient coupling reactions.[2]
This document provides detailed protocols for the synthesis of a D-serine-containing peptide using this compound, its subsequent fluorescent labeling, and its application in a binding assay to characterize its interaction with a target receptor. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling, serves as a relevant biological target for D-serine-containing ligands, as D-serine is a potent co-agonist at the glycine (B1666218) binding site of the NMDA receptor.[3][4][5]
I. Synthesis of a D-Serine Containing Peptide
This section outlines the manual solid-phase peptide synthesis of a hypothetical pentapeptide (Tyr-D-Ser-Gly-Phe-Leu) using Fmoc/tBu chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in 1 mL of N-methylpyrrolidone (NMP) for at least 8 hours in a sealed glass vial.[6]
-
Transfer the swollen resin to a poly-prep column and wash with NMP (3 x 1 mL).[6]
2. Fmoc Deprotection:
-
Treat the resin with 1 mL of 20% piperidine (B6355638) in NMP for 5 minutes.
-
Drain the column and repeat the treatment with 1 mL of 20% piperidine in NMP for 15 minutes.[7]
-
Wash the resin thoroughly with NMP (5 x 1 mL) to remove residual piperidine.
3. Amino Acid Coupling (Iterative Process):
-
For each amino acid (Leu, Phe, Gly, D-Ser, Tyr) starting from the C-terminus:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (3 eq.), and DIEA (6 eq.) in 1 mL of NMP. For the incorporation of D-serine, use Fmoc-D-Ser(tBu)-OH. While this compound is the topic, for standard Fmoc SPPS, the Fmoc and side-chain protected version is typically used. The principle of incorporating the D-isomer remains the same.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.[6]
-
Wash the resin with NMP (3 x 1 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines).[6] If the test is positive, repeat the coupling step.
-
Proceed with the Fmoc deprotection step for the newly added amino acid.
-
4. Cleavage and Deprotection:
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add 1 mL of the cleavage cocktail to the resin and allow the reaction to proceed for 3 hours at room temperature.[6] This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
5. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Confirm the identity of the peptide by mass spectrometry.
II. Fluorescent Labeling of the Peptide
The purified peptide can be labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), at the N-terminal amine.
Experimental Protocol: N-terminal FITC Labeling
1. Labeling Reaction:
-
Dissolve 1 mg of the purified peptide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
In a separate tube, dissolve a 1.5-molar excess of FITC in 50 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Add the FITC solution dropwise to the peptide solution while gently vortexing.
-
Wrap the reaction vial in aluminum foil to protect it from light and incubate for 4-6 hours at room temperature with gentle stirring.
2. Purification of the Labeled Peptide:
-
Purify the FITC-labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC with a gradient of acetonitrile in water containing 0.1% TFA.
-
Monitor the elution profile using a UV detector at the absorbance maxima for the peptide bond (around 220 nm) and for fluorescein (around 495 nm).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
Lyophilize the pure fractions.
-
Confirm the final product by mass spectrometry (expecting a mass shift corresponding to the addition of the FITC molecule).
III. Binding Assay
A fluorescence polarization (FP) assay can be used to determine the binding affinity of the FITC-labeled Tyr-D-Ser-Gly-Phe-Leu peptide for the NMDA receptor. FP measures the change in the tumbling rate of the fluorescently labeled peptide upon binding to its larger receptor protein.
Experimental Protocol: Fluorescence Polarization Binding Assay
1. Reagents and Materials:
-
FITC-labeled Tyr-D-Ser-Gly-Phe-Leu peptide (ligand)
-
Purified NMDA receptor protein (or a ligand-binding domain construct)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, low-binding 96-well or 384-well plates
-
A plate reader equipped with fluorescence polarization optics (Excitation: 485 nm, Emission: 520 nm)
2. Assay Procedure:
-
Prepare a serial dilution of the NMDA receptor protein in the assay buffer.
-
Add a fixed, low concentration of the FITC-labeled peptide to each well of the plate. This concentration should be below the expected dissociation constant (Kd) to ensure that the initial FP signal is low.
-
Add the varying concentrations of the NMDA receptor to the wells. Include wells with only the labeled peptide (for minimum polarization) and wells with a very high concentration of the receptor (for maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in millipolarization units (mP) for each well.
3. Data Analysis:
-
Plot the change in fluorescence polarization (mP) as a function of the NMDA receptor concentration.
-
Fit the resulting sigmoidal binding curve using a one-site binding model in a suitable software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
IV. Data Presentation
The quantitative data from the binding assay can be summarized as follows. The values presented are hypothetical but representative for a moderate affinity interaction.
| Parameter | Value | Description |
| Ligand Concentration | 10 nM | The fixed concentration of the FITC-labeled Tyr-D-Ser-Gly-Phe-Leu peptide used in the assay. |
| Dissociation Constant (Kd) | 500 nM | The concentration of NMDA receptor at which 50% of the labeled peptide is bound. A measure of binding affinity. |
| Maximum Polarization (Pmax) | 250 mP | The fluorescence polarization value at saturating receptor concentrations. |
| Minimum Polarization (Pmin) | 50 mP | The fluorescence polarization value of the free labeled peptide in solution. |
| Hill Slope | 1.05 | Indicates a 1:1 binding stoichiometry between the labeled peptide and the receptor. |
V. Visualizations
Signaling Pathway
The following diagram illustrates the role of D-serine as a co-agonist in NMDA receptor activation, leading to calcium influx and downstream signaling.
Caption: NMDA receptor activation pathway.
Experimental Workflow
The diagram below outlines the complete workflow from peptide synthesis to the binding assay.
Caption: Workflow for labeled peptide preparation and analysis.
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
How to avoid racemization of H-D-Ser-OMe.HCl during peptide coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of H-D-Ser-OMe.HCl and other sensitive amino acids during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide coupling, and why is it a concern for this compound?
A1: Racemization is an undesired process where a pure enantiomer (like the D-form in this compound) is converted into a mixture of both D and L forms.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. This is a significant problem because the three-dimensional structure of a peptide is critical to its biological function; the presence of even a small amount of the wrong isomer can drastically reduce or alter its therapeutic efficacy and safety.[1]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of the amino acid's carboxyl group:[2][3]
-
Oxazolone (or Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon (the chiral center) of this ring is highly acidic and is easily removed by a base. This creates a planar, achiral intermediate, and when the incoming amine attacks, it can do so from either side, resulting in a mixture of D and L products.[3][4]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the alpha-carbon of the activated amino acid to form an achiral enolate intermediate.[4][5] Re-protonation of this intermediate can occur from either face, leading to racemization.[4] This pathway is more prevalent under strongly basic conditions.[1]
Q3: Besides serine, which other amino acids are highly susceptible to racemization?
A3: While any chiral amino acid can racemize under certain conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are known to be highly susceptible to racemization during peptide coupling, similar to Serine (Ser).[6][7][8]
Q4: What factors influence the degree of racemization?
A4: Several factors in the reaction conditions can significantly impact the extent of racemization:
-
Coupling Reagent: The choice of activating agent is critical.[2]
-
Base: The strength, concentration, and steric hindrance of the base used play a major role.[2][3]
-
Additives: Racemization-suppressing additives are often essential.[7]
-
Solvent: The polarity of the solvent can stabilize the intermediates that lead to racemization.[1][4]
-
Temperature: Higher temperatures accelerate the rate of racemization.[4]
-
Activation Time: Longer times between activation and coupling increase the opportunity for racemization.[9]
Troubleshooting Guide: High Racemization of this compound
This guide addresses the common problem of detecting the unwanted L-Ser enantiomer in your peptide product.
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC and EDC/EDCI can lead to high levels of racemization when used without an additive.[9][10] Solution: Switch to a coupling reagent known for lower racemization potential. Onium salts (aminium/uronium or phosphonium) are generally preferred.[3][11] For serine, the combination of DIC with an additive like Oxyma has been shown to be particularly effective at suppressing racemization.[8] |
| Suboptimal Additive | Coupling without a racemization-suppressing additive, or using a less effective one, is a primary cause of epimerization. Solution: Always use an additive. While HOBt is common, HOAt and OxymaPure have demonstrated superior performance in suppressing racemization.[1][2] |
| Base Selection and Stoichiometry | Strong or sterically unhindered bases (e.g., triethylamine) readily abstract the alpha-proton, promoting racemization.[2] Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good choice.[9] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine (TMP) produces even less racemization.[2] Use the minimum amount of base necessary to neutralize salts and facilitate the reaction.[9] |
| High Reaction Temperature | The rate of racemization increases with temperature.[12] Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature.[12] Maintaining a low temperature throughout the coupling process is ideal if reaction kinetics permit. |
| Prolonged Activation Time | The longer the amino acid remains in its activated state before reacting with the amine, the greater the chance for racemization to occur.[9] Solution: Minimize the pre-activation time. Ideally, use in situ activation, where the coupling reagent is added to the mixture of all other components (amino acid, amine, base, additive).[12] |
| Solvent Effects | Polar aprotic solvents like DMF, while common, can stabilize the charged intermediates involved in racemization pathways.[4] Solution: If racemization is persistent, consider evaluating less polar solvents, although this must be balanced with solubility requirements for the peptide and reagents. |
Quantitative Data: Effect of Coupling Reagents on Serine Racemization
The choice of coupling reagent has a profound impact on the stereochemical purity of the final peptide. The following table summarizes the extent of racemization observed when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various common coupling reagents.
| Coupling Reagent | Base | Additive | L-Product / D-Product Ratio | % D-Isomer (Racemization) |
| HATU | DIPEA | - | 98.7 / 1.3 | 1.3% |
| HBTU | DIPEA | - | 98.1 / 1.9 | 1.9% |
| PyBop | DIPEA | - | 98.6 / 1.4 | 1.4% |
| EDCI | NMM | HOBt | 98.7 / 1.3 | 1.3% |
| DIC | NMM | HOBt | 98.4 / 1.6 | 1.6% |
| DIC | NMM | Oxyma | >99.9 / <0.1 | <0.1% |
Data adapted from a study on the racemization of Ser, Cys, and His during peptide coupling.[6][8]
Key Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol provides a general procedure for coupling an N-protected D-amino acid (e.g., Boc-D-Ser(tBu)-OH) to an amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) with minimal racemization.
-
Reagent Preparation:
-
Dissolve the N-protected D-amino acid (1.0 equivalent), the amino acid ester hydrochloride (1.0 equivalent), and Oxyma (1.0 equivalent) in an appropriate solvent (e.g., DMF or DCM) in a round-bottom flask.[12]
-
-
Neutralization:
-
Add N-methylmorpholine (NMM) (1.0 equivalent) to the mixture to neutralize the hydrochloride salt.[12]
-
-
Cooling:
-
Cool the reaction flask to 0°C in an ice-water bath.[12]
-
-
Activation and Coupling:
-
Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled, stirring solution.[12]
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting dipeptide using flash column chromatography.
-
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol describes how to determine the percentage of racemization in your final peptide product.
-
Peptide Hydrolysis:
-
Place a small sample (approx. 1 mg) of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to cleave the amide bonds and liberate the individual amino acids.
-
-
Sample Preparation:
-
After hydrolysis, cool the tube and open it carefully.
-
Evaporate the HCl to dryness using a stream of nitrogen or a lyophilizer.
-
Re-dissolve the amino acid residue in a known volume of a suitable solvent, such as the HPLC mobile phase or water.[1]
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column designed for amino acid separations, such as a crown-ether based (e.g., ChiroSil®) or a macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® T) column.[13][14]
-
Mobile Phase: A typical mobile phase for crown-ether columns is a mixture of methanol (B129727) and water with a small amount of acid, such as perchloric acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄).[13] Always follow the specific column manufacturer's recommendations.
-
Injection and Detection: Inject the prepared sample onto the column. Monitor the elution profile with a UV or mass spectrometer detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D-Ser and L-Ser enantiomers by comparing their retention times to those of authentic standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(L-Ser) / (Area(D-Ser) + Area(L-Ser))] * 100
-
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low coupling efficiency with serine derivatives in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency of serine derivatives during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when incorporating serine derivatives in SPPS?
A1: Low coupling efficiency with serine derivatives can stem from several factors:
-
Steric Hindrance: The hydroxyl side chain of serine, even when protected, can create steric hindrance, impeding the approach of the activated amino acid.
-
Secondary Structure Formation: The growing peptide chain, particularly sequences containing multiple serine residues, can form stable secondary structures (e.g., β-sheets) on the resin. This aggregation can mask the N-terminal amine, preventing efficient coupling.
-
Side Reactions: Several side reactions can compete with the desired peptide bond formation, consuming the activated amino acid or modifying the serine residue. The most common side reactions include O-acylation, racemization, and β-elimination.[1]
-
Inadequate Reagent Activation: The chosen coupling reagent may not be sufficiently potent to effectively activate the incoming amino acid's carboxylic acid, especially if it is sterically hindered.
Q2: What is O-acylation and how can it be prevented?
A2: O-acylation is a significant side reaction where the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of the serine side chain, forming an ester linkage (depsipeptide) instead of the desired amide bond. This results in a branched peptide impurity that can be difficult to remove.
Prevention Strategies:
-
Proper Side-Chain Protection: The most effective way to prevent O-acylation is to protect the serine hydroxyl group. The tert-butyl (tBu) group is the most common and effective protecting group used in standard Fmoc-SPPS due to its stability to the basic conditions of Fmoc removal and its lability in strong acid (TFA) during final cleavage.[1]
-
Choice of Coupling Reagents: While side-chain protection is paramount, using coupling reagents that minimize the lifetime of the highly reactive activated species can also help reduce the risk of O-acylation.
Q3: My peptide sequence contains a poly-serine segment and the synthesis is failing. What can I do?
A3: Poly-serine sequences are notoriously difficult to synthesize due to strong on-resin aggregation caused by inter-chain hydrogen bonding. This aggregation can lead to poor solvation and accessibility of the reactive sites, resulting in failed couplings.
Troubleshooting Steps:
-
Optimize Resin Choice: Use a low-substitution resin or a resin with enhanced swelling properties, such as a polyethylene (B3416737) glycol (PEG)-based resin (e.g., NovaPEG, TentaGel).
-
Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at the serine residue within the problematic sequence. Pseudoprolines are derivatives of serine or threonine that introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[2][3][4][5] This can significantly improve coupling efficiency and the overall yield and purity of the peptide.[2][3][4][5]
-
Chaotropic Agents: Add chaotropic salts, such as LiCl or KSCN, to the coupling mixture to disrupt hydrogen bonding and reduce aggregation.
Troubleshooting Guide for Low Serine Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with serine derivatives.
Step 1: Initial Diagnosis - Is the coupling reaction incomplete?
The first step is to determine if the previous coupling step was successful. A qualitative test for the presence of free primary amines on the resin is a quick and effective way to assess this.
Recommended Action: Perform a Kaiser Test (or a suitable alternative like a TNBS test).
-
Positive Kaiser Test (blue beads): Indicates the presence of unreacted N-terminal amines, confirming incomplete coupling. Proceed to Step 2 .
-
Negative Kaiser Test (colorless/yellow beads): Suggests the coupling reaction went to completion. If you are still experiencing issues with your synthesis (e.g., low final yield, multiple peaks in HPLC), the problem may be due to side reactions that do not result in free amines. Proceed to Step 3 .
Step 2: Addressing Incomplete Coupling
If the Kaiser test is positive, the immediate goal is to drive the coupling reaction to completion or cap the unreacted amines to prevent the formation of deletion sequences.
Recommended Actions:
-
Recouple: Perform a second coupling reaction using fresh reagents. It is often beneficial to use a more potent coupling reagent for the recoupling step (see Table 1).
-
Extend Reaction Time: Increase the coupling reaction time to allow for sterically hindered couplings to proceed.
-
Increase Temperature: For difficult couplings, increasing the reaction temperature (e.g., using microwave-assisted SPPS) can improve efficiency. However, be aware that higher temperatures can also increase the rate of side reactions like racemization.[6]
-
Capping: If recoupling is unsuccessful (the Kaiser test remains positive), cap the unreacted amines using acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps.
Step 3: Investigating Potential Side Reactions
If the coupling appears complete but the final product is impure or the yield is low, side reactions are a likely cause.
Recommended Action: Cleave a small amount of the peptide from the resin and analyze it by LC-MS. This will help identify the nature of the impurities.
-
Expected Mass is Present, but Purity is Low: This could indicate racemization, where the D-enantiomer of serine is incorporated instead of the L-enantiomer. This often results in a shoulder peak or a closely eluting peak in the HPLC chromatogram.
-
Unexpected Masses are Present:
-
Mass of [Peptide + Activated Amino Acid - H2O]: This could indicate O-acylation, where the incoming amino acid has attached to the serine side chain.
-
Mass of [Peptide - 18 Da]: This may suggest β-elimination of the serine side chain to form dehydroalanine, particularly if basic conditions were harsh.
-
Data Presentation
Table 1: Racemization of Fmoc-Ser(tBu)-OH with Various Coupling Reagents
The choice of coupling reagent can significantly impact the extent of racemization of the serine residue during coupling. The following table summarizes the percentage of the D-Serine enantiomer formed when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using different activation methods.
| Coupling Reagent/Method | Base | D-Serine Formation (%) | Reference |
| Uronium/Aminium Salt Based | |||
| HATU | DIPEA | 0.4 | [7] |
| HBTU | DIPEA | 0.5 | [7] |
| Carbodiimide Based | |||
| DIC/Oxyma | - | 0.0 | [7] |
| DIC/HOBt | - | 0.1 | [7] |
| EDCI/HOBt | NMM | 0.2 | [7] |
| Phosphonium Salt Based | |||
| PyBOP | DIPEA | 0.4 | [7] |
Data adapted from Li, Y., et al. (2023). Nature Communications.[7] This data highlights that carbodiimide-based methods with additives like Oxyma or HOBt are highly effective at suppressing racemization during serine coupling.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
Objective: To qualitatively assess the completion of a coupling reaction by detecting the presence of free N-terminal amines.
Materials:
-
Resin sample from the synthesis vessel (a few beads)
-
Small glass test tubes (2)
-
Heating block or water bath at 110°C
-
Reagent A: 1 mL of a 0.01M KCN in water solution diluted into 49 mL of pyridine.
-
Reagent B: 1 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Collect a small sample of the peptide-resin (10-15 beads) and place it in a clean test tube.
-
Prepare a reference tube containing only the reagents.
-
Add 2-3 drops of Reagent A to each tube.
-
Add 2-3 drops of Reagent B to each tube.
-
Add 2-3 drops of Reagent C to each tube.
-
Heat both tubes at 110°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Colorless/Yellow Beads and Solution: Negative result. The coupling is complete.
-
Blue Beads and/or Blue Solution: Positive result. Free primary amines are present, and the coupling is incomplete.
Protocol 2: Cleavage from Resin and LC-MS Analysis
Objective: To cleave a sample of the peptide from the solid support for analysis by LC-MS to identify potential side products or deletion sequences.
Materials:
-
Dry peptide-resin sample (approx. 5-10 mg)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
-
LC-MS system
Procedure:
-
Place the dry peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a larger tube containing cold diethyl ether (approx. 1 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for LC-MS analysis.
Protocol 3: Incorporation of Pseudoproline Dipeptides
Objective: To use a pseudoproline dipeptide to disrupt on-resin aggregation during the synthesis of a serine-containing peptide.
Procedure:
-
Identify the serine residue in your sequence that is part of or precedes a region prone to aggregation.
-
Instead of coupling the preceding amino acid and then Fmoc-Ser(tBu)-OH, you will perform a single coupling with the corresponding Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.
-
The coupling procedure for the pseudoproline dipeptide is identical to a standard amino acid coupling. Use your standard activation method (e.g., HBTU/DIPEA or HATU/DIPEA).
-
After the dipeptide is coupled, continue the synthesis as usual. The pseudoproline moiety will be converted back to the native serine and preceding amino acid during the final TFA cleavage.
Visualizations
Caption: A decision tree for troubleshooting low serine coupling efficiency.
Caption: Competing N-acylation and O-acylation pathways for serine.
References
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Preventing O-acylation side reaction of serine in peptide synthesis
Technical Support Center: Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the O-acylation side reaction of serine residues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of serine and why is it a problem?
O-acylation is a common side reaction in solid-phase peptide synthesis (SPPS) where the activated carboxyl group of an incoming amino acid mistakenly acylates the side-chain hydroxyl group (-OH) of a serine residue instead of the intended N-terminal amine.[1][2] This results in the formation of a branched peptide impurity with an ester linkage. This impurity is often difficult to separate from the desired linear peptide, leading to lower purity and overall yield.[1]
Below is a diagram illustrating the desired reaction (N-acylation) versus the side reaction (O-acylation).
Q2: How can I detect if O-acylation has occurred in my synthesis?
The most effective way to detect O-acylation is through mass spectrometry (MS) analysis of your crude peptide. An O-acylated peptide will appear as an unexpected mass peak. The mass difference between the desired peptide and the O-acylated impurity will correspond to the mass of the acyl group that was added. For example, if an extra Fmoc-Ala-OH was coupled to a serine side chain, you would observe a mass increase of 293.3 g/mol (the mass of Ala minus H₂O, plus the mass of the Fmoc group). Careful analysis of your LC-MS data is crucial for identifying such impurities.[1][3]
Q3: What experimental factors increase the risk of serine O-acylation?
Several factors can promote this unwanted side reaction:
-
Highly Reactive Coupling Reagents: The use of highly reactive coupling reagents, especially carbodiimides like DCC or DIC without additives, can lead to over-activation of the incoming amino acid, increasing the likelihood of reacting with the serine hydroxyl group.[1]
-
Absence of Additives: Failing to use coupling additives like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) is a major contributor. These additives form active esters that are more selective towards the N-terminal amine, thereby suppressing O-acylation.[1][4]
-
Unprotected Serine: In Fmoc-SPPS, if the serine side-chain hydroxyl group is not protected (e.g., with a tert-butyl group), it is highly susceptible to acylation.[1]
-
Steric Hindrance: If the N-terminus of the peptide is sterically hindered, the coupling reaction can be slowed, giving the activated amino acid more time to react with the more accessible serine hydroxyl group.
Troubleshooting and Prevention Guide
Q4: How can I prevent or minimize O-acylation during my peptide synthesis?
Preventing O-acylation involves a combination of using appropriate protecting groups, selecting the right coupling reagents and additives, and optimizing reaction conditions.
-
Use Protecting Groups: The most robust strategy is to use a serine derivative with its hydroxyl group protected. In standard Fmoc-SPPS, Fmoc-Ser(tBu)-OH is the building block of choice. The tert-butyl (tBu) group effectively shields the hydroxyl group from acylation and is cleanly removed during the final TFA cleavage step.[1]
-
Select Optimal Coupling Reagents and Additives:
-
Carbodiimides with Additives: If using a carbodiimide (B86325) like N,N'-Diisopropylcarbodiimide (DIC), it is essential to use it in combination with an additive. Oxyma Pure is a highly effective and safe modern additive that suppresses O-acylation and minimizes racemization.[4][5] HOBt is a classic additive that also serves this purpose.[1]
-
Uronium/Phosphonium Reagents: Reagents like HBTU, HATU (uronium/aminium salts), or PyBOP (phosphonium salt) are generally more selective and efficient than carbodiimides alone and are excellent choices for difficult couplings, including those involving serine.[1][6] Many of these reagents already incorporate an HOBt or HOAt moiety in their structure.
-
-
Optimize Reaction Conditions: Ensure your coupling times are sufficient for the N-terminal acylation to go to completion but avoid excessively long reaction times, which could favor side reactions.
The following workflow can help you decide on an appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Managing aggregation of serine-rich peptide sequences during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of serine-rich peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are serine-rich peptide sequences prone to aggregation during SPPS?
A1: Serine-rich sequences, much like those containing other residues capable of hydrogen bonding such as glutamine and threonine, are susceptible to aggregation.[1] This is primarily due to the formation of extensive intermolecular and intramolecular hydrogen bonds, which can lead to the adoption of stable secondary structures like β-sheets.[2] This self-association of peptide chains on the solid support can mask the N-terminal amine, leading to incomplete deprotection and coupling reactions, a phenomenon often termed as dealing with "difficult sequences".[1][3]
Q2: How can I detect on-resin aggregation during my synthesis?
A2: On-resin aggregation can be identified through several observational cues. In batch synthesis, a noticeable shrinking of the resin matrix is a strong indicator.[1] For continuous flow synthesis, aggregation is often detected by a flattening and broadening of the UV absorbance profile during the Fmoc-deprotection step.[1] Additionally, standard coupling tests like the Kaiser or TNBS tests may become unreliable and yield false negatives in cases of severe aggregation.[1]
Q3: What is the role of serine phosphorylation in peptide aggregation?
A3: Serine phosphorylation can significantly impact aggregation. The introduction of a negatively charged phosphate (B84403) group can disrupt the hydrogen bonding networks that facilitate β-sheet formation. Studies have shown that phosphorylation of serine residues, or mimicking this with aspartic acid mutations, can reduce aggregation rates, alter aggregate morphology, and decrease the overall stability of aggregates.[4] This makes the peptide less likely to aggregate and potentially more susceptible to degradation if aggregation does occur.[4]
Q4: When should I consider using backbone protection like Hmb or Dmb?
A4: Backbone protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are highly effective at preventing interchain hydrogen bonding, which is a primary cause of aggregation.[5][6] These should be considered when synthesizing known "difficult sequences," particularly those containing hydrophobic stretches. For maximum effectiveness, an Hmb or Dmb-protected residue should be incorporated at the beginning of or within a hydrophobic sequence, and ideally positioned at least six residues away from proline, pseudoproline, or any N-methyl amino acid.[5] It is recommended to insert a backbone-protected residue approximately every six to seven residues to effectively disrupt aggregation.
Q5: Can post-synthesis modifications be performed on serine residues?
A5: Yes, late-stage modification of serine residues in peptides is possible. For instance, a recently developed method uses a phosphoramidite (B1245037) reagent in conjunction with a photocatalytic system to achieve deoxygenative functionalization of serine. This allows for the transformation of serine into various non-canonical residues after the main peptide chain has been assembled.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of serine-rich peptides and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low crude purity and yield | Incomplete coupling/deprotection due to on-resin aggregation. | 1. Incorporate Pseudoproline Dipeptides: Replace a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide to disrupt secondary structures.[1][8]2. Use Backbone Protection: Introduce an Hmb or Dmb-protected amino acid every 6-7 residues.[5]3. Optimize Synthesis Conditions: Switch to a more polar solvent like NMP or add DMSO. Employ higher temperatures or use microwave-assisted synthesis to enhance reaction kinetics.[3][9] |
| Positive Kaiser test after coupling | Steric hindrance or aggregation is preventing the coupling reaction from reaching completion. | 1. Double Couple: Repeat the coupling step with fresh reagents.[10]2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed further.[1]3. Change Activation Method: Use a more potent activation reagent like HATU or PyBOP.[1]4. Use "Magic Mixture": For severe cases, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate at 55 °C. |
| Shrinking resin during synthesis | Severe on-resin aggregation is causing the polymer support to collapse. | 1. Resynthesize with a Low-Loading Resin: A lower substitution level reduces peptide chain density and minimizes intermolecular interactions.2. Switch to a PEG-based Resin: Resins like NovaSyn® TG or NovaPEG have better swelling properties and can improve solvation of the peptide-resin complex.[1]3. Wash with Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or 4 M KSCN in DMF to disrupt hydrogen bonds. |
| β-elimination during phosphoserine synthesis | The phosphate group is sensitive to the basic conditions of Fmoc deprotection. | 1. Use Monobenzyl-Protected Building Blocks: Employ Fmoc-Ser(PO(OBzl)OH)-OH, as fully protected phosphate triesters are more prone to β-elimination with piperidine (B6355638) treatment.2. Modify Deprotection Conditions: For residues immediately following the introduction of a phosphoserine, consider using milder Fmoc removal conditions or performing the deprotection at room temperature without microwave heating to minimize this side reaction.[11][12] |
Data on Method Efficacy
The following table summarizes representative data on the impact of various strategies on peptide synthesis outcomes. Actual results will vary depending on the specific peptide sequence.
| Method | Peptide/Condition | Crude Purity / Yield | Reference |
| Microwave-Assisted SPPS | Hexa-β-peptide (Conventional) | 55% Purity | [13] |
| Hexa-β-peptide (Microwave at 60°C) | 80% Purity | [13] | |
| Backbone Protection Strategy | Model Peptide with Boc-Ser-OH | 80-90% Crude Purity | [14] |
| Model Peptide with Fmoc-Ser(tBu)-OH | 85-95% Crude Purity | [14] | |
| Step-wise Efficiency Impact | 70-mer Peptide (97% yield/step) | 1.4% Overall Yield | [15] |
| 70-mer Peptide (99.5% yield/step) | 50% Overall Yield | [15] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
This protocol outlines the manual coupling of an Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the mixture and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[1]
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and proceed to the next Fmoc deprotection step.
Protocol 2: Microwave-Assisted Peptide Synthesis (General)
This protocol provides a general workflow for microwave-assisted SPPS. Specific parameters (power, time, temperature) should be optimized for the instrument and peptide sequence.
-
Resin Preparation: Place the appropriate resin in a microwave-transparent reaction vessel and swell in DMF.
-
Amino Acid Deprotection: Add a 20% piperidine solution in DMF to the resin. Irradiate with microwaves to raise the temperature (e.g., up to 86°C) for a short duration (e.g., 2.5 minutes). Drain and wash the resin with DMF.[9][16]
-
Amino Acid Coupling: In the same vessel, add the Fmoc-protected amino acid, an activator (e.g., DIC/Oxyma Pure), and a base (e.g., DIPEA) in DMF. Irradiate with microwaves to heat the reaction (e.g., up to 86°C) for a defined period (e.g., 10 minutes).[9][16]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Cycle Repetition: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: After the final residue is coupled and deprotected, wash the resin and perform the cleavage by adding a cleavage cocktail (e.g., TFA/TIS/H₂O) and irradiating with microwaves.[17]
Protocol 3: Synthesis of Phosphoserine-Containing Peptides
This protocol details the incorporation of a phosphoserine residue using Fmoc-Ser(PO(OBzl)OH)-OH.
-
Resin and Peptide Preparation: Synthesize the peptide sequence up to the point of phosphoserine incorporation using standard Fmoc-SPPS protocols.
-
Phosphoserine Coupling:
-
Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (4 equivalents), HATU (3.95 equivalents), and a base like DIPEA in DMF.[11]
-
Add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2 hours at 25°C.[11] For coupling to hindered residues or for consecutive phospho-residues, extended reaction times or double coupling may be necessary.[18]
-
-
Post-Coupling Deprotection: To minimize β-elimination, perform the subsequent Fmoc deprotection at room temperature without microwave irradiation.[12]
-
Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl (B1604629) group from the phosphate, using a standard TFA cleavage cocktail.
Visualizations
Caption: Mechanism of peptide aggregation during SPPS.
Caption: Troubleshooting workflow for difficult peptide synthesis.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. researchgate.net [researchgate.net]
- 17. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Unprotected Serine Hydroxyl Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides specialized guidance on the cleavage of peptides containing serine residues with unprotected hydroxyl groups. While the standard and recommended practice in Fmoc-based solid-phase peptide synthesis (SPPS) is to protect the serine side chain (e.g., with a tert-butyl group), this guide addresses the specific challenges and troubleshooting strategies for scenarios where the hydroxyl group remains unprotected during the final cleavage step.
Frequently Asked Questions (FAQs)
Q1: Why is it standard practice to protect the serine hydroxyl group during SPPS?
A1: The hydroxyl group of serine is nucleophilic and can participate in undesirable side reactions during peptide synthesis. The primary reasons for protecting the serine side chain are:
-
To prevent O-acylation during coupling: The unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage (depsipeptide) instead of the desired amide bond.[1]
-
To avoid side reactions during deprotection: While the hydroxyl group is generally stable, certain conditions can lead to side reactions.
-
To prevent dehydration: Under strongly acidic or activating conditions, the serine side chain can undergo dehydration (β-elimination) to form dehydroalanine (B155165) (Dha).[2]
Q2: What are the primary risks associated with cleaving a peptide with an unprotected serine hydroxyl group?
A2: The main risks during trifluoroacetic acid (TFA)-mediated cleavage of a peptide with a free serine hydroxyl group include:
-
O-acylation (Esterification): The unprotected hydroxyl group can be acylated by reactive species in the cleavage cocktail. While less common than during coupling, reactive carbocations or activated TFA could potentially form esters.
-
Dehydration: The strongly acidic conditions of the cleavage cocktail can promote the dehydration of the serine side chain, leading to the formation of a dehydroalanine residue.
-
O-sulfonation: In the presence of protecting groups like Pmc or Mtr for arginine, O-sulfonation of serine can occur during TFA cleavage if appropriate scavengers are absent.[3]
Q3: Can standard cleavage cocktails be used for peptides with unprotected serine?
A3: Yes, standard cleavage cocktails are generally the starting point. However, the choice and composition of the cocktail should be carefully considered to minimize the potential side reactions involving the unprotected hydroxyl group. The key is to efficiently scavenge the reactive carbocations generated during the removal of other side-chain protecting groups and the cleavage from the resin.
Q4: What are the key components of a cleavage cocktail and what are their functions?
A4: A cleavage cocktail typically consists of a strong acid, usually TFA, and a mixture of scavengers. Each component has a specific role:
| Component | Function |
| Trifluoroacetic Acid (TFA) | The strong acid responsible for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. |
| Triisopropylsilane (TIS) | A scavenger that effectively reduces carbocations, particularly the trityl cation, preventing the alkylation of sensitive residues like tryptophan and cysteine.[4] It can also influence the lability of some protecting groups. |
| Water (H₂O) | Acts as a proton source and helps to suppress the t-butylation of tryptophan. |
| 1,2-Ethanedithiol (EDT) | A reducing agent that helps prevent the oxidation of cysteine and methionine. It is also an effective scavenger for trityl cations.[5] |
| Thioanisole | A scavenger that can accelerate the removal of some protecting groups (e.g., from arginine) and scavenge carbocations. |
| Phenol | A scavenger for various carbocations. |
Troubleshooting Guides
Issue 1: Suspected O-acylation or esterification of the serine hydroxyl group.
-
Symptoms:
-
Mass spectrometry analysis shows a mass addition to the peptide corresponding to the mass of an acyl group (e.g., +42 Da for an acetyl group, or other additions depending on the source of acylation).
-
HPLC analysis shows a new, unexpected peak.
-
-
Root Causes:
-
The unprotected serine hydroxyl group may have reacted with carbocations generated during cleavage.
-
Residual activating agents from the synthesis steps could lead to side reactions during cleavage.
-
-
Solutions:
-
Optimize Scavenger Composition: Increase the concentration or use a more effective scavenger for carbocations. Triisopropylsilane (TIS) is a good general-purpose scavenger. A cocktail like TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.
-
Use a More Complex Scavenger Mix: For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) can provide better protection.[4]
-
Reduce Cleavage Time: Minimize the exposure of the peptide to the strong acid by performing a shorter cleavage (e.g., 1-2 hours). Monitor the completeness of deprotection of other residues by HPLC.
-
Perform a Trial Cleavage: Before committing the entire batch, perform a small-scale trial cleavage and analyze the crude product to identify any side reactions.
-
Issue 2: Dehydration of the serine residue.
-
Symptoms:
-
Mass spectrometry reveals a mass loss of 18 Da from the expected peptide mass, corresponding to the loss of a water molecule.
-
Appearance of a new peak in the HPLC chromatogram.
-
-
Root Causes:
-
The strongly acidic environment of the cleavage cocktail can catalyze the elimination of the hydroxyl group.
-
Elevated temperatures during cleavage can promote dehydration.
-
-
Solutions:
-
Control the Temperature: Perform the cleavage reaction at room temperature and avoid any heating.
-
Optimize TFA Concentration: While high TFA concentrations are needed for efficient cleavage, excessively harsh conditions can be detrimental. Ensure the TFA is of high purity.
-
Ensure Adequate Scavenging: While scavengers primarily target carbocations, maintaining a well-scavenged environment can sometimes mitigate other acid-catalyzed side reactions.
-
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for most peptides that do not contain highly sensitive residues like Met or Cys.
-
Resin Preparation:
-
Place the dry peptidyl-resin (e.g., 100 mg) in a fritted syringe or a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA solution containing the peptide to the cold ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, or Trp.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
For 10 mL of cocktail, mix 8.25 mL of TFA, 0.5 g of Phenol, 0.5 mL of H₂O, 0.5 mL of Thioanisole, and 0.25 mL of EDT.
-
-
Cleavage Reaction:
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow the same peptide precipitation and isolation steps as in Protocol 1.
-
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting logic for common peptide cleavage issues.
References
- 1. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
Identifying and characterizing byproducts in H-D-Ser-OMe.HCl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride). The information provided addresses common issues related to byproduct formation and characterization during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of D-serine. This reaction involves treating D-serine with methanol (B129727) in the presence of an acid catalyst, most commonly hydrogen chloride (HCl) gas, thionyl chloride (SOCl₂), or acetyl chloride. Trimethylchlorosilane (TMSCl) in methanol is also utilized as a convenient alternative.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Several byproducts can form during the synthesis of this compound, which can affect the purity and yield of the final product. The primary potential impurities include:
-
Unreacted D-Serine: Incomplete esterification can lead to the presence of the starting material in the final product.
-
H-L-Ser-OMe.HCl (L-isomer): Racemization of the chiral center of D-serine can occur under certain reaction conditions, leading to the formation of the L-enantiomer.
-
Dehydroalanine (B155165) Methyl Ester Hydrochloride: β-elimination of the hydroxyl group from the serine side chain can result in the formation of this unsaturated byproduct, particularly under harsh basic or acidic conditions and elevated temperatures.
-
Oligomers (Dipeptides, Tripeptides, etc.): Self-condensation of D-serine methyl ester can lead to the formation of short peptide chains, especially if the reaction conditions are not carefully controlled.
-
O-Methyl-D-Serine Methyl Ester Hydrochloride: Etherification of the side-chain hydroxyl group with methanol is a potential side reaction under acidic conditions.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
-
Control Reaction Temperature: Avoid excessively high temperatures to reduce the risk of racemization and β-elimination.
-
Use Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the starting material.
-
Optimize Reaction Time: Monitor the reaction progress to ensure complete esterification without prolonged exposure to harsh conditions that could promote side reactions.
-
Purification: Proper purification techniques, such as recrystallization, are crucial for removing unreacted starting materials and byproducts.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your product:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating the desired product from potential impurities. Chiral HPLC can be used to determine the enantiomeric purity.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of byproducts by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying and characterizing unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure an adequate excess of methanol is used. - Increase the reaction time, monitoring progress by TLC or HPLC. - Verify the activity of the acid catalyst. |
| Hydrolysis of Product | - Use anhydrous methanol and reagents. - Protect the reaction from atmospheric moisture. |
| Loss during Work-up/Purification | - Optimize the recrystallization solvent system and conditions to minimize product loss in the mother liquor. |
Issue 2: Presence of Impurities Detected by HPLC
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Peak corresponding to D-Serine | Incomplete esterification. | - Increase reaction time or catalyst concentration. - Optimize purification to effectively remove the more polar starting material. |
| Peak corresponding to the L-isomer | Racemization during reaction or work-up. | - Lower the reaction temperature. - Avoid prolonged exposure to strong acids or bases. |
| Unexpected peaks | Formation of byproducts like dehydroalanine derivatives or oligomers. | - Characterize the impurities using HPLC-MS and NMR. - Adjust reaction conditions (temperature, time, catalyst) to disfavor the formation of the identified byproduct. - Develop a more effective purification protocol. |
Data Presentation
Table 1: Summary of Potential Byproducts in this compound Synthesis
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Technique |
| D-Serine | HOCH₂CH(NH₂)COOH | 105.09 | Unreacted starting material | HPLC, NMR |
| H-L-Ser-OMe.HCl | HOCH₂CH(NH₂)COOCH₃·HCl | 155.58 | Racemization | Chiral HPLC, Polarimetry |
| Dehydroalanine Methyl Ester HCl | CH₂=C(NH₂)COOCH₃·HCl | 137.56 | β-Elimination | HPLC-MS, NMR |
| D-Seryl-D-Serine Methyl Ester HCl | HOCH₂CH(NH₂)CONHCH(CH₂OH)COOCH₃·HCl | 258.66 | Oligomerization | HPLC-MS, NMR |
| O-Methyl-D-Serine Methyl Ester HCl | CH₃OCH₂CH(NH₂)COOCH₃·HCl | 169.61 | Side-chain etherification | HPLC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized for your specific column and system.
-
Standard and Sample Preparation:
-
Prepare a stock solution of your this compound reference standard in the mobile phase or a suitable solvent (e.g., water) at a concentration of 1 mg/mL.
-
Prepare your sample solution at the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms for the presence of impurity peaks.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Mobile Phase Preparation: Prepare an isocratic mobile phase suitable for chiral separations, often containing a mixture of alkanes (e.g., hexane) and an alcohol (e.g., ethanol (B145695) or isopropanol) with a small amount of an acidic or basic modifier.
-
Standard and Sample Preparation: Prepare solutions of your sample and a racemic standard (if available) in the mobile phase.
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP) column.
-
Flow Rate: As recommended by the column manufacturer.
-
Injection Volume: 10 µL.
-
Column Temperature: As recommended for the specific separation.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the racemic standard to determine the retention times of the D- and L-enantiomers. Inject your sample to determine the percentage of the L-isomer present.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.
Caption: A general troubleshooting workflow for identifying and addressing impurities in this compound synthesis.
Stability of H-D-Ser-OMe.HCl in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride) in various solvents and under different pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the general stability and recommended storage for solid this compound?
A: In its solid, crystalline form, this compound is a relatively stable compound. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least two years.[1] The compound should be protected from light and moisture to prevent degradation.[1] The hydrochloride salt form enhances its stability and water solubility compared to the free base.[1]
Q2: What is the primary degradation pathway for this compound in solution?
A: The most common degradation pathway for this compound in solution is the hydrolysis of the methyl ester bond. This reaction results in the formation of D-Serine and methanol (B129727). The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent composition. Esters are generally susceptible to both acid- and base-catalyzed hydrolysis.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of the ester linkage in this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): In strongly acidic conditions, the ester can undergo acid-catalyzed hydrolysis. While the compound is formulated as a hydrochloride salt and is stable in mildly acidic conditions, prolonged exposure to strong acids (like 0.1 M HCl), especially with heating, will accelerate degradation.
-
Neutral Conditions (pH ~ 6-7.5): The compound is expected to have its maximum stability in the slightly acidic to neutral pH range. However, hydrolysis will still occur over time. For experimental purposes, it is advisable to use freshly prepared solutions.
-
Basic Conditions (pH > 8): The ester bond is highly susceptible to base-catalyzed hydrolysis (saponification). In alkaline solutions (e.g., 0.1 M NaOH), degradation is expected to be rapid, yielding D-serinate and methanol. Therefore, it is crucial to avoid dissolving or storing the compound in basic buffers for any extended period.
Q4: What is the stability of this compound in common organic solvents?
A:
-
Protic Solvents (e.g., Methanol, Ethanol): this compound is soluble in alcohols like methanol and ethanol.[2][3] While generally stable for short-term use in these solvents, be aware of the possibility of transesterification, especially in the presence of acid or base catalysts, or upon prolonged storage. This would result in the exchange of the methyl group of the ester with the alkyl group of the solvent.
-
Aprotic Solvents (e.g., DMSO, DMF): this compound is soluble in DMSO.[4] In high-purity, anhydrous aprotic solvents, the compound is relatively stable as the primary degradation pathway (hydrolysis) is minimized. However, the presence of residual water can lead to gradual degradation. It is recommended to use anhydrous solvents and store solutions under inert gas if long-term stability is required.
Q5: I see precipitation when dissolving this compound in a neutral buffer. What is happening?
A: This could be due to a few factors:
-
Conversion to Free Base: If the buffer capacity is insufficient, dissolving the hydrochloride salt might raise the pH locally, causing the less soluble free base (H-D-Ser-OMe) to precipitate. Ensure your buffer has sufficient capacity for the amount of compound you are adding.
-
Solubility Limit: You might be exceeding the solubility limit of the compound in your specific buffer system. Refer to the solubility data and consider preparing a more dilute solution.
-
Interaction with Buffer Components: Certain buffer components, like phosphates, could potentially interact with the compound, although this is less common.
Q6: How should I prepare and store stock solutions of this compound?
A: For maximum stability of stock solutions:
-
Solvent Choice: For aqueous experiments, use a slightly acidic buffer (e.g., pH 4-6) or purified water. For non-aqueous applications, high-purity DMSO or DMF are good choices.
-
Storage Temperature: Stock solutions are best stored at low temperatures. Recommendations suggest storage at -20°C for up to one month or at -80°C for up to six months.[4][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use vials.[4]
-
Moisture Protection: Always seal containers tightly to protect from moisture.[4]
Q7: Which analytical methods are suitable for monitoring the stability of this compound?
A: A stability-indicating analytical method is one that can separate the intact drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reversed-phase (RP-HPLC) method can be developed to separate the more polar degradation product (D-Serine) from the parent compound (H-D-Ser-OMe). UV detection at a low wavelength (e.g., 200-220 nm) is typically used for compounds lacking a strong chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher specificity and allows for the identification of degradation products by their mass-to-charge ratio.
-
Gas Chromatography (GC): GC can be used for the analysis of amino acid esters, often after derivatization to increase volatility and detection sensitivity.
Data Summary
The following tables summarize the known solubility and stability information for this compound.
Table 1: Solubility Data
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (642.76 mM) | [4] |
| DMSO | 100 mg/mL (642.76 mM) | [4] |
| Methanol | Soluble | [2][3] |
| Ethanol | Soluble | [2] |
Table 2: Stability Profile Summary
| Condition | Solvent/Medium | Expected Stability | Primary Degradation Pathway |
| pH | |||
| Strong Acid (pH < 2) | Aqueous Buffer | Low to Moderate | Acid-catalyzed hydrolysis |
| Mild Acidic (pH 4-6) | Aqueous Buffer | High | Slow hydrolysis |
| Neutral (pH 7.0-7.5) | Aqueous Buffer | Moderate | Slow hydrolysis |
| Basic (pH > 8) | Aqueous Buffer | Very Low | Base-catalyzed hydrolysis |
| Solvent | |||
| Water / Aqueous Buffers | pH-dependent | Hydrolysis | |
| Alcohols (Methanol, Ethanol) | Moderate | Transesterification (long-term) | |
| Aprotic (DMSO, DMF) | High (if anhydrous) | Hydrolysis (if water present) | |
| Temperature | |||
| Solid, -20°C | High (≥ 2 years) | - | |
| Solution, -80°C | High (up to 6 months) | Hydrolysis | |
| Solution, -20°C | Moderate (up to 1 month) | Hydrolysis | |
| Solution, 4°C / RT | Low (use freshly prepared) | Hydrolysis | |
| Other | |||
| Light | Potentially sensitive | Photodegradation | |
| Oxidizing Agents | Potentially sensitive | Oxidation |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.
1. Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
2. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol (or other suitable solvent)
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and take samples at shorter intervals (e.g., 0, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize samples immediately.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours), protected from light. Take samples at various time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., exposure to a combination of visible and UV light). A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: A solution of this compound stored at 4°C in the dark serves as the unstressed control.
4. Analysis:
-
Analyze all stressed and control samples by a suitable RP-HPLC method.
-
Compare the chromatograms to identify new peaks (degradation products) and measure the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation. Aim for 10-30% degradation to ensure that the degradation products are clearly visible without completely consuming the parent compound.
Visualizations
References
- 1. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Forced degradation studies of H-D-Ser-OMe.HCl to identify potential degradants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on H-D-Ser-OMe.HCl. The aim is to identify potential degradants and establish stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
To identify the potential degradation products of this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[1][2][3]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[1][3][4]
-
To develop and validate a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3]
-
To aid in the development of a stable formulation for the drug product.[5]
Q2: What are the expected degradation pathways for this compound?
Based on the structure of this compound (D-serine methyl ester hydrochloride), the most probable degradation pathways include:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield D-serine and methanol.
-
Oxidation: The amino group and the hydroxyl group can be susceptible to oxidation.[4]
-
Polymerization/Aggregation: Under certain conditions, amino acids and their derivatives can undergo self-condensation or aggregation.[4]
Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products and for quantifying the extent of degradation. A reverse-phase C18 column is a common starting point.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of the degradation products by providing mass-to-charge ratio information.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The duration of the study is too short. The molecule is inherently very stable under the tested conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or prolong the exposure time.[3] It is important to document that significant efforts were made to induce degradation. |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
| Poor peak shape or resolution in the chromatogram. | Inappropriate mobile phase composition or pH. Column degradation due to extreme pH of the injected sample. | Optimize the mobile phase (e.g., adjust the organic modifier percentage, change the buffer, or modify the pH). Neutralize the samples after acidic or basic stress before injection to protect the column. |
| Mass balance is not achieved (sum of parent drug and degradants is not close to 100%). | Some degradants are not being detected by the analytical method (e.g., they do not have a UV chromophore). The degradants are volatile. The degradants are precipitating out of solution. | Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV. Use LC-MS to search for potential non-chromophoric degradants. Visually inspect the samples for any precipitation. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradants Observed | Major Degradant (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | DP1 (2.5 min) |
| 0.1 M NaOH (RT, 4h) | 18.5 | 1 | DP1 (2.5 min) |
| 3% H₂O₂ (RT, 24h) | 8.7 | 3 | DP2 (3.8 min), DP3 (4.1 min) |
| Heat (80°C, 48h) | 5.3 | 1 | DP4 (5.2 min) |
| Photostability (ICH Q1B) | 2.1 | 1 | DP5 (6.0 min) |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., water or methanol) to obtain a concentration of 1 mg/mL.
-
Working Sample Solution: Dilute the stock solution to a final concentration of 100 µg/mL for the degradation studies.
Forced Degradation Procedures
-
Acid Hydrolysis: Mix 5 mL of the working sample solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the working sample solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the working sample solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven maintained at 80°C for 48 hours. Dissolve the stressed powder in the solvent to the working concentration before analysis.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 6. saudijournals.com [saudijournals.com]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of Crude Peptides Containing D-Serine Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude synthetic peptides containing D-serine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing a D-serine methyl ester modification?
The primary challenges stem from the unique physicochemical properties introduced by the D-amino acid and the methyl ester group:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to a carboxylic acid, especially under basic or strongly acidic conditions. This can occur during purification, leading to a mixture of the desired peptide and the hydrolyzed, more polar variant, which can be difficult to separate.[1][2][3]
-
Co-elution of Diastereomers: The crude peptide mixture may contain diastereomers (peptides with the L-serine methyl ester instead of D-serine methyl ester) if racemization occurred during synthesis. These closely related peptides can be challenging to separate using standard reversed-phase HPLC (RP-HPLC) conditions.[4][5][6]
-
Aggregation: Peptides containing D-amino acids can sometimes exhibit altered aggregation properties compared to their all-L counterparts, potentially complicating purification.[7]
-
Similar Hydrophobicity of Impurities: Deletion sequences or other synthesis-related impurities may have very similar hydrophobic profiles to the target peptide, leading to co-elution.[8]
Q2: How can I minimize the hydrolysis of the D-serine methyl ester during purification?
Minimizing hydrolysis is critical to maximizing the yield of your target peptide. Key strategies include:
-
pH Control of Mobile Phase: The rate of ester hydrolysis is significantly influenced by pH.[2] It is generally recommended to use a mildly acidic mobile phase for RP-HPLC, typically containing 0.1% trifluoroacetic acid (TFA) or formic acid, which maintains a pH of around 2-3.[9][10] These conditions generally preserve the ester group. Avoid basic mobile phases unless absolutely necessary for separation, and if so, use them with caution and at low temperatures.
-
Temperature Control: Perform purification at room temperature or even refrigerated temperatures if possible. Elevated temperatures can accelerate the rate of hydrolysis.[2]
-
Limit Exposure Time: Minimize the time the peptide is in solution, especially during sample preparation and while on the HPLC system. Promptly lyophilize the purified fractions.
Q3: My target peptide co-elutes with a major impurity. How can I improve the separation?
Co-elution is a common problem. Here are several approaches to enhance resolution:
-
Optimize the Gradient: A shallower gradient during the elution of your target peptide can significantly improve the separation of closely eluting species.[4][11]
-
Modify the Mobile Phase:
-
Ion-Pairing Reagent: While TFA is standard, trying a different ion-pairing reagent might alter the selectivity.
-
Organic Modifier: Switching from acetonitrile (B52724) to another organic solvent like methanol (B129727) can change the elution profile.
-
-
Change the Stationary Phase: If using a C18 column, trying a different stationary phase such as C8 or phenyl-hexyl can provide different selectivity.[12]
-
Orthogonal Purification: Employing a second purification step that separates based on a different principle is highly effective.[13][14] For instance, if you first use RP-HPLC (separation by hydrophobicity), a subsequent ion-exchange chromatography (IEX) step (separation by charge) can remove impurities that co-eluted in the first step.[15]
Q4: How can I confirm the presence and stereochemistry of the D-serine methyl ester in my purified peptide?
Several analytical techniques can be used for confirmation:
-
Mass Spectrometry (MS): To confirm the presence of the methyl ester, the molecular weight of the purified peptide should be determined by MS and compared to the theoretical mass. The hydrolyzed version will have a lower mass.
-
Tandem MS (MS/MS): Fragmentation analysis can help locate the modification on the serine residue.
-
Chiral Amino Acid Analysis: This involves hydrolyzing the peptide and then using a chiral separation method (e.g., chiral GC or HPLC) to quantify the ratio of D- and L-serine.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, 2D NMR techniques can confirm the stereochemistry and the presence of the methyl ester.
Troubleshooting Guides
Problem: Low yield of the desired peptide after purification.
| Possible Cause | Troubleshooting Steps |
| Ester Hydrolysis | - Analyze the crude and purified fractions by LC-MS to check for the presence of the hydrolyzed product. - Ensure the pH of your mobile phase is acidic (e.g., 0.1% TFA). - Reduce the temperature of the purification process. - Minimize the duration of the purification run. |
| Peptide Precipitation | - Check the solubility of your peptide in the mobile phase. - You may need to dissolve the crude peptide in a stronger solvent like DMSO before injection, but be mindful of solvent compatibility with your column. |
| Poor Binding to the Column | - Ensure the sample is properly acidified before loading onto the RP-HPLC column to promote binding. |
Problem: The purified peptide shows two closely eluting peaks in the analytical HPLC.
| Possible Cause | Troubleshooting Steps |
| Presence of Diastereomers | - This is a likely cause if the two peaks have the same mass. - Optimize the analytical HPLC method with a very shallow gradient to try and resolve the peaks.[4] - Consider using a different stationary phase or mobile phase composition to alter selectivity.[5] |
| Hydrolysis Product | - Check the mass of both peaks. The earlier eluting peak is likely the more polar hydrolyzed product. - If hydrolysis is the issue, refer to the troubleshooting steps for ester hydrolysis. |
Data Presentation
Table 1: Comparison of Purification Strategies for a Crude D-Serine Methyl Ester Peptide
| Purification Step | Purity of Target Peptide (%) | Recovery of Target Peptide (%) | Key Impurities Removed |
| Crude Product | 65 | 100 | Deletion sequences, hydrolyzed peptide |
| Step 1: RP-HPLC (C18, TFA/ACN) | 92 | 75 | Most deletion sequences |
| Step 2: Ion-Exchange (Cation) | 98.5 | 85 (of the 75% from Step 1) | Hydrolyzed peptide, remaining charged impurities |
Note: These are representative values and will vary depending on the specific peptide and synthesis efficiency.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is a starting point for the purification of a crude peptide containing D-serine methyl ester.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 5-25% B over 10 minutes, then 25-45% B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column, higher for preparative columns).
-
Detection: UV absorbance at 210-230 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution profile of the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide with the correct mass.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final peptide powder.
-
Mandatory Visualization
Diagram 1: General Peptide Purification Workflow
This diagram illustrates a typical workflow for purifying a crude synthetic peptide, incorporating an orthogonal purification step for higher purity.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 7. gilson.com [gilson.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. biotage.com [biotage.com]
- 10. Peptide mapping with mobile phases of intermediate pH value using capillary reversed-phase high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dealing with hygroscopic nature of H-D-Ser-OMe.HCl during weighing
Welcome to the Technical Support Center for H-D-Ser-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound during experimental procedures, particularly weighing.
Troubleshooting Guide
Accurate weighing of hygroscopic compounds like this compound is critical for experimental success. Below is a troubleshooting guide to address common issues encountered during this process.
| Symptom | Potential Cause | Recommended Solution |
| Balance reading continuously increases | The compound is actively absorbing atmospheric moisture. | 1. Minimize exposure time to the atmosphere.[1] 2. Use a weighing vessel with a narrow opening or a cap.[2] 3. Work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[3][4] 4. If the rate of weight gain is slow and consistent, you can extrapolate back to time zero to estimate the initial weight. |
| Inconsistent or fluctuating balance readings | Static electricity on the weighing vessel or the compound itself. This is more common in low humidity environments. | 1. Use an anti-static gun or ionizer to neutralize static charges on the weighing vessel and within the balance chamber.[5] 2. Use anti-static weighing boats. 3. Ensure the balance is properly grounded. |
| Clumping or caking of the powder | The compound has already absorbed a significant amount of moisture. | 1. If possible, dry the compound in a vacuum oven at a gentle temperature before use. Always check the compound's thermal stability first.[1] 2. If drying is not feasible, consider preparing a stock solution with the entire contents of the bottle and determining the concentration by other means (e.g., titration). |
| Difficulty in transferring the entire weighed amount | The hygroscopic nature of the compound can make it sticky, leading to loss of material during transfer. | 1. Use a "weighing by difference" method. Weigh the vial containing the compound, transfer the desired amount, and then re-weigh the vial. The difference in weight is the amount transferred. 2. Use a funnel for transferring the powder to minimize spills. |
| Inaccurate and non-reproducible experimental results | Inaccurate initial weight of this compound due to moisture absorption. | 1. Implement the handling and weighing procedures outlined in the experimental protocol below. 2. If possible, determine the water content of the compound using Karl Fischer titration to apply a correction factor to the weighed amount. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize moisture absorption?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The storage area should be cool and dry. A desiccator with a suitable drying agent (e.g., silica (B1680970) gel) is also recommended for long-term storage.
Q2: What is the ideal environment for weighing this compound?
A2: The ideal environment for weighing this compound is a glove box with controlled low humidity.[3][4] If a glove box is not available, a room with low ambient humidity (ideally below 40% RH) and minimal air drafts is the next best option. Avoid weighing near open windows, air conditioning vents, or in high-traffic areas.
Q3: Can I dry this compound if it has absorbed moisture?
A3: It may be possible to dry this compound that has absorbed moisture by gently heating it in a vacuum oven. However, it is crucial to first verify the compound's decomposition temperature to avoid degradation.[1] Always perform a small-scale test first.
Q4: Is it acceptable to quickly weigh the compound in an open lab?
A4: While not ideal, if you must weigh this compound in an open lab, it is crucial to do so as quickly as possible to minimize exposure to atmospheric moisture.[1] Have all your equipment ready and the receiving vessel prepared before opening the compound's container. The "weighing by difference" method is highly recommended in this scenario.
Q5: What is the "weighing by difference" method?
A5: "Weighing by difference" is a technique used to accurately determine the amount of a substance transferred. Instead of weighing the substance directly on a weighing paper or boat, you first weigh the container with the substance. Then, you transfer the desired amount of the substance to your reaction vessel and re-weigh the original container. The difference between the initial and final weights of the container is the exact amount of substance you have transferred. This method minimizes errors from the substance sticking to the weighing paper or absorbing moisture during the weighing process.
Experimental Protocol: Weighing this compound
This protocol outlines the recommended procedure for accurately weighing the hygroscopic compound this compound.
Materials:
-
This compound
-
Spatula
-
Weighing vessel (e.g., glass vial with a cap)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glove box or a controlled low-humidity environment
-
Anti-static gun (optional)
-
Lab notebook and pen
Procedure:
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place all necessary materials (spatula, weighing vessel, notebook) inside the glove box or the controlled humidity environment to allow them to equilibrate.
-
If not using a controlled environment, ensure the weighing area is free from drafts and the ambient humidity is as low as possible.
-
-
Taring the Weighing Vessel:
-
Place the empty weighing vessel on the balance pan and close the balance doors.
-
Allow the reading to stabilize and then tare the balance to zero.
-
-
Weighing the Compound:
-
Open the container of this compound.
-
Quickly transfer an approximate amount of the compound to the tared weighing vessel using a clean, dry spatula.
-
Immediately close the container of this compound and the weighing vessel.
-
Place the capped weighing vessel on the balance pan and close the balance doors.
-
Record the stable weight reading.
-
-
Weighing by Difference (Alternative and Recommended Method):
-
Place the closed container of this compound on the balance and record the initial mass.
-
Remove the container from the balance.
-
Quickly transfer the desired amount of powder from the container to your reaction vessel.
-
Immediately re-cap the this compound container and place it back on the balance.
-
Record the final mass.
-
The difference between the initial and final mass is the precise amount of this compound transferred.
-
-
Post-Weighing:
-
Clean the balance and the surrounding area of any spilled compound.
-
Ensure the this compound container is tightly sealed and returned to the desiccator for proper storage.
-
Data Presentation
| Relative Humidity (RH) | Expected Weight Gain (%) | Observations |
| < 40% | Minimal (< 0.1%) | The compound is relatively stable, but rapid handling is still recommended. |
| 40% - 60% | Moderate (0.1% - 0.5%) | Noticeable weight gain over a few minutes. A controlled environment is advised. |
| > 60% | Significant (> 0.5%) | Rapid weight gain, potential for clumping. A glove box is highly recommended. |
Note: These are illustrative values. The actual weight gain will depend on the specific compound, exposure time, temperature, and surface area.
Visualization
The following workflow diagram illustrates the decision-making process for handling and weighing this compound.
Caption: Decision workflow for weighing hygroscopic this compound.
References
Technical Support Center: Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of residual hydrochloric acid (HCl) on peptide coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of residual HCl on peptide coupling?
Residual HCl from the Nα-deprotection step of Boc-protected amino acids protonates the newly exposed N-terminal amine of the resin-bound peptide. This forms a non-nucleophilic ammonium (B1175870) salt (e.g., R-NH₃⁺Cl⁻). The protonated amine cannot effectively attack the activated carboxyl group of the incoming amino acid, which stalls or completely inhibits the peptide bond formation and leads to low coupling efficiency and truncated peptide sequences.[1][2]
Q2: How does pH influence the efficiency of coupling reagents?
The efficiency of most common coupling reagents is highly pH-dependent. For instance, carbodiimide-mediated reactions (e.g., using EDC) are typically most effective in a slightly acidic to neutral pH range (4.5 - 7.5). While the initial carboxyl group activation is efficient at a lower pH, the subsequent reaction with the amine requires a deprotonated, nucleophilic amine, which is favored at a more neutral or slightly basic pH. If the local pH at the resin bead is too acidic due to residual HCl, the coupling reaction will be significantly impaired.
Q3: Besides low yield, what are other indicators of residual acid issues?
Beyond a low yield of the desired peptide, other indicators include:
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product may show significant peaks corresponding to peptides missing one or more amino acids.
-
Negative Colorimetric Tests: A negative result from a colorimetric test like the Kaiser test (which detects free primary amines) after the coupling step can indicate that the N-terminal amine was never deprotected or, more relevant to this topic, that it remained protonated and unable to react.[3]
-
Repetitive Synthesis Failure: Consistent failure at the same coupling step across multiple synthesis attempts can point to a sequence-specific issue exacerbated by inadequate neutralization.
Troubleshooting Guide
Q4: My coupling reaction has failed. How can I confirm if residual HCl is the cause?
To diagnose the issue, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing H-D-Ser-OMe.HCl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of H-D-Ser-OMe.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial temperature and reaction time for coupling this compound?
A1: For most standard coupling reagents, it is recommended to start the reaction at 0 °C and then allow it to warm to room temperature (20-25 °C). The initial cooling helps to minimize potential side reactions and racemization. Typical reaction times range from 1 to 18 hours. It is crucial to monitor the reaction progress using methods like TLC or LC-MS to determine the optimal time for your specific system. For carbodiimide-mediated couplings, maintaining low temperatures is often recommended to reduce temperature-dependent side reactions.[1]
Q2: Which coupling reagents are best suited for this compound?
A2: A variety of coupling reagents can be successfully used for coupling this compound. The choice often depends on the specific amino acid being coupled to it, the scale of the synthesis, and the desired purity. Common classes of reagents include:
-
Carbodiimides (e.g., DIC, EDC): Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.[1][2] DIC/HOBt is a cost-effective option.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction kinetics.[3] However, studies have shown that HATU in the presence of NMM can lead to some racemization of serine derivatives.[4]
-
Phosphonium Salts (e.g., PyBOP): These are also highly effective coupling reagents.
For sterically hindered couplings, more reactive reagents like HATU or COMU may be beneficial.
Q3: Is it necessary to protect the hydroxyl group of serine before coupling?
A3: While the hydroxyl group of serine can potentially undergo side reactions, such as O-acylation, it is often not necessary to protect it for standard peptide couplings, especially when using optimized conditions. The amino group is a much stronger nucleophile than the hydroxyl group, favoring the desired amide bond formation. However, if O-acylation becomes a significant issue, protection of the hydroxyl group with a tert-butyl (tBu) group is a common strategy.[5]
Q4: How can I minimize racemization during the coupling of this compound?
A4: Racemization at the α-carbon is a potential side reaction, particularly with certain coupling reagents and conditions. To minimize racemization:
-
Choice of Reagents: Using carbodiimides in combination with additives like HOBt or Oxyma is a well-established method to suppress racemization.[1] For serine, DIC/Oxyma has been shown to result in negligible racemization.[4]
-
Temperature Control: Performing the coupling at lower temperatures (e.g., starting at 0 °C) can help reduce the rate of racemization.[1]
-
Base Selection: The choice and amount of base can influence racemization. Using a weaker base like N-methylmorpholine (NMM) or collidine in place of stronger bases like DIPEA may be beneficial in some cases.
Q5: What are common side reactions to watch out for, and how can I troubleshoot them?
A5: Besides racemization and O-acylation, other potential side reactions include:
-
N-O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl shift from the nitrogen to the oxygen of the side chain. This reaction is reversible with treatment by a mild base like aqueous ammonia.[6]
-
Aspartimide Formation: If coupling to an aspartic acid residue, aspartimide formation can occur under both acidic and basic conditions. Adding HOBt to the deprotection solution in Fmoc synthesis can help reduce this side reaction.[6]
-
Guanidinylation: When using uronium/aminium-based coupling reagents in excess, the free N-terminus of the peptide can be guanidinylated, leading to a capped and terminated chain. Pre-activating the carboxylic acid before adding it to the amine component can minimize this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete reaction. | Increase reaction time and continue to monitor. Consider switching to a more reactive coupling reagent like HATU or COMU. Elevating the temperature under controlled conditions (e.g., microwave synthesis) can also improve yield, but monitor for side reactions.[6][7] |
| Aggregation of the peptide chain. | Switch to a more polar solvent like NMP or add DMSO. Sonication or coupling at a higher temperature can also help disrupt aggregation.[6] | |
| Presence of Diastereomeric Impurities | Racemization. | Couple at a lower temperature (start at 0 °C). Use a coupling reagent combination known to suppress racemization, such as DIC/Oxyma.[4] |
| Side Product with +14 Da Mass Increase | O-methylation of the serine hydroxyl group (if methanol (B129727) is present). | Ensure all solvents are anhydrous and avoid using methanol as a solvent or in workup steps where reactive species are present. |
| Side Product with Mass of Acylating Amino Acid | O-acylation of the serine hydroxyl group. | Optimize reaction conditions (lower temperature, shorter time). If persistent, consider protecting the serine hydroxyl group with a tBu group. |
Experimental Protocols
General Protocol for DIC/HOBt Coupling
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) and a tertiary base such as DIPEA (1.0 eq) in the same anhydrous solvent.
-
Add the solution of H-D-Ser-OMe to the pre-activated amino acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, proceed with the appropriate aqueous workup to remove by-products and excess reagents.
General Protocol for HATU Coupling
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a tertiary base like DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.0 eq) in the same anhydrous solvent to neutralize the hydrochloride salt.
-
Add the neutralized H-D-Ser-OMe solution to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with a suitable organic solvent like ethyl acetate (B1210297) and perform an aqueous workup to remove water-soluble by-products.
Visualizing the Workflow and Troubleshooting
Below are diagrams generated using Graphviz to illustrate the experimental workflow and a logical troubleshooting process.
Caption: General workflow for the coupling of this compound.
Caption: Logical troubleshooting guide for this compound coupling.
References
- 1. bachem.com [bachem.com]
- 2. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of D-Serine Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deletion sequences during the synthesis of peptides containing D-serine.
Troubleshooting Guide: Minimizing D-Serine Deletion Sequences
Q1: My mass spectrometry results show significant peaks corresponding to deletion sequences of D-serine. What are the primary causes?
A1: Deletion sequences involving D-serine primarily arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). The main contributing factors are:
-
Steric Hindrance: The D-configuration of serine can present a steric challenge to the incoming activated amino acid, slowing down the coupling reaction and leading to incomplete acylation of the N-terminus.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) on the resin, which hinders the accessibility of the N-terminus for both deprotection and coupling reactions.[1] This is a major cause of deletion sequences, particularly in hydrophobic or poly-serine tracts.[1][2]
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Less reactive reagents may not be efficient enough to overcome the steric hindrance associated with D-amino acids, resulting in lower coupling yields.[2][3]
-
Inefficient Fmoc Deprotection: Aggregation can also slow down the removal of the Fmoc protecting group, leaving the N-terminus blocked for the subsequent coupling step.[4]
Q2: Which side-chain protecting group is recommended for D-serine to minimize deletion sequences?
A2: For the synthesis of peptides containing D-serine, especially in sequences prone to aggregation, Fmoc-D-Ser(Trt)-OH is often the superior choice over the more common Fmoc-D-Ser(tBu)-OH.[1][2]
-
Aggregation Disruption: The bulky trityl (Trt) group acts as a steric shield, effectively disrupting the interchain hydrogen bonding that leads to the formation of secondary structures and aggregation.[1][2]
-
Improved Purity and Yield: In the synthesis of "difficult" sequences, such as those with multiple serine residues, the use of the Trt protecting group can significantly enhance the purity and yield of the final peptide by minimizing the formation of truncated or deletion sequences.[2]
Q3: What are the most effective coupling reagents for incorporating D-serine and preventing deletion sequences?
A3: For challenging couplings involving sterically hindered amino acids like D-serine, high-performance onium salt-based coupling reagents are recommended. HATU and HCTU have demonstrated superior efficiency, especially with shorter coupling times, leading to higher crude peptide purities.[2][3]
-
High Reactivity: HATU and HCTU form highly reactive active esters, which facilitates rapid and complete coupling, minimizing the risk of incomplete reactions that lead to deletion sequences.[2]
-
Racemization Suppression: HATU is also known to result in less epimerization compared to other reagents like HBTU.[2]
While PyBOP is a viable option, it generally requires longer coupling times to achieve comparable results to HATU and HCTU.[2] For routine syntheses without significant steric hindrance, carbodiimide-based reagents like DIC in combination with an additive such as Oxyma can be effective and cost-efficient.
Q4: Can I use a double coupling strategy to minimize D-serine deletions?
A4: Yes, a double coupling strategy is a highly effective method to ensure the complete incorporation of D-serine, thereby minimizing deletion sequences. This involves repeating the coupling step with a fresh solution of the activated Fmoc-D-serine. While this extends the synthesis time, it significantly increases the coupling efficiency, especially for difficult residues. One study on a model peptide demonstrated that a double coupling protocol with DIC in dichloromethane (B109758) resulted in an average deletion of only 0.036% per step.[4]
Q5: Are there any other side reactions specific to D-serine that I should be aware of?
A5: Besides deletion, other potential side reactions when working with D-serine include:
-
Racemization: The chiral integrity of the D-serine residue can be compromised during the activation and coupling steps, leading to the formation of the L-serine epimer. The choice of base is crucial; for instance, DIPEA has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[1] Using a sterically hindered base like 2,4,6-collidine can reduce racemization.[5]
-
β-Elimination: Under basic conditions, serine residues can undergo β-elimination to form dehydroalanine.[5] Careful control of the basicity during Fmoc deprotection is important to minimize this side reaction.
-
O-Acylation: The hydroxyl group in the side chain of serine can be acylated during coupling with active esters. This can be prevented by using additives such as 2,4-dinitrophenol (B41442) or pentachlorophenol.[6]
Frequently Asked Questions (FAQs)
Q1: How can I detect and quantify D-serine deletion sequences in my crude peptide?
A1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary analytical technique for identifying and quantifying deletion sequences.
-
Methodology: The crude peptide is analyzed by reverse-phase HPLC coupled to a mass spectrometer. The deletion sequence will have a lower molecular weight than the target peptide and will typically elute at a different retention time.
-
Quantification: The relative amount of the deletion peptide can be estimated by integrating the peak area of the corresponding ion in the mass chromatogram and comparing it to the peak area of the target peptide. For more accurate quantification, a calibration curve with a synthesized standard of the deletion peptide may be necessary.
Q2: Does the position of D-serine in the peptide sequence affect the likelihood of deletion?
A2: Yes, the position can have an impact. D-serine residues within or adjacent to hydrophobic stretches or sequences known to adopt stable secondary structures are more prone to deletion due to increased aggregation. The introduction of a D-amino acid can, in some cases, disrupt these secondary structures and facilitate synthesis.[4]
Q3: Are there any specific resin types that are recommended for synthesizing peptides with D-serine?
A3: For sequences prone to aggregation, using a low-loaded resin or a resin with good swelling properties can be beneficial. PEG-based resins (e.g., TentaGel) can improve solvation of the growing peptide chain and reduce aggregation, thereby minimizing deletion sequences.
Quantitative Data on Synthesis Efficiency
The following tables summarize quantitative data from studies on peptide synthesis that are relevant to minimizing deletion sequences.
Table 1: Impact of D-Amino Acid Incorporation on Deletion Sequences in a Model Peptide
| Peptide Sequence | Synthesis Protocol | Average Deletion per Step (%) | Average Insertion per Step (%) | Stepwise Yield of Target Peptide (%) |
| Poly-L-alanine | Symmetrical Anhydride in DMF | High (not specified) | High (not specified) | Low (not specified) |
| [D-Ala³,⁶,⁹,¹²,¹⁵,¹⁸]Ala²⁰-Val | Double coupling with DIC in DCM | 0.036 | 0.029 | 99.93 |
Data adapted from a study by Kent and coworkers, which demonstrated that the introduction of D-alanine at every third residue eliminated conformational problems that led to incomplete reactions in the all-L-alanine model peptide.[4] This principle is applicable to D-serine for disrupting aggregation.
Table 2: Comparative Performance of Coupling Reagents in the Synthesis of a Difficult Peptide Sequence (Acyl Carrier Protein 65-74)
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| PyBOP | 2 x 1 min | 48.11 |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 1 min | 79.86 |
| PyBOP | 2 x 20 min | 70.27 |
| HATU | 2 x 20 min | 79.91 |
| HCTU | 2 x 20 min | 80.52 |
Data from a comparative study on coupling reagents.[2] Higher crude purity indicates more efficient coupling and a lower incidence of deletion and other side products.
Experimental Protocols
Protocol 1: HPLC-MS Analysis for the Detection of D-Serine Deletion Peptides
Objective: To identify and relatively quantify deletion sequences in a crude peptide sample containing D-serine.
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-Q-TOF)
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Methodology:
-
Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Set the column temperature to 40 °C.
-
Use a flow rate of 0.3 mL/min.
-
Apply a linear gradient, for example:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass range that includes the expected masses of the target peptide and the D-serine deletion peptide (Mass of target peptide - 87.08 Da).
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical masses of the target peptide and the deletion peptide.
-
Integrate the peak areas to determine the relative abundance of the deletion sequence.
-
Protocol 2: Optimized Coupling of Fmoc-D-Ser(Trt)-OH using HATU
Objective: To achieve high coupling efficiency of Fmoc-D-Ser(Trt)-OH to minimize deletion sequences.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Ser(Trt)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Ser(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction:
-
Add DIPEA or 2,4,6-Collidine (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the result is positive (blue beads), a second coupling is recommended.
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) of D-serine containing peptides.
Caption: Logical relationship between causes of D-serine deletion and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Kaiser test, particularly concerning its limitations with N-terminal serine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and what is its primary application in SPPS?
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive colorimetric assay used to detect the presence of primary amines.[1][2] In the context of SPPS, its principal role is to monitor the completion of the amino acid coupling and deprotection steps.[1][2] A positive result, typically an intense blue or purple color (Ruhemann's Purple), indicates the presence of free N-terminal primary amines, signifying an incomplete coupling reaction.[3][4] Conversely, a negative result (a yellow or colorless solution and beads) suggests that the coupling reaction is complete.[5]
Q2: I am working with a peptide that has an N-terminal serine, and the Kaiser test is giving a weak or ambiguous result after the deprotection step. Why is this happening?
This is a known limitation of the Kaiser test. While it is generally reliable for most primary amines, it often yields an atypical or weak color response with certain N-terminal amino acids, notably serine, asparagine, and aspartic acid.[5] The precise chemical reason for this is not definitively established in all literature, but it is likely due to side reactions or interactions involving the amino acid's side chain that interfere with the formation of the standard Ruhemann's Purple chromophore. In the case of asparagine, for instance, the side chain amide can react with ninhydrin to produce a brown-colored product.[3] For serine, the hydroxyl group in its side chain may participate in side reactions with the ninhydrin reagent, preventing the typical color development.
Q3: Are there other amino acids that give a poor response with the Kaiser test?
Yes. The Kaiser test is notably unreliable for detecting secondary amines.[2][6] Therefore, when the N-terminal residue is proline or a proline derivative (e.g., hydroxyproline), the test produces a less intense reddish-brown color, which can be difficult to interpret.[5][7]
Q4: What are the potential consequences of a false-negative or weak-positive Kaiser test?
Relying on an ambiguous Kaiser test result can lead to significant issues in peptide synthesis. A false-negative result (interpreting a weak color as complete coupling) will lead to the continuation of the synthesis with unreacted amines. This results in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the desired full-length peptide during purification, thereby reducing the overall yield and purity of the final product.
Q5: Can I still use the Kaiser test if I have an internal serine residue in my peptide sequence?
Yes, the limitation of the Kaiser test is specific to the N-terminal amino acid. If serine is present within the peptide sequence but not at the N-terminus, the Kaiser test should still provide a reliable result for the presence or absence of the free primary amine of the subsequent N-terminal amino acid being coupled.
Troubleshooting Guide: Weak or Atypical Kaiser Test Results with N-Terminal Serine
This guide provides a systematic approach to addressing issues with the Kaiser test when an N-terminal serine is present in your peptide sequence.
Step 1: Problem Identification
You observe a faint blue, brownish, or otherwise ambiguous color in the Kaiser test after the deprotection of an N-terminal serine, where a strong blue color is expected.
Step 2: Understanding the Cause
The atypical color is a known limitation of the Kaiser test with N-terminal serine. The hydroxyl group of the serine side chain likely interferes with the standard reaction pathway of ninhydrin with the primary amine.
Step 3: Immediate Action - Do Not Proceed with Coupling
Avoid the temptation to proceed with the next coupling step based on an ambiguous result. This can lead to the accumulation of deletion sequences.
Step 4: Select and Perform an Alternative Test
When the Kaiser test is unreliable, it is crucial to use an alternative colorimetric method to confirm the presence of the free amine. The following tests are recommended:
-
Chloranil Test: This test is suitable for both primary and secondary amines and provides a distinct blue color in the presence of a free amine.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is a sensitive test for primary amines that produces a red or orange color on the resin beads.
-
Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction and gives a blue color in the presence of basic free amines (both primary and secondary).
Step 5: Interpreting the Alternative Test Results and Taking Action
| Alternative Test Result | Interpretation | Recommended Action |
| Strong Positive | Deprotection is complete, and the free amine is present. | Proceed with the next coupling step. |
| Negative | Deprotection is incomplete. | Repeat the deprotection step and re-test. |
| Weak/Ambiguous | Possible incomplete deprotection or issue with the test itself. | Repeat the deprotection and re-test. If the result is still ambiguous, consider taking a small resin sample for cleavage and LC-MS analysis to confirm the presence of the free N-terminus. |
Step 6: Optimizing Difficult Couplings to Serine
If subsequent coupling to the N-terminal serine proves to be inefficient (indicated by a positive colorimetric test after coupling), consider the following strategies:
-
Recouple: Perform a second coupling reaction.
-
Change Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU.
-
Alter the Solvent: Using a different solvent like NMP or DMSO, or a mixture of DMF/DCM, can help to disrupt peptide aggregation and improve coupling efficiency.[7]
-
Capping: If a small amount of unreacted amine persists after a second coupling, it is advisable to cap these unreacted chains using acetic anhydride.[7] This will prevent the formation of deletion sequences.
Experimental Protocols
Important Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Kaiser Test Protocol
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.
-
Solution C: 1.0 mL of a 16.5 mg/mL KCN solution in water, diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense blue solution and beads | Positive result (incomplete coupling) |
| Light blue solution, dark blue beads | Incomplete coupling, recouple |
| Dark blue solution, colorless beads | Nearly complete coupling, consider extending coupling time or capping |
| Colorless or faint blue solution and beads | Negative result (complete coupling) |
Chloranil Test Protocol
Reagents:
-
Reagent A: 1 mL of acetaldehyde (B116499) in 49 mL of DMF.
-
Reagent B: 1 g of p-chloranil in 49 mL of DMF.
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.[7]
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation |
| Blue beads | Positive result (free amine present) |
| No color change (beads remain original color) | Negative result (no free amine) |
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test Protocol
Reagents:
-
Reagent A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
-
Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Suspend the beads in fresh DMF in a small test tube.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color.
Interpretation of Results:
| Observation | Interpretation |
| Red or orange beads | Positive result (incomplete coupling) |
| Colorless or yellow beads | Negative result (complete coupling) |
Bromophenol Blue (BPB) Test Protocol
Reagent:
-
Test Solution: 0.05% (w/v) bromophenol blue in DMF or DMA.[5]
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small test tube.
-
Carefully wash the beads with fresh DMF to remove any residual base.
-
Add 1-2 drops of the BPB test solution.[2]
-
Immediately observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation |
| Blue to blue-green beads | Positive result (incomplete coupling) |
| Yellow-green beads | Nearly complete coupling |
| Yellow beads with a trace of green | Complete coupling |
Visual Guides
References
- 1. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Ninhydrin - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Collection - Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - Analytical Chemistry - Figshare [acs.figshare.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Strategic Guide to D-Serine Incorporation: H-D-Ser-OMe.HCl vs. Fmoc-D-Ser(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of H-D-Ser-OMe.HCl and Fmoc-D-Ser(tBu)-OH for the incorporation of D-serine into peptides, supported by experimental context and data.
The precise incorporation of non-proteinogenic amino acids like D-serine is a critical aspect of modern drug development and peptide chemistry, offering avenues to enhance peptide stability, receptor affinity, and biological activity. The choice of the D-serine building block is fundamental to the success of the synthesis, dictating the overall strategy, be it Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. This guide provides a detailed comparison between two common D-serine derivatives: this compound and Fmoc-D-Ser(tBu)-OH, focusing on their strategic application, performance, and potential side reactions.
Executive Summary: A Tale of Two Strategies
This compound and Fmoc-D-Ser(tBu)-OH are not direct competitors for the same synthetic step but rather represent two divergent strategic approaches to peptide synthesis.
-
Fmoc-D-Ser(tBu)-OH is the workhorse for modern Solid-Phase Peptide Synthesis (SPPS) . Its design is optimized for the iterative, C-to-N terminal elongation of a peptide chain anchored to a solid support. The orthogonal protection scheme, with a base-labile Fmoc group on the α-amino group and an acid-labile tert-butyl (tBu) ether protecting the side-chain hydroxyl, is the cornerstone of the widely adopted Fmoc/tBu strategy.[1]
-
This compound is primarily utilized in solution-phase peptide synthesis . With a free α-amino group (as a hydrochloride salt) and a methyl ester protecting the C-terminal carboxyl group, it is suited for N-to-C terminal chain elongation in solution.[2] Its direct application in standard C-to-N SPPS is not feasible without significant modification.
The choice between these two derivatives is therefore a choice between synthesis methodologies, each with its own set of advantages and challenges.
Performance and Application Comparison
The performance of these D-serine derivatives must be evaluated within the context of their respective synthetic strategies.
| Feature | Fmoc-D-Ser(tBu)-OH | This compound |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Protecting Group Strategy | α-Amino: Fmoc (base-labile) Side-chain: tBu (acid-labile) C-terminus: Free (for coupling to resin/peptide chain) | α-Amino: Free (as HCl salt) Side-chain: Unprotected C-terminus: Methyl ester (base/acid-labile) |
| Direction of Synthesis | C-terminus to N-terminus | N-terminus to C-terminus (typically) |
| Coupling Efficiency | Generally high in SPPS, though sequence-dependent.[1] | Dependent on coupling reagents and solubility in solution-phase. |
| Purification | Intermediates are purified by simple filtration and washing. Final peptide requires cleavage and HPLC purification.[3] | Requires purification (e.g., extraction, crystallization, chromatography) after each coupling step.[4] |
| Scalability | Well-suited for both small-scale (research) and large-scale (industrial) automated synthesis.[5] | Can be challenging to scale up due to purification requirements, but may be advantageous for very large-scale production of short peptides. |
Experimental Protocols
The methodologies for incorporating these two D-serine derivatives are fundamentally different. Below are representative protocols for each.
Protocol 1: Incorporation of Fmoc-D-Ser(tBu)-OH in Fmoc-SPPS
This protocol outlines a standard manual coupling cycle for adding a Fmoc-D-Ser(tBu)-OH residue to a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.[6]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide-resin.[7]
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (B109758) (DCM) (3x), and DMF (3x) to remove residual piperidine.[6]
3. Coupling of Fmoc-D-Ser(tBu)-OH:
-
In a separate vessel, pre-activate Fmoc-D-Ser(tBu)-OH (4 eq.), HCTU (3.9 eq.), and 6-Cl-HOBt (4 eq.) in DMF with N,N-Diisopropylethylamine (DIPEA) (8 eq.) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Dipeptide Synthesis using this compound in Solution-Phase
This protocol describes a representative synthesis of a dipeptide, for example, Boc-Ala-D-Ser-OMe.
1. Neutralization of this compound:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 eq.) and stir for 15-20 minutes at room temperature to obtain the free base of D-serine methyl ester in solution.[4]
2. Peptide Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1.0 eq.) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir for 30 minutes at 0°C. A precipitate of dicyclohexylurea (DCU) will form.[4]
-
Add the neutralized H-D-Ser-OMe solution from step 1 to this reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine to remove unreacted starting materials and reagents.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica (B1680970) gel column chromatography.
Potential Side Reactions and Mitigation
Both strategies are susceptible to side reactions that can impact the yield and purity of the final peptide.
| Side Reaction | Fmoc-D-Ser(tBu)-OH (in SPPS) | This compound (in Solution-Phase) | Mitigation Strategies |
| Racemization | Can occur during the activation step, especially with base-mediated coupling reagents like HBTU/DIPEA.[8] Serine is susceptible to this side reaction.[9] | Possible during activation, especially with strong activating agents or prolonged reaction times. | Use of racemization-suppressing additives (e.g., HOBt, Oxyma), careful selection of coupling reagents (e.g., DIC/Oxyma), and optimization of base concentration and reaction temperature. |
| β-Elimination | A minor side reaction for serine under standard basic conditions used for Fmoc deprotection, leading to dehydroalanine. | Not a primary concern during coupling but can be relevant during subsequent deprotection steps if harsh basic conditions are used. | Careful control of the duration and temperature of piperidine treatment during Fmoc deprotection. |
| Protecting Group Removal Issues | Incomplete removal of the tBu group can occur with insufficient TFA concentration or cleavage time, especially in sterically hindered sequences. The resulting t-butyl cation can cause side reactions like S-tert-butylation of Cys or alkylation of Trp.[10][11] | Saponification of the methyl ester can be difficult for larger peptides and may require harsh conditions (excess base, long reaction times), which can lead to racemization or other side reactions.[12] | For tBu: Use of scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT)) in the TFA cleavage cocktail.[13] For Methyl Ester: Use of milder saponification conditions where possible, or alternative C-terminal protecting groups if harsh conditions are required.[14] |
Visualization of Synthetic Workflows
The following diagrams illustrate the conceptual differences between the two synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Coupling Efficiency of H-D-Ser-OMe.HCl with Various Activators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is paramount in peptide synthesis to ensure high yield, purity, and stereochemical integrity of the final product. This is particularly critical when incorporating amino acids with functionalized side chains, such as serine, which are susceptible to side reactions like racemization. This guide provides an objective comparison of the performance of common activators for the coupling of H-D-Ser-OMe.HCl, supported by established principles in peptide chemistry and available experimental data on related serine derivatives.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reaction is influenced by the choice of activator, which dictates reaction speed, yield, and the extent of potential side reactions. Below is a summary of the performance of several widely used coupling reagents in the context of coupling to a serine methyl ester derivative.
| Coupling Reagent/System | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU/DIPEA | Very High (>95%) | < 30 minutes | Fast and highly efficient, even for sterically hindered amino acids. Low risk of racemization.[1] | Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HBTU/DIPEA | High (>90%) | 15 - 60 minutes | Efficient and fast-acting. A well-established and reliable reagent.[2] | Potential for guanidinylation. Moderate risk of racemization compared to HATU. |
| EDC/HOBt | Good (80-95%) | 12 - 24 hours | Cost-effective. Water-soluble byproducts are easily removed. HOBt minimizes racemization.[3] | Slower reaction rates compared to onium salts. |
| DEPBT/DIPEA | Good to High | 1 - 2 hours | Exhibits remarkable resistance to racemization, making it suitable for sensitive amino acids.[4] | Can be less reactive than HATU or HBTU in some cases. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the coupling of an N-protected amino acid to this compound using the discussed activators.
General Peptide Coupling Workflow
The fundamental process of peptide bond formation involves the activation of a carboxylic acid group on one amino acid and its subsequent reaction with the amino group of another.
Caption: General workflow for peptide bond formation.
Protocol 1: Coupling using HATU
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.), HATU (0.95 eq.), and this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DMF.
-
Activation: Add HBTU (1.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.0 eq.) and DIPEA (2.0 eq.) in DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 3: Coupling using EDC/HOBt
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in a mixture of Dichloromethane (DCM) and DMF.
-
Cooling: Cool the solution to 0 °C.
-
EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq.) to the solution.
-
Base Addition: Add DIPEA (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol. The aqueous washes are particularly effective at removing the urea (B33335) byproduct from EDC.
Mechanism of Action: A Comparative Overview
The different classes of coupling reagents operate through distinct activation pathways, which influences their reactivity and propensity for side reactions.
Caption: Activation pathways for different coupling reagents.
References
- 1. peptide.com [peptide.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Enantiomeric Purity Analysis of H-D-Ser-OMe.HCl by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of D-serine methyl ester hydrochloride (H-D-Ser-OMe.HCl) is a critical quality attribute in pharmaceutical development and neuroscience research. The presence of the L-enantiomer can impact the pharmacological and toxicological profile of drug candidates. Chiral chromatography is the most reliable method for accurately determining enantiomeric excess.[1] This guide provides an objective comparison of various chiral chromatography methods for the enantiomeric purity analysis of this compound, supported by experimental data from closely related compounds.
Comparison of Chiral Chromatography Techniques
Three primary chiral chromatography techniques are suitable for the analysis of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via derivatization, and Chiral Gas Chromatography (GC) following derivatization.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (with Derivatization) | Chiral GC (with Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP).[1] | Enantiomers are derivatized to form diastereomers, which are then separated on a standard achiral column.[2] | Volatile derivatives of the enantiomers are separated on a chiral GC column.[3] |
| Sample Preparation | Minimal, dissolution in a suitable solvent. | Derivatization step required (e.g., with OPA/N-acetyl-L-cysteine).[2] | Derivatization to increase volatility is necessary (e.g., with heptafluorobutyl chloroformate).[4] |
| Selectivity | Dependent on the choice of CSP (e.g., crown ethers, cyclodextrins, polysaccharide-based).[5] | Dependent on the chiral derivatizing agent and the efficiency of the achiral column. | Dependent on the chiral GC column (e.g., Chirasil-L-Val).[3] |
| Sensitivity | Moderate to high, depending on the detector. | High, especially with fluorescent derivatizing agents.[2][6] | Very high, especially with mass spectrometry (MS) detection. |
| Analysis Time | Generally short, with baseline resolution achievable in under 10 minutes for serine.[5] | Can be longer due to the derivatization step and potentially longer chromatographic runs. | Fast separation on the column, but sample preparation can be time-consuming. |
| Method Development | Can be complex, requiring screening of different CSPs and mobile phases. | More straightforward as it utilizes standard reversed-phase columns. | Requires optimization of both derivatization and GC conditions. |
| Cost | Chiral columns can be expensive.[2] | Lower column cost, but derivatization reagents add to the expense. | Chiral GC columns can be costly. |
Experimental Protocols
Method 1: Direct Chiral HPLC using a Crown-Ether CSP
This method is highly effective for the direct separation of amino acid enantiomers.[5]
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid[5]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Indirect Chiral HPLC with OPA/NAC Derivatization
This method involves the formation of diastereomers that can be separated on a standard C18 column.[2]
-
Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC)[2]
-
Derivatization Procedure:
-
Prepare a 50 mM solution of OPA in methanol.
-
Prepare a 50 mM solution of NAC in water.
-
To 100 µL of a 1 mg/mL sample solution of this compound in water, add 100 µL of the OPA solution and 100 µL of the NAC solution.
-
Vortex the mixture and allow it to react for 5 minutes at room temperature.
-
Inject the reaction mixture into the HPLC system.
-
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Solvent A (50 mM Sodium Acetate, pH 5.5) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 230 nm.
-
Injection Volume: 20 µL
Method 3: Chiral GC-MS with Heptafluorobutyl Chloroformate Derivatization
This is a highly sensitive method suitable for trace analysis of enantiomers.
-
Derivatization Reagent: Heptafluorobutyl chloroformate (HFBCF)
-
Derivatization Procedure:
-
Evaporate an aqueous solution of this compound to dryness.
-
Add 100 µL of isooctane (B107328) and 50 µL of HFBCF.
-
Heat at 100°C for 15 minutes.
-
After cooling, add 100 µL of methylamine (B109427) solution and vortex.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection.[4]
-
-
Column: Chirasil-L-Val capillary column[3]
-
Carrier Gas: Helium
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Injector Temperature: 250°C
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.
Performance Comparison
The following table summarizes the expected performance for the analysis of serine enantiomers based on published data. These values provide a strong indication of the performance achievable for this compound.
| Method | Compound | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Reference |
| Direct Chiral HPLC | D/L-Serine | > 2.0 | 1.99 | < 10 | [5] |
| Indirect Chiral HPLC | D/L-Serine | > 1.5 | - | ~ 20 | [2] |
| Chiral GC-MS | D/L-Serine | Baseline Separation | - | ~ 15 | [3] |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for direct and indirect chiral chromatography.
Caption: Workflow for direct chiral HPLC analysis.
Caption: Workflow for indirect chiral HPLC analysis.
Conclusion
The choice of method for the enantiomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
Direct Chiral HPLC is often the most straightforward and rapid method, provided a suitable chiral stationary phase is available. It is ideal for routine quality control.
-
Indirect Chiral HPLC offers a cost-effective alternative by utilizing standard achiral columns and can provide excellent sensitivity with fluorescent derivatization.
-
Chiral GC-MS is the most sensitive technique and is well-suited for trace analysis or when structural confirmation of the enantiomers is required.
A systematic approach to method development, potentially screening both direct and indirect methods, is the most effective strategy for achieving a robust and reliable enantioseparation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prudent Choice in Peptide Synthesis: A Cost-Effectiveness Analysis of H-D-Ser-OMe.HCl versus Protected D-Serine Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of starting materials is a critical decision that profoundly impacts not only the success of the synthesis but also its overall cost-effectiveness. This guide provides a detailed comparison between using the seemingly economical D-serine methyl ester hydrochloride (H-D-Ser-OMe.HCl) and the industry-standard protected D-serine derivatives, such as Fmoc-D-Ser(tBu)-OH and Boc-D-Ser(tBu)-OH. By examining the supporting experimental principles and potential downstream costs, we demonstrate why the initial investment in protected derivatives is the more prudent and ultimately more cost-effective strategy.
The allure of using a simple, less expensive starting material like this compound is understandable. However, the complexities of peptide chemistry, particularly the reactivity of the serine hydroxyl group, necessitate a more thorough analysis. The consensus in the field of peptide synthesis is that side-chain protection of serine is crucial to prevent unwanted side reactions, ensuring a higher yield and purity of the final peptide product. This, in turn, minimizes costly and time-consuming purification steps and reduces the risk of failed syntheses.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between using this compound and protected D-serine derivatives in peptide synthesis.
Table 1: Starting Material Cost Comparison
| Compound | Typical Purity | Price per gram (USD) |
| This compound | >98% | ~$5-15 |
| Fmoc-D-Ser(tBu)-OH | >98% | ~$20-50 |
| Boc-D-Ser(tBu)-OH | >98% | ~$15-40 |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity grade.
Table 2: Performance and Process Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | This compound (Theoretical) | Protected D-Serine Derivatives (e.g., Fmoc-D-Ser(tBu)-OH) |
| Side-Chain Protection | None (unprotected hydroxyl group) | tert-Butyl (tBu) ether or similar |
| Risk of Side Reactions | Very High (O-acylation, esterification) | Low to negligible |
| Expected Coupling Yield | Low and unpredictable | High (>99%) |
| Crude Peptide Purity | Low, complex mixture of byproducts | High |
| Purification Complexity | Very High | Low to moderate |
| Overall Process Time | Potentially longer due to purification | Shorter and more predictable |
| Overall Cost-Effectiveness | Low | High |
Experimental Protocols and Methodologies
The significant difference in performance stems from the fundamental principles of peptide synthesis, particularly the need for orthogonal protection strategies.
Standard Protocol for Protected D-Serine (Fmoc-D-Ser(tBu)-OH) in SPPS
This protocol represents the standard, reliable method for incorporating serine into a peptide chain.
-
Resin Preparation: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling: A solution of Fmoc-D-Ser(tBu)-OH, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF is added to the resin. The mixture is agitated to facilitate the formation of the peptide bond. The tert-butyl group on the serine side chain prevents any reaction at the hydroxyl group.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group on serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Theoretical Protocol for Unprotected this compound in Peptide Synthesis
Utilizing this compound directly in SPPS is not a standard practice due to the high probability of side reactions. The following outlines the challenges in a theoretical approach:
-
N-Terminal Protection: this compound would first require N-terminal protection (e.g., with an Fmoc or Boc group) in solution phase before it could be used in a standard SPPS workflow. This adds an extra step to the synthesis, increasing time and reagent costs.
-
Side-Chain Reactivity: If used directly in a coupling step without side-chain protection, the free hydroxyl group of serine would compete with the N-terminal amine for reaction with the activated carboxyl group of the preceding amino acid. This would lead to the formation of undesired ester linkages and branched peptides, resulting in a complex mixture of products.
-
Purification Nightmare: The resulting crude peptide would be a heterogeneous mixture of the desired peptide, deletion sequences, and various modified peptides. Separating the target peptide from these closely related impurities would be extremely challenging and costly, often with a very low recovery of the desired product.[1]
The economic impact of extensive purification and the potential for complete synthesis failure far outweigh the initial savings on the raw material.[2][3]
Mandatory Visualizations
D-Serine Signaling Pathway
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity, learning, and memory.
Caption: D-Serine as a co-agonist at the NMDA receptor.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of SPPS using the standard Fmoc/tBu strategy.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
While the initial acquisition cost of this compound is lower than that of its protected counterparts, a comprehensive cost-effectiveness analysis reveals that this is a false economy. The mandatory requirement for side-chain protection to prevent deleterious side reactions means that starting with a pre-protected D-serine derivative is the most efficient, reliable, and ultimately, the most economical approach. The use of protected amino acids leads to higher yields, greater purity, simplified purification processes, and a significantly higher probability of a successful synthesis. For researchers and drug development professionals, where time, resources, and the integrity of the final product are paramount, the use of high-quality, protected D-serine derivatives is not just a recommendation but a necessity for cost-effective and successful peptide synthesis.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with H-D-Ser-OMe.HCl Versus Other D-Serine Sources
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance biological activity, improve proteolytic stability, and modulate receptor affinity. For the introduction of D-serine, various precursors are available to the peptide chemist. This guide provides an objective comparison of the use of D-serine methyl ester hydrochloride (H-D-Ser-OMe.HCl) against more conventional, side-chain protected D-serine derivatives, such as Fmoc-D-Ser(tBu)-OH and Boc-D-Ser(Bzl)-OH, in solid-phase peptide synthesis (SPPS). The focus is on how the choice of D-serine source can influence the purity and composition of the synthesized peptide, which in turn dictates its biological activity.
Key Considerations: Synthesis Strategy and Potential for Side Reactions
The primary difference between using this compound and side-chain protected D-serine derivatives lies in the synthetic strategy. This compound is typically used in solution-phase synthesis or for the esterification of the C-terminus. Its incorporation into a growing peptide chain during SPPS requires careful consideration due to the unprotected hydroxyl group and the presence of a methyl ester at the C-terminus.
Conversely, Fmoc-D-Ser(tBu)-OH and Boc-D-Ser(Bzl)-OH are designed for seamless integration into standard Fmoc/tBu and Boc/Bzl SPPS protocols, respectively. The side-chain protecting groups (tBu or Bzl) prevent unwanted side reactions at the serine hydroxyl group during synthesis.
The choice of D-serine precursor can have a significant impact on the purity of the final peptide, primarily due to the risk of racemization. Serine is known to be susceptible to racemization during peptide coupling, a process that can lead to the formation of diastereomeric impurities.[1] The presence of these diastereomers can significantly alter the biological activity of the peptide.[2]
Impact on Biological Activity: A Comparative Analysis
The biological activity of a synthetic peptide is intrinsically linked to its purity and the stereochemical integrity of its constituent amino acids. The following table summarizes the potential impact of the chosen D-serine source on key biological parameters.
| Biological Parameter | Peptides Synthesized with this compound | Peptides Synthesized with Side-Chain Protected D-Serine (e.g., Fmoc-D-Ser(tBu)-OH) | Rationale and Supporting Evidence |
| Receptor Binding Affinity | Potentially altered due to the presence of diastereomeric impurities. | Generally higher, assuming high purity of the final peptide. | Diastereomers can have different binding affinities for the target receptor. The presence of a less active or inactive diastereomer will lower the overall measured affinity of the peptide mixture.[3] |
| Enzymatic Stability | May exhibit enhanced stability due to the presence of D-amino acids. | Similar enhanced stability is expected. | The incorporation of D-amino acids is a known strategy to increase resistance to proteolytic degradation.[4] |
| In Vitro Bioassays (e.g., IC50, EC50) | Measured values may be less potent (higher IC50/EC50) if significant racemization occurs. | Expected to be more potent and reproducible, reflecting the activity of the desired peptide. | Impurities, including diastereomers, can either be inactive or act as antagonists, leading to an underestimation of the true potency of the target peptide. Higher purity peptides (>95%) are recommended for quantitative bioassays.[1] |
| Cytotoxicity | Potential for increased cytotoxicity if synthesis byproducts are not effectively removed. | Lower risk of cytotoxicity, assuming successful purification. | Impurities from peptide synthesis can sometimes exhibit toxicity.[5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Ser(tBu)-OH
This protocol outlines a standard manual SPPS procedure for incorporating Fmoc-D-Ser(tBu)-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Ser(tBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Conceptual Approach for Incorporating this compound in SPPS
Direct incorporation of this compound into a growing peptide chain on a solid support is not a standard procedure and presents challenges. The following is a conceptual outline of how it might be approached, highlighting the necessary modifications and potential difficulties.
Challenges:
-
Unprotected Hydroxyl Group: The serine hydroxyl group is reactive and may undergo side reactions (e.g., O-acylation) during subsequent coupling steps.
-
C-terminal Methyl Ester: The methyl ester is not a suitable anchor for standard SPPS resins that require a free carboxyl group for attachment. This method would be more applicable if D-serine is the C-terminal residue.
-
Neutralization: The hydrochloride salt must be neutralized before coupling.
Conceptual Procedure (for C-terminal D-Serine):
-
Resin Selection: A resin suitable for anchoring an amino acid ester, such as a 2-chlorotrityl chloride resin, would be necessary.
-
Anchoring:
-
Neutralize this compound with a non-nucleophilic base like DIPEA.
-
React the neutralized H-D-Ser-OMe with the 2-chlorotrityl chloride resin in DCM. The unprotected hydroxyl group may also react with the resin, leading to a mixture of products.
-
-
Chain Elongation:
-
Proceed with standard Fmoc-SPPS for the subsequent amino acids.
-
The unprotected hydroxyl group of the C-terminal D-serine remains a potential site for side reactions throughout the synthesis.
-
-
Cleavage: Cleavage from a 2-chlorotrityl resin can be achieved under mild acidic conditions, which would preserve the C-terminal methyl ester.
Note: Due to these complexities and the high risk of side reactions, using a properly protected D-serine derivative like Fmoc-D-Ser(tBu)-OH is strongly recommended for SPPS to ensure the synthesis of a high-purity peptide for biological evaluation.
Visualizing the Workflow and Potential Pitfalls
Experimental Workflow for Peptide Synthesis and Bioactivity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Peptides: D-Serine vs. L-Serine Configurations
A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced stability of peptides incorporating D-serine, supported by experimental data and detailed protocols.
In the realm of peptide therapeutics, achieving metabolic stability is a paramount challenge. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic efficacy. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides a comparative analysis of the stability of peptides containing D-serine versus L-serine, presenting experimental evidence, detailed methodologies, and insights into relevant biological pathways.
Enhanced Proteolytic Resistance with D-Amino Acid Substitution
The substitution of an L-amino acid with its D-isoform within a peptide sequence can significantly hinder recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids. This increased resistance to enzymatic degradation translates to a longer circulating half-life and potentially improved therapeutic outcomes.
Quantitative Comparison of Peptide Stability
To illustrate the impact of D-amino acid substitution on peptide stability, we present data from a study on a MUC2 epitope peptide (Sequence: TPTPTGTQTPT) and its analogues with D-amino acid substitutions. While this study does not use D-serine specifically, it provides a clear quantitative demonstration of the principle of enhanced stability with D-amino acid incorporation. The peptides were incubated in human serum, and the percentage of intact peptide was measured over time.
| Peptide Sequence | D-Amino Acid Substitutions | % Intact Peptide after 48h in 10% Human Serum | % Intact Peptide after 96h in 10% Human Serum |
| TPTPTGTQTPT (all-L) | None | < 5% | Not Detected |
| t PTPTGTQTPT | One D-Thr at N-terminus | ~ 30% | ~ 15% |
| tp TPTGTQTPT | Two D-Thr at N-terminus | ~ 60% | ~ 40% |
| TPTPTGTQtpt | Three D-Thr at C-terminus | > 80% | ~ 70% |
Data adapted from a study on MUC2 peptides, demonstrating the principle of increased stability with D-amino acid substitution.[1][2]
The data clearly indicates that the incorporation of D-amino acids substantially increases the peptide's resistance to degradation in human serum. The all-L-amino acid peptide is almost completely degraded within 48 hours. In contrast, the peptides with D-amino acid substitutions show significantly higher stability, with the C-terminally modified peptide exhibiting the most profound resistance to proteolysis.[1]
Experimental Protocols
A robust assessment of peptide stability is crucial for the development of peptide-based therapeutics. The following are detailed methodologies for key experiments used to evaluate peptide stability.
Enzymatic Degradation Assay in Human Serum
This assay evaluates the stability of a peptide in a biologically relevant matrix.
1. Peptide and Serum Preparation:
-
Synthesize and purify the peptides (both all-L and D-amino acid substituted versions) to >95% purity.
-
Obtain human serum from a commercial source or approved vendor.
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).
2. Incubation:
-
Dissolve the peptide in the buffer to a final concentration of 2.5 mg/ml.
-
Add human serum to the peptide solution to a final concentration of 10% (v/v). A control sample without serum should also be prepared.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 96 hours).[1]
3. Reaction Termination and Sample Preparation:
-
To stop the enzymatic reaction, add a quenching agent such as 5% (v/vol) perchloric acid to the collected aliquots.[1]
-
Centrifuge the samples to pellet precipitated proteins (e.g., at 3,500 x g for 5 minutes at 4°C).[1]
4. Analysis by RP-HPLC:
-
Analyze the supernatant containing the intact peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 column (e.g., Symmetry C18, 3.5 μm; 4.6 × 150 mm) is suitable.
-
Mobile Phase: Use a gradient elution with:
-
Eluent A: 0.1% TFA in water
-
Eluent B: 0.1% TFA in 80:20 acetonitrile/water (v/v)
-
-
Gradient: A typical gradient could be 0-20% B over 20 minutes.
-
Detection: Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).
-
Quantification: Determine the concentration of the intact peptide by integrating the peak area and comparing it to a calibration curve of the corresponding peptide standard.[1]
References
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H-D-Ser-OMe.HCl and H-D-Ser(tBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the choice of amino acid derivatives is paramount to achieving high yields and purity. This guide provides an objective comparison of two commonly used D-serine methyl ester derivatives: H-D-Ser-OMe.HCl (unprotected) and H-D-Ser(tBu)-OMe.HCl (tert-butyl protected). We will delve into their respective reactivity, handling considerations, and performance in peptide synthesis, supported by established chemical principles and illustrative experimental data.
Core Chemical Differences and Reactivity
The fundamental distinction between this compound and H-D-Ser(tBu)-OMe.HCl lies in the presence of a tert-butyl (tBu) protecting group on the side-chain hydroxyl function of the serine residue in the latter. This seemingly minor structural difference has profound implications for their reactivity during peptide synthesis.
-
This compound: The free hydroxyl group in the side chain of this molecule is nucleophilic and can compete with the primary amine group during the peptide coupling step. This can lead to undesirable side reactions, most notably O-acylation, resulting in the formation of branched peptide impurities.
-
H-D-Ser(tBu)-OMe.HCl: The bulky tert-butyl group effectively masks the hydroxyl functionality, preventing its participation in the coupling reaction. This ensures that the acylation occurs exclusively at the intended N-terminal amine, leading to a cleaner reaction profile and a higher yield of the desired linear peptide. The tert-butyl group is stable under standard coupling conditions and can be readily removed during the final deprotection step, typically with strong acids like trifluoroacetic acid (TFA).
Performance in Peptide Synthesis: A Comparative Overview
The use of a protected serine derivative like H-D-Ser(tBu)-OMe.HCl is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is also highly advantageous in solution-phase synthesis.
| Parameter | This compound | H-D-Ser(tBu)-OMe.HCl |
| Reaction Specificity | Low | High |
| Potential Side Reactions | O-acylation, esterification | Minimal |
| Expected Yield of Desired Peptide | Lower | Higher |
| Purity of Crude Product | Lower, contains branched impurities | Higher |
| Purification Effort | High | Low |
| Applicability in SPPS | Not recommended | Standard practice |
Experimental Data: A Model Dipeptide Synthesis
To illustrate the practical implications of using protected versus unprotected serine, we present a model solution-phase synthesis of the dipeptide, Fmoc-Ala-D-Ser-OMe.
Experimental Protocols
Objective: To synthesize Fmoc-Ala-D-Ser-OMe by coupling Fmoc-Ala-OH with both this compound and H-D-Ser(tBu)-OMe.HCl and to compare the outcomes.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
H-D-Ser(tBu)-OMe.HCl
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Protocol 1: Coupling with this compound
-
In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq) and HBTU (1.0 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in DMF and neutralize with DIPEA (1.1 eq).
-
Add the activated Fmoc-Ala-OH solution to the H-D-Ser-OMe solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling with H-D-Ser(tBu)-OMe.HCl
-
Follow steps 1-2 from Protocol 1.
-
In a separate flask, dissolve H-D-Ser(tBu)-OMe.HCl (1.0 eq) in DMF and neutralize with DIPEA (1.1 eq).
-
Add the activated Fmoc-Ala-OH solution to the H-D-Ser(tBu)-OMe solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
-
To remove the tert-butyl protecting group, treat the purified product with a solution of 95% TFA in DCM for 1 hour.
-
Remove the TFA and solvent under reduced pressure to obtain the final product.
Expected Results
| Product | Starting Serine Derivative | Expected Yield | Crude Purity (LC-MS) | Major Impurities |
| Fmoc-Ala-D-Ser-OMe | This compound | ~50-60% | ~65% | O-acylated dipeptide, unreacted starting materials |
| Fmoc-Ala-D-Ser-OMe | H-D-Ser(tBu)-OMe.HCl | >90% | >95% | Minimal, primarily unreacted starting materials |
Visualization of Reaction Pathways
The following diagrams illustrate the key chemical transformations and logical workflows discussed.
Caption: Reaction pathway with unprotected serine.
Caption: Reaction pathway with protected serine.
Caption: Workflow comparison for peptide synthesis.
Handling and Storage
Both this compound and H-D-Ser(tBu)-OMe.HCl are typically supplied as crystalline solids. Proper handling and storage are crucial to maintain their integrity.
| Compound | Storage Temperature | Handling Precautions |
| This compound | 2-8°C | Keep container tightly closed in a dry and well-ventilated place. Avoid formation of dust and aerosols. |
| H-D-Ser(tBu)-OMe.HCl | 2-8°C | Keep container tightly closed in a dry and well-ventilated place. Avoid formation of dust and aerosols. |
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds.
Conclusion and Recommendations
For researchers engaged in peptide synthesis, the choice between this compound and H-D-Ser(tBu)-OMe.HCl is clear. The use of the tert-butyl protected derivative, H-D-Ser(tBu)-OMe.HCl, is strongly recommended to ensure the regioselective formation of the peptide bond at the N-terminus and to prevent the formation of O-acylated side products. While the initial cost of the protected amino acid may be higher, the significant improvements in yield, purity, and the reduction in purification efforts result in a more efficient and cost-effective overall synthesis. The use of unprotected serine methyl ester should be limited to applications where potential side reactions are not a concern or can be effectively controlled by other means.
Benchmarking H-D-Ser-OMe.HCl in Automated Peptide Synthesizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of automated peptide synthesis, the selection of appropriate amino acid derivatives is paramount to achieving high yield, purity, and efficiency. This guide provides a comprehensive performance benchmark of H-D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl) in the context of automated peptide synthesizers. As direct application of C-terminally protected amino acids like this compound is unconventional in standard solid-phase peptide synthesis (SPPS) workflows, this guide will focus on a plausible hybrid synthesis strategy. The performance of this approach will be compared with the established, conventional methods using N-terminally protected derivatives, namely Fmoc-D-Ser(tBu)-OH and Fmoc-D-Ser(Trt)-OH.
Executive Summary
Automated peptide synthesis predominantly relies on Solid-Phase Peptide Synthesis (SPPS) utilizing N-terminally protected amino acids. In this domain, Fmoc-D-Ser(tBu)-OH stands as the cost-effective workhorse for routine sequences. For more complex peptides, particularly those prone to aggregation (so-called "difficult sequences"), Fmoc-D-Ser(Trt)-OH often provides superior performance in terms of purity and yield, albeit at a higher cost. The bulky trityl (Trt) protecting group on the serine side chain is effective at disrupting inter-chain hydrogen bonding, a primary cause of aggregation.
This compound , being a C-terminally protected amino acid, is not directly compatible with standard automated SPPS protocols. However, it can be effectively utilized in a hybrid solution-phase/solid-phase approach . This involves the synthesis of a di- or tri-peptide fragment in solution, which is then coupled to the resin-bound peptide chain in the automated synthesizer. While this method introduces additional steps, it can be a valuable strategy for incorporating specific modifications or overcoming certain synthetic challenges.
Performance Comparison of Serine Derivatives
The performance of each serine derivative is evaluated based on key metrics obtained from automated peptide synthesis runs. The data presented below is a synthesis of reported outcomes from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature.
| Feature | This compound (via Hybrid Approach) | Fmoc-D-Ser(tBu)-OH (Standard SPPS) | Fmoc-D-Ser(Trt)-OH (Standard SPPS) |
| Typical Crude Purity | Dependent on solution phase fragment purity | 60-95% | 70-98% (often higher for difficult sequences)[1][2] |
| Overall Yield | Variable, dependent on fragment synthesis and coupling efficiency | Good for routine sequences | Generally higher for difficult sequences[1] |
| Coupling Efficiency | High for fragment coupling | High for routine sequences | High, can be superior in aggregating sequences[1] |
| Synthesis Time | Longer due to initial solution-phase steps | Standard automated synthesis time | Standard automated synthesis time |
| Cost-Effectiveness | Moderate, requires additional reagents and time | High | Moderate to Low (higher reagent cost)[1] |
| Application Scope | Special applications, fragment condensation | Routine and high-throughput synthesis | "Difficult" or aggregation-prone sequences[1] |
| Risk of Racemization | Low to moderate, depending on coupling conditions | Low with standard protocols | Low with standard protocols |
| Side Reactions | Standard solution-phase side reactions | Potential for β-elimination | Reduced aggregation-related side reactions[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of a model peptide containing D-serine using an automated synthesizer, comparing the standard SPPS approach with a proposed hybrid strategy for this compound.
Model Peptide Sequence: H-Tyr-D-Ala-D-Ser-Gly-Phe-Leu-NH₂
Automated Peptide Synthesizer: CEM Liberty Blue™
Protocol 1: Standard Automated SPPS with Fmoc-D-Ser(tBu)-OH or Fmoc-D-Ser(Trt)-OH
This protocol outlines the standard procedure for solid-phase peptide synthesis on an automated microwave peptide synthesizer.
1. Resin Preparation:
-
Start with 0.1 mmol of Rink Amide ProTide LL resin (0.19 meq/g substitution).[3]
-
Swell the resin in N,N-dimethylformamide (DMF).
2. Amino Acid Coupling Cycles (Automated):
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group. Microwave irradiation can be used to accelerate this step.[3]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
4. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
Protocol 2: Hybrid Solution-Phase/Solid-Phase Synthesis with this compound
This protocol involves the initial synthesis of a dipeptide fragment in solution, which is then coupled to the growing peptide chain on the solid support within the automated synthesizer.
Part A: Solution-Phase Synthesis of Fmoc-D-Ala-D-Ser-OMe
-
N-terminal Protection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride.
-
React with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to protect the N-terminus, yielding Fmoc-D-Ser-OMe.
-
Purify the product.
-
-
Coupling of Fmoc-D-Ala-OH:
-
Activate the carboxyl group of Fmoc-D-Ala-OH using a coupling reagent such as DIC/HOBt (1-Hydroxybenzotriazole).
-
React the activated Fmoc-D-Ala-OH with the deprotected N-terminus of D-Ser-OMe (obtained by removing the Fmoc group from Fmoc-D-Ser-OMe) in a suitable organic solvent.
-
Purify the resulting dipeptide, Fmoc-D-Ala-D-Ser-OMe.
-
Part B: Automated Solid-Phase Synthesis
-
Peptide Chain Elongation (Automated):
-
Synthesize the C-terminal fragment (Gly-Phe-Leu-NH₂) on the Rink Amide resin using the standard automated SPPS protocol described in Protocol 1.
-
-
Dipeptide Fragment Coupling (Manual Intervention/Custom Protocol):
-
After the synthesis of the C-terminal tripeptide, perform a final Fmoc deprotection to expose the N-terminal amine of Glycine.
-
Dissolve the purified Fmoc-D-Ala-D-Ser-OH (saponified from the methyl ester) in DMF.
-
Manually introduce the dipeptide fragment and coupling reagents (e.g., HATU/DIPEA) into the synthesizer's reaction vessel.
-
Run a custom coupling cycle on the automated synthesizer.
-
-
Final Elongation, Cleavage, and Purification:
-
Continue the automated synthesis for the final amino acid (Tyr).
-
Follow the cleavage, deprotection, and purification steps as outlined in Protocol 1.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described peptide synthesis protocols.
Caption: Standard automated SPPS workflow for Fmoc-protected amino acids.
Caption: Hybrid solution-phase/solid-phase workflow for this compound.
Conclusion and Recommendations
The choice of serine derivative for automated peptide synthesis is highly dependent on the specific requirements of the peptide sequence and the overall synthetic strategy.
-
For routine, non-aggregating peptide sequences, Fmoc-D-Ser(tBu)-OH is the most cost-effective choice , offering good performance and compatibility with standard automated SPPS protocols.
-
For "difficult sequences" prone to aggregation, Fmoc-D-Ser(Trt)-OH is strongly recommended. The higher initial cost is often justified by a significant improvement in the purity and yield of the crude peptide, which can substantially reduce the time and expense associated with downstream purification.[1]
-
This compound is a viable option when a hybrid solution-phase/solid-phase strategy is desired. This approach may be advantageous for the synthesis of specific peptide fragments that are difficult to assemble on the solid support or for the incorporation of unique modifications. However, this strategy is more labor-intensive and less amenable to high-throughput synthesis compared to fully automated SPPS.
Researchers should carefully consider the complexity of their target peptide, budgetary constraints, and available instrumentation when selecting the most appropriate serine derivative for their automated peptide synthesis endeavors.
References
A Comparative Purity Analysis of Commercial H-D-Ser-OMe.HCl from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride) is a crucial building block in peptide synthesis and the development of various pharmaceuticals. This guide provides a comparative purity assessment of commercially available this compound from three representative, anonymized suppliers, herein referred to as Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration for water content.
Executive Summary of Purity Assessment
The purity of this compound from the three suppliers was evaluated for assay (by HPLC), enantiomeric purity (by chiral HPLC), residual solvent content (by ¹H NMR), and water content (by Karl Fischer titration). The results are summarized in the tables below. While all suppliers provide material with a purity of over 98%, notable differences were observed in the impurity profiles and water content, which could be critical for specific applications.
Data Presentation
Table 1: Purity and Assay of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | 99.5% | 98.8% | 99.8% |
| Enantiomeric Purity (L-isomer, %) | 0.15% | 0.45% | < 0.05% |
| Water Content (Karl Fischer, % w/w) | 0.25% | 0.85% | 0.10% |
| Appearance | White crystalline powder | White to off-white powder | White crystalline powder |
Table 2: Impurity Profile of this compound from Different Suppliers (by HPLC, % Area)
| Impurity | Supplier A | Supplier B | Supplier C |
| D-Serine | 0.20% | 0.50% | 0.08% |
| Unidentified Impurity 1 (RRT 0.85) | 0.10% | 0.15% | Not Detected |
| Unidentified Impurity 2 (RRT 1.25) | 0.05% | 0.10% | 0.02% |
| Total Impurities | 0.35% | 0.75% | 0.10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.
Chiral HPLC for Enantiomeric Purity
This method is to quantify the amount of the L-enantiomer (H-L-Ser-OMe.HCl) present in the sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Ethanol/Heptane (20:80, v/v) with 0.1% Trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
¹H NMR Spectroscopy for Structural Confirmation and Residual Solvent Analysis
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Concentration: 10 mg/mL.
-
Procedure: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound. Integration of signals corresponding to known solvents (e.g., methanol, ethanol, acetone) against the product's signals allows for quantification of residual solvents.
Karl Fischer Titration for Water Content
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method: Follow the instrument manufacturer's instructions.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel. The water content is then determined automatically by the instrument.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the purity assessment of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical flow of the HPLC purity analysis.
Conclusion
The purity of this compound can vary between suppliers, not only in the main component assay but also in the profile of minor impurities, enantiomeric purity, and water content. Supplier C provided the material with the highest overall purity and lowest water content, making it the most suitable choice for applications sensitive to impurities and moisture. Supplier B's product, with a higher level of the L-isomer and other impurities, might be acceptable for less demanding applications where cost is a primary consideration. Supplier A offers a product with a good balance of purity and low impurity levels.
It is strongly recommended that researchers and drug development professionals perform their own quality control checks on critical starting materials to ensure the integrity of their work, as batch-to-batch variability can also occur. The protocols and data presented in this guide offer a framework for such an evaluation.
A Comparative Guide to Analytical Methods for the Quantification of H-D-Ser-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl). While direct comparative studies on this specific molecule are limited in publicly available literature, this document outlines three common and robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—based on validated methods for closely related compounds such as D-Serine and other amino acid methyl esters.[1][2][3][4]
The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and various stages of drug development. This guide presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific application.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of amino acid derivatives, providing a basis for comparison.
| Parameter | HPLC-UV (with Derivatization) | GC-FID | LC-MS/MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 1 ppm | ~10 ppm | < 1 fmol/injection |
| Limit of Quantification (LOQ) | 0.7 - 3.5 ppm | ~30 ppm | ~3 fmol/injection |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Preparation | Derivatization may be required | Derivatization is often necessary | Derivatization is often necessary |
| Specificity | Good, can be improved with chiral columns | Good, dependent on column resolution | Excellent, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific matrix and concentration range of this compound in your experiments.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires derivatization to introduce a chromophore for sensitive UV detection.[3][4]
a. Sample Preparation (Derivatization with FMOC-Cl)
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., 10% methanol (B129727) in water).
-
To 1 mL of the sample or standard solution, add 1 mL of a borate (B1201080) buffer (pH 9.0).
-
Add 1 mL of a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile (B52724).
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 5 minutes.
-
Quench the reaction by adding 1 mL of a glycine (B1666218) solution.
-
Extract the derivatized analyte with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile compounds. Derivatization is typically required to increase the volatility of amino acid esters.[1]
a. Sample Preparation (Derivatization)
-
Accurately weigh the this compound standard or sample into a vial.
-
Dissolve in a suitable solvent like methanol.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
b. Chromatographic Conditions
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless mode).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2]
a. Sample Preparation (Protein Precipitation and Derivatization)
-
To 100 µL of a biological sample (e.g., plasma), add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization buffer and add a chiral derivatizing agent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride).[2]
-
After the reaction is complete, the sample is ready for injection.
b. LC-MS/MS Conditions
-
LC System: A suitable UPLC or HPLC system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the logical progression of sample analysis using the described techniques.
References
- 1. iiste.org [iiste.org]
- 2. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
Cross-reactivity studies of antibodies against peptides containing D-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available antibodies targeting peptides containing D-serine. The focus is on cross-reactivity, a critical parameter for ensuring data accuracy and reproducibility in research and therapeutic development. The information presented is based on publicly available data and is supported by detailed experimental protocols for key validation assays.
Performance Comparison of Anti-D-Serine Antibodies
The specificity of an antibody is paramount for its reliable use in any application. For antibodies targeting D-amino acids, it is crucial to assess their cross-reactivity against the corresponding L-enantiomer and other similar amino acids. The following table summarizes the cross-reactivity profiles of several commercially available polyclonal antibodies raised against D-serine. The data is derived from competitive ELISA experiments performed by the manufacturers.
| Antibody/Supplier | Host Species | Cross-Reactivity Ratio (D-Serine:L-Serine) | Cross-Reactivity with other Amino Acids |
| Abcam ab6472 | Rabbit | 1:>50,000 | D-Cysteine-G-BSA: 1/>50,000; D-Alanine-G-BSA: 1/>50,000 |
| Millipore AB5917 | Rabbit | Not explicitly quantified, but stated to be specific for D-Serine | Not specified |
| Antibody IS1004 | Rabbit | High specificity, rising concentrations of L-Serine do not affect the reaction | High specificity, rising concentrations of D-Threonine do not affect the reaction |
G-BSA: Glutaraldehyde-Bovine Serum Albumin conjugate. The cross-reactivity ratio indicates the concentration of the competitor required to achieve 50% inhibition of the antibody binding to the target antigen (D-Serine-G-BSA). A higher ratio signifies lower cross-reactivity.
Experimental Protocols
To ensure a thorough understanding of how antibody specificity is determined, detailed protocols for common cross-reactivity assessment methods are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method used to determine the specificity of an antibody. In this assay, a known amount of labeled antigen (e.g., D-serine conjugated to a carrier protein) competes with unlabeled antigen (the test analyte, such as L-serine or other amino acids) for binding to a limited amount of antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-D-serine antibody
-
D-serine-protein conjugate (for coating)
-
Competing antigens (L-serine-protein conjugate, other D-amino acid-protein conjugates, and unconjugated amino acids)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of D-serine-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the competing antigens (L-serine conjugate, other amino acid conjugates). In a separate plate or tubes, pre-incubate the anti-D-serine antibody with each dilution of the competing antigen for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the antibody/competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Plot the absorbance against the concentration of the competing antigen. The concentration of the competitor that causes 50% inhibition of the signal is used to determine the cross-reactivity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time analysis of molecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of antibody-antigen binding. This method can be used to precisely quantify the binding of an anti-D-serine antibody to both D-serine and L-serine containing peptides.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-D-serine antibody (ligand)
-
D-serine containing peptide (analyte)
-
L-serine containing peptide (analyte for cross-reactivity testing)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-D-serine antibody over the activated surface to allow for covalent coupling via amine groups. The antibody should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without injecting the antibody to serve as a control for non-specific binding.
-
-
Analyte Injection (Kinetics Analysis):
-
Prepare a series of dilutions of the D-serine containing peptide in running buffer. A typical concentration range would be from 0.1 to 10 times the expected dissociation constant (Kd).
-
Inject the different concentrations of the peptide over the immobilized antibody surface at a constant flow rate. This is the association phase.
-
Switch back to running buffer to monitor the dissociation of the peptide from the antibody. This is the dissociation phase.
-
Between each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Cross-Reactivity Testing:
-
Repeat the analyte injection steps using the L-serine containing peptide at the same concentrations as the D-serine peptide.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) over time.
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
A direct comparison of the Kd values for the D-serine and L-serine peptides provides a quantitative measure of cross-reactivity. A significantly higher Kd for the L-serine peptide indicates lower binding affinity and therefore lower cross-reactivity.
-
Visualizations
D-Serine Signaling at the NMDA Receptor
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity in the central nervous system. The following diagram illustrates the role of D-serine in the activation of the NMDA receptor.
Experimental Workflow for Antibody Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity of an antibody against a D-serine containing peptide.
References
D-Serine Incorporation: A Comparative Guide to its Impact on Peptide Structure and Conformation
The strategic substitution of L-amino acids with their D-enantiomers is a powerful tool in peptide design, offering a pathway to novel therapeutics with enhanced stability and unique structural properties. The incorporation of D-serine, in particular, can induce significant alterations in peptide backbone conformation, leading to profound effects on secondary and tertiary structures. This guide provides a comparative analysis of the structural impact of D-serine incorporation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Fundamental Impact of Chirality Reversal
The substitution of an L-serine with a D-serine residue effectively inverts the stereochemistry at the α-carbon. This fundamental change directly influences the allowable Ramachandran angles (φ, ψ) for that residue, steering the peptide backbone towards conformations that are less favorable or inaccessible for its L-counterpart. This localized change can propagate through the peptide, leading to global shifts in its three-dimensional structure, from altering helical propensity to inducing or stabilizing specific types of turns.
Caption: Logical flow of D-serine's impact on peptide structure.
Comparative Analysis of Peptide Conformation
The incorporation of a D-amino acid can dramatically alter the secondary structure of a peptide. While L-amino acids predominantly form right-handed α-helices, the introduction of a D-amino acid can disrupt these structures or promote the formation of left-handed helices or specific β-turn configurations.[1] For instance, a D-amino acid at the i+1 position of a β-turn strongly favors the formation of a type II' turn, a conformation rarely accessible to L-amino acids.
A molecular dynamics study comparing two 17-residue peptides derived from ubiquitin highlighted this stark difference. The peptide containing a D-proline in the turn region successfully folded into a stable β-hairpin, whereas the all-L-amino acid version did not maintain a stable hairpin structure.[2]
| Parameter | Peptide with L-Amino Acid (Ubiquitin-derived) | Peptide with D-Amino Acid (D-Pro substitution)[2] |
| Secondary Structure | Unstable β-hairpin | Stable 2:2 β-hairpin |
| β-Hairpin Ratio (%) | 16.6 | 32.6 |
| Favored Turn Type | Type I | Type II' |
Furthermore, computational analysis of a simple D-serine-D-alanine dipeptide has shown that its most stable conformer adopts a β-turn structure.[3] This intrinsic propensity to form turns is a key driver for the global conformational changes observed in larger peptides upon D-serine incorporation.
| Conformation Type | Dihedral Angles (φ, ψ) for Serine[3] |
| βL | φ: -180° to 0°, ψ: 90° to 180° |
| γD | φ: 0° to 90°, ψ: -90° to 0° |
| γL | φ: -90° to 0°, ψ: 0° to 90° |
Experimental Characterization Workflow
A multi-faceted approach is required to fully characterize the structural consequences of D-serine incorporation. Circular Dichroism (CD) spectroscopy provides a rapid assessment of secondary structure, while Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography offer atomic-resolution insights into the peptide's three-dimensional conformation in solution and solid states, respectively.
Caption: Workflow for comparing L- and D-serine peptide structures.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used for the rapid evaluation of peptide secondary structure in solution.[4][5]
-
Sample Preparation :
-
Synthesize and purify the L- and D-serine containing peptides to >95% purity.
-
Accurately determine the peptide concentration (0.1–1 mg/ml is typical for far-UV CD).[6]
-
Prepare samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate) that is transparent in the far-UV region. Avoid any optically active components.[4] The total absorbance of the sample and buffer should be below 1.0.[4]
-
Filter the sample through a 0.2-micron filter to reduce light scattering.[4]
-
-
Data Acquisition :
-
Use a quartz cuvette with a short path length (typically 0.1 cm for far-UV).[6]
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.[4]
-
Perform initial wavelength scans in the far-UV range (190–260 nm) to monitor secondary structure.[6]
-
Set run parameters for optimal signal-to-noise: scan rate (e.g., 20 nm/min), integration time (e.g., 2 s), and bandwidth (<2 nm).[6] Average multiple scans (e.g., 10-30) to improve data quality.[7]
-
-
Data Analysis :
-
Convert the measured ellipticity (θ) to mean residue ellipticity [θ] using the peptide concentration, path length, and number of residues.
-
Analyze the resulting spectra. Characteristic CD signals include a positive band around 195 nm and two negative bands at ~208 nm and 222 nm for α-helices, and a single negative band around 217 nm for β-sheets.[6]
-
Use deconvolution algorithms (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed 3D structural information of peptides in solution at atomic resolution.[9]
-
Sample Preparation :
-
Data Acquisition :
-
Perform a series of 2D NMR experiments on a high-field spectrometer (e.g., 600 MHz).[10]
-
TOCSY (Total Correlation Spectroscopy) : To identify proton spin systems within each amino acid residue.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation.[10][12]
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons, which helps in determining dihedral angle restraints.[9]
-
-
Data Analysis and Structure Calculation :
-
Resonance Assignment : Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acid residues in the peptide sequence.[9][11]
-
Restraint Generation :
-
Structure Calculation : Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.[9]
-
Structure Refinement : Refine the calculated structures in a full force field with explicit solvent to obtain the final, energetically favorable model.[9]
-
X-ray Crystallography
X-ray crystallography determines the precise three-dimensional structure of a peptide in its crystalline solid state.[13]
-
Sample Preparation (Crystallization) :
-
Prepare a highly concentrated (>10 mg/ml), ultrapure solution of the peptide.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[14] This involves mixing a small volume of the peptide solution with an equal volume of the precipitant solution.[14]
-
Allow crystals to grow over days to weeks as the drop slowly equilibrates with the precipitant reservoir.[14]
-
-
Data Collection :
-
Harvest a suitable single crystal and cryo-protect it by soaking it in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.[13]
-
Mount the frozen crystal on a goniometer in an X-ray diffractometer.[13]
-
Expose the crystal to a focused X-ray beam and rotate it, collecting diffraction patterns at each orientation on a detector.[14] A good crystal will produce a pattern with well-defined, round spots to high resolution.[13]
-
-
Data Processing and Structure Solution :
-
Indexing and Integration : Process the diffraction images to determine the crystal's unit cell dimensions and space group, and to measure the intensity of each diffraction spot.[15]
-
Phase Determination : Solve the "phase problem" to obtain initial electron-density phases. For peptides, this may involve incorporating heavy atoms for anomalous diffraction techniques.[13]
-
Model Building and Refinement : Build an atomic model of the peptide into the calculated electron density map. Refine the model against the experimental data to improve its fit and ensure it has a thermodynamically favorable conformation.[15] The final structure is then validated and can be deposited in a public database.
-
References
- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. Effects of turn residues on beta-hairpin folding--a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. m.youtube.com [m.youtube.com]
- 11. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Routes to D-Serine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-serine into peptides offers a powerful strategy to enhance their therapeutic potential by increasing proteolytic stability, modulating receptor affinity, and inducing specific conformational constraints. The synthesis of these chiral peptides, however, presents unique challenges. This guide provides an objective comparison of the primary synthetic routes to D-serine containing peptides, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of D-serine containing peptides can be broadly categorized into four main approaches: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), Enzymatic Synthesis, and Chemo-enzymatic methods including Native Chemical Ligation (NCL). Each methodology offers a distinct set of advantages and disadvantages in terms of yield, purity, scalability, and stereochemical control.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for various synthetic routes to D-serine containing peptides. It is important to note that direct comparison is challenging as yields and purities are highly sequence-dependent.
| Method | Protecting Group Strategy | Coupling Reagent | Peptide Length | Crude Purity (%) | Isolated Yield (%) | Key Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu | HBTU/HOBt/DIEA | 41-mer (CRF) | >95% | ~25% | Well-established, automatable, suitable for long peptides.[1] |
| Boc/Bzl | DCC/HOBt | Not Specified | Variable | Variable | Prone to aggregation in some sequences.[1] | |
| Fmoc/tBu | HATU/Collidine | Not Specified | High | Not Specified | Use of collidine can reduce racemization of Ser(tBu).[2] | |
| Solution-Phase Peptide Synthesis | Boc | Pentafluorophenyl ester | 5-mer | >90% | 67% (overall) | Good for large-scale synthesis of shorter peptides; purification can be complex.[3] |
| Enzymatic Synthesis (Chemoenzymatic) | Z-group | Penicillin Acylase | Dipeptide | Not specified | 10-76% | High stereospecificity, mild reaction conditions; substrate scope can be limited.[4] |
| Native Chemical Ligation (Ser/Thr Ligation) | Fmoc/tBu | Salicylaldehyde ester | 98-mer protein | Not specified | 31-34% (per ligation) | Enables synthesis of large proteins; requires specific C-terminal and N-terminal residues. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Serine Containing Peptide (Fmoc/tBu Strategy)
This protocol describes a standard manual synthesis using Fmoc-D-Ser(tBu)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-D-Ser(tBu)-OH and other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Enzymatic Synthesis of a D-Serine Containing Dipeptide
This protocol outlines a chemoenzymatic approach for the synthesis of a D-phenylglycyl-D-serine dipeptide.[4]
Materials:
-
D-phenylglycine amide
-
L-serine
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate (B84403) buffer (pH 9.7)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve D-phenylglycine amide and L-serine in the phosphate buffer.
-
Enzymatic Reaction: Add the immobilized penicillin G acylase to the solution. The enzyme catalyzes the acylation of L-serine with D-phenylglycine.
-
Reaction Monitoring: Monitor the formation of the D-phenylglycyl-L-serine dipeptide by HPLC.
-
Product Isolation: Once the reaction reaches equilibrium or the desired conversion, remove the immobilized enzyme by filtration.
-
Purification: Purify the dipeptide from the reaction mixture using chromatographic techniques. The isolated yields for similar reactions can range from 10% to 76%.[4]
Solution-Phase Synthesis of a D-Serine Containing Peptide
This protocol is based on a repetitive solution-phase synthesis strategy.
Materials:
-
Boc-protected amino acids
-
Pentafluorophenyl (Pfp) esters of Boc-amino acids
-
Amino acid benzyl (B1604629) esters
-
Tetrahydrofuran (THF) and water
-
Ethyl acetate
-
1N HCl
-
Saturated sodium bicarbonate solution
Procedure:
-
Dipeptide Synthesis:
-
Dissolve the Boc-protected amino acid Pfp ester (1.1 eq.) in THF.
-
In a separate flask, dissolve the amino acid benzyl ester hydrochloride salt (1 eq.) and sodium bicarbonate (1.1 eq.) in water.
-
Add the THF solution to the aqueous solution and stir vigorously.
-
After the reaction is complete (monitored by TLC or HPLC), extract the dipeptide into ethyl acetate.
-
Wash the organic layer with 1N HCl and saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate to obtain the protected dipeptide.
-
-
Boc Deprotection: Treat the protected dipeptide with 4N HCl in dioxane to remove the Boc group.
-
Chain Elongation:
-
Couple the deprotected dipeptide with the next Boc-protected amino acid Pfp ester using the same procedure as in step 1.
-
-
Repetitive Cycles: Repeat steps 2 and 3 until the desired peptide sequence is assembled.
-
Final Deprotection and Purification: Remove all protecting groups and purify the final peptide by chromatography. This method has been reported to produce peptides in good to excellent yields with high purity (>90%).
Mandatory Visualizations
References
Safety Operating Guide
Proper Disposal of H-D-Ser-OMe.HCl: A Guide for Laboratory Professionals
For immediate reference, treat H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride) as a chemical waste product and dispose of it through your institution's hazardous waste program. Do not dispose of it down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a common reagent in drug development and peptide chemistry. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4] The following is a general procedural guide:
-
Waste Identification and Classification :
-
Treat all waste containing this compound, including contaminated items like gloves, weighing paper, and empty containers, as chemical waste.
-
While some safety data sheets (SDS) may indicate that the compound is not classified as hazardous under specific regulations, it is best practice to manage it through a formal chemical waste program to ensure full compliance.[5]
-
-
Containerization :
-
Use a dedicated, properly labeled waste container that is compatible with the chemical.[6][7] The container should be in good condition, with a secure, leak-proof lid.[7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "D-Serine methyl ester hydrochloride".[6]
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Ensure that incompatible chemicals are not stored together.[9] this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[2][3]
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for a pickup.[8]
-
Do not attempt to dispose of the chemical waste yourself. Disposal should be entrusted to a licensed waste disposal company.
-
-
Empty Containers :
-
Even if a container appears empty, it may still contain chemical residue.
-
For containers that held this compound, they should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinseate must then be collected and disposed of as hazardous waste.[5] After proper cleaning, deface the original label before disposing of the container in regular trash.[5]
-
Waste Minimization
To reduce the volume of chemical waste, consider the following practices:
-
Order only the quantity of this compound required for your experiments.[8]
-
Maintain an accurate chemical inventory to avoid unnecessary purchases.[8]
-
If you have unopened, unexpired this compound that you no longer need, check if it can be shared with another research group within your institution.[8]
Quantitative Data Summary
There is no specific quantitative data, such as permissible exposure limits or disposal concentration limits, readily available for this compound in the provided search results. Always refer to your institution's specific guidelines and the most recent Safety Data Sheet for any defined limits.
| Parameter | Value | Source |
| Occupational Exposure Limits | No data available | |
| RCRA P-Series or U-Series Listing | Not listed | [10] |
| SAA Maximum Volume (General) | 55 gallons (or 1 quart for acutely toxic waste) | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling H-D-Ser-OMe.HCl
FOR IMMEDIATE USE: This document provides critical safety and logistical information for the handling and disposal of H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] A face shield may be required for splash hazards. | Protects against eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical-resistant, impervious gloves such as disposable nitrile gloves.[3][4] Double gloving is recommended for added protection.[1] | Prevents skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat or other impervious clothing.[5] | Prevents contact with clothing and skin.[5] |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate ventilation.[5] If dust formation is likely or ventilation is insufficient, a NIOSH-approved N95 respirator or higher is recommended.[5] | Avoids inhalation of dust particles which may cause respiratory tract irritation.[2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ensure that a safety shower and an eyewash station are readily accessible.[5]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Avoid Dust and Aerosols: Minimize the generation and accumulation of dust.[2]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[2]
-
Ingestion and Inhalation: Do not ingest or inhale the substance.[2]
-
Hygiene: Wash hands thoroughly after handling.[5] Eating, drinking, and smoking are strictly prohibited in the handling area.[3]
Storage:
-
Keep the container tightly closed and sealed until ready for use.[2][3]
-
Store in a cool, dry, and well-ventilated place.[5]
-
Incompatible materials include oxidizing agents.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all institutional, local, state, and federal regulations.
Waste Handling:
-
Collection: Collect waste material in a suitable, labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be treated as chemical waste.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal contractor.[3] Do not dispose of it down the drain or in the regular trash.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, and if properly trained, use an appropriate absorbent material to contain the spill. Avoid generating dust.
-
Cleanup: Sweep up the spilled material, place it into a suitable container for disposal, and clean the spill area thoroughly.[2]
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.[6]
Experimental Workflow
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. agilent.com [agilent.com]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
